molecular formula C24H28N2O5 B1524451 ent-Benazepril CAS No. 98626-50-7

ent-Benazepril

Cat. No.: B1524451
CAS No.: 98626-50-7
M. Wt: 424.5 g/mol
InChI Key: XPCFTKFZXHTYIP-UHFFFAOYSA-N
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Description

ent-Benazepril is a stereoisomer of the angiotensin-converting enzyme (ACE) inhibitor Benazepril. Unlike the therapeutically active Benazepril, which has a specific (3S, 2S) configuration for potent ACE inhibition , the ent- form is primarily valuable in scientific research as an analytical standard . Its main application is in high-performance liquid chromatography (HPLC) for method development and quality control processes, helping to separate, identify, and quantify the active pharmaceutical ingredient from its isomers . This makes it a critical tool for researchers in pharmaceutical development and analysis. By providing a well-characterized reference compound, this compound aids in ensuring the accuracy and reliability of analytical data. This product is intended for Research Use Only and is not meant for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98626-50-7

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid

InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)

InChI Key

XPCFTKFZXHTYIP-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Other CAS No.

131064-75-0

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Chiral Separation of ent-Benazepril

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benazepril, an essential angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for hypertension and congestive heart failure.[1][2] Its therapeutic efficacy is stereospecific, residing exclusively in the (3S, 1'S) isomer. Consequently, its enantiomer, ent-benazepril ((3R, 1'R)), and its diastereomers are considered impurities whose synthesis and separation are critical for drug development, quality control, and reference standard characterization.[3] The synthesis of enantiomerically pure benazepril is a significant challenge due to the presence of two stereogenic centers, making stereoselective synthesis or efficient chiral resolution indispensable.[4][5] This guide provides an in-depth exploration of the core synthetic strategies and chiral separation methodologies pertinent to benazepril and its stereoisomers, with a focus on the underlying chemical principles and practical applications in a research and development setting.

The Stereochemical Landscape of Benazepril

Benazepril's structure contains two chiral centers, leading to four possible stereoisomers:

  • Benazepril: (S,S) - The active pharmaceutical ingredient.

  • This compound: (R,R) - The enantiomer of the active drug.

  • (S,R)-Diastereomer: A diastereomeric impurity.

  • (R,S)-Diastereomer: A diastereomeric impurity.

The pharmacological difference between stereoisomers necessitates stringent control over the stereochemical purity of the final drug product.[3] This guide addresses the two primary pillars for achieving this control: stereoselective synthesis to maximize the formation of the desired isomer and high-resolution chiral separation to isolate and quantify each stereoisomer.

Strategic Approaches to Stereoselective Synthesis

The synthesis of benazepril has evolved from classical methods requiring tedious resolutions to more sophisticated asymmetric strategies that install chirality with greater efficiency.[5] Understanding these routes is fundamental to producing this compound, either as a target molecule for research or as a byproduct to be minimized in benazepril production.

Foundational Strategy: Reductive Amination and Diastereomeric Resolution

One of the earliest and most referenced synthetic routes involves the reductive amination of a keto-ester, ethyl 2-oxo-4-phenylbutyrate, with the chiral amine intermediate, (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one.[2]

Causality of the Method: This reaction inherently produces a mixture of diastereomers, primarily the (S,S) and (R,S) forms, because the new stereocenter is formed with limited stereocontrol relative to the existing chiral center on the benzazepine ring.[2] The strategy relies on the different physicochemical properties of the resulting diastereomers to achieve separation.[3]

Resolution via Crystallization: The crude mixture, often with a diastereomeric ratio of approximately 70:30 (S,S:S,R), is then subjected to purification.[2] Diastereomeric crystallization is a common technique, where the mixture is dissolved and precipitated from specific solvent systems, such as methyl ethyl ketone or a 3-pentanone/methanol mixture.[2] The desired (S,S) isomer, being less soluble, crystallizes out, leaving the unwanted diastereomer in the mother liquor. While effective, this process can be inefficient, as the yield of the desired isomer is inherently limited by the initial diastereomeric ratio.

G cluster_synthesis Reductive Amination Pathway Ketoester Ethyl 2-oxo-4-phenylbutyrate ReductiveAmination Reductive Amination (e.g., NaBH3CN) Ketoester->ReductiveAmination ChiralAmine (3S)-3-amino-benzazepinone Intermediate ChiralAmine->ReductiveAmination Diastereomers Diastereomeric Mixture ((S,S) and (S,R)) ReductiveAmination->Diastereomers Crystallization Diastereomeric Crystallization Diastereomers->Crystallization Product Benazepril (S,S) Crystallization->Product Impurity S,R-Diastereomer (in mother liquor) Crystallization->Impurity

Caption: Reductive amination followed by diastereomeric crystallization.

Advanced Strategy: Asymmetric Aza-Michael Addition

A more modern and elegant approach involves an asymmetric aza-Michael addition to construct a key intermediate, thereby establishing the second stereocenter with high diastereoselectivity from the outset.[5][6] This method offers a convergent and potentially more efficient pathway.[5]

Mechanistic Insight: In this strategy, a chiral nucleophile, L-homophenylalanine ethyl ester (LHPE), is added to an α,β-unsaturated carbonyl compound like 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester.[5][7] The existing chirality in LHPE directs the addition to the Michael acceptor, preferentially forming one diastereomer. The subsequent reduction of the nitro group and intramolecular cyclization yields the desired bicyclic lactam core of benazepril.[5]

Controlling Diastereoselectivity: The success of this method hinges on kinetic control. Key experimental parameters that must be optimized include:

  • Solvent: The choice of solvent has a profound impact on the diastereomeric ratio.

  • Temperature: The reaction is typically run at controlled temperatures (e.g., 20-40°C) to prevent equilibration to a thermodynamic mixture, which would erode the diastereomeric excess.[5] Lower temperatures can slow the reaction, while higher temperatures may enhance the reversibility of the addition, both of which can lower the diastereomeric ratio.[5]

High-Efficiency Strategy: Dynamic Kinetic Resolution (DKR)

For processes demanding maximum atom economy and yield, dynamic kinetic resolution (DKR) presents a powerful solution. This technique is applied to a racemic starting material and uses a chiral catalyst or reagent to selectively react with one enantiomer faster than the other, while simultaneously converting the slower-reacting enantiomer into the faster-reacting one.[8]

Core Principle: A key application in benazepril synthesis involves the reaction of a racemic intermediate, such as 3-bromo-2,3,4,5-tetrahydro-1H-[4]-benzazepine-2-ketone-1-tert-butyl acetate, with a chiral nucleophile like (S)-homophenylalanine.[8] Under specific reaction conditions (e.g., in isopropanol at 50-70°C with a base), the system facilitates both the desired nucleophilic substitution and the in-situ inversion of the configuration at the undesired stereocenter of the starting material. This allows for a theoretical yield of the desired diastereomer approaching 100%.[8]

Chiral Separation: The Analytical Imperative

Whether the goal is to isolate this compound for research or to quantify stereoisomeric impurities in a benazepril sample, high-performance liquid chromatography (HPLC) is the predominant analytical technique.[3][9]

Principles of Chiral HPLC Separation

Direct chiral separation on a chiral stationary phase (CSP) is the most common and effective method.[10] The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differential stability of these complexes leads to different retention times, enabling separation. The choice of CSP and mobile phase is critical for achieving resolution.[11]

Established HPLC Methodologies

Protein-Based CSPs: A widely cited and validated method employs a Chiral AGP (alpha-1-acid glycoprotein) column.[3] This protein-based CSP offers excellent enantioselectivity for a broad range of chiral compounds, including benazepril and its stereoisomers.

Polysaccharide-Based CSPs: Columns based on cellulose derivatives, such as the CDMPC column, have also been successfully used for the enantioseparation of key benazepril intermediates.[9] The chiral recognition mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion of the analyte within the chiral cavities of the polysaccharide structure.[9]

G cluster_hplc Chiral HPLC Analysis Workflow Sample Stereoisomeric Mixture (Benazepril, this compound, Diastereomers) Injection Inject into HPLC System Sample->Injection Column Chiral Stationary Phase (e.g., Chiral AGP) Injection->Column Separation Differential Interaction & Elution Column->Separation MobilePhase Mobile Phase Delivery (e.g., Phosphate Buffer:Methanol) MobilePhase->Column Detection UV Detector (240 nm) Separation->Detection Chromatogram Chromatogram Output (Separated Peaks) Detection->Chromatogram

Caption: General workflow for chiral HPLC separation of benazepril.

Comparative Data for Chiral HPLC Separation

The following table summarizes a validated HPLC method for the separation of all four stereoisomers of benazepril.

ParameterConditionReference
Column Chiral AGP (150 x 4.0 mm, 5 µm)[3]
Mobile Phase Phosphate buffer (pH 6.0) : Methanol (80:20, v/v)[3]
Flow Rate 0.9 mL/min[3]
Temperature 30°C[3]
Detection UV at 240 nm[3]
Retention Time (S,S) ~6.9 min[3]
Retention Time (R,R) ~13.0 min[3]
Retention Time (S,R) ~15.3 min[3]
Retention Time (R,S) ~25.4 min[3]

Detailed Experimental Protocols

The following protocols are provided as illustrative examples based on published methodologies. Researchers should adapt them based on their specific laboratory conditions and safety protocols.

Protocol 1: Asymmetric Aza-Michael Addition to a Key Intermediate

This protocol is adapted from the formal synthesis described by Yang et al. (2006).[5][6]

  • Reaction Setup: To a solution of L-homophenylalanine ethyl ester (LHPE) (1 equivalent) in a suitable solvent (e.g., toluene), add 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (1 equivalent).

  • Reaction Conditions: Stir the mixture at a controlled temperature of 20°C for 15-35 hours. Monitor the reaction progress by TLC or HPLC to maximize the formation of the desired diastereomer and avoid equilibration.[5]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and water.[6]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to isolate the desired (S,S)-diastereomer intermediate.[5]

  • Cyclization: The purified intermediate is then subjected to catalytic hydrogenation (e.g., H₂ over Pd/C at 150 psi) to reduce the nitro group, which is followed by in-situ intramolecular cyclization to form the benzazepinone ring system.[6]

Protocol 2: Chiral HPLC Separation of Benazepril Stereoisomers

This protocol is based on the validated method reported by Kublin et al.[3]

  • Mobile Phase Preparation: Prepare a phosphate buffer and adjust the pH to 6.0. Mix this buffer with methanol in an 80:20 (v/v) ratio. Filter and degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the benazepril sample (or reference standard) in the mobile phase to obtain a known concentration.

  • Chromatographic Conditions:

    • Instrument: HPLC system equipped with a UV detector.

    • Column: Chiral AGP (150 x 4.0 mm, 5 µm).

    • Column Temperature: Maintain at 30°C.

    • Flow Rate: Set to 0.9 mL/min.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 25 µL.

  • Analysis: Inject the sample and record the chromatogram. Identify and quantify the peaks corresponding to the (S,S), (R,R), (S,R), and (R,S) isomers based on their respective retention times established with reference standards.

Conclusion and Outlook

The stereocontrolled synthesis and analysis of benazepril and its enantiomer are cornerstones of its pharmaceutical development and quality assurance. While classical methods involving diastereomeric resolution remain relevant, modern asymmetric strategies such as the aza-Michael addition and dynamic kinetic resolution offer more efficient and atom-economical pathways. For analytical purposes, chiral HPLC on protein-based stationary phases like Chiral AGP provides a robust and validated system capable of resolving all four stereoisomers with high fidelity. The choice between a synthetic or separative approach depends on the specific goal, whether it be the large-scale manufacturing of the active (S,S)-isomer, the targeted synthesis of the (R,R)-enantiomer for pharmacological studies, or the precise quantification of stereoisomeric impurities for regulatory compliance.

References

  • US6548665B2 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof.
  • Yang, T-K., et al. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641-650. [Link]

  • Xu, X., et al. (2007). Enantioseparation of Benazepril Intermediates by High-Performance Liquid Chromatography on Chiral CDMPC Column. Analytical Letters, 40(1), 173-182. [Link]

  • Benazepril (oral route) . Mayo Clinic. [Link]

  • Súkup, J., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). RSC Advances. [Link]

  • CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.
  • EP1501516B1 - A process for the preparation of benazepril hydrochloride.
  • US20020183515A1 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof.
  • Kublin, E., et al. (2010). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica, 67(3), 233-239. [Link]

  • BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW . New Drug Approvals. (2013). [Link]

  • Yang, T-K., et al. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. MDPI. [Link]

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction . ResearchGate. (2006). [Link]

  • Playing with Selectivity for Optimal Chiral Separation . LCGC International. (2023). [Link]

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Structure of ent-Benazepril

Abstract

Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and heart failure.[1][2] As a prodrug, it is metabolized in the liver to its active form, benazeprilat, which exerts the therapeutic effect.[3][4] The benazepril molecule possesses two stereogenic centers, resulting in four possible stereoisomers. The pharmacologically active agent is the (S,S)-isomer.[5][6] This technical guide provides a comprehensive examination of the chemical properties and structural features of This compound , the (R,R)-enantiomer of benazepril. Understanding the distinct characteristics of this isomer is critical for drug development, impurity profiling, and ensuring the stereochemical purity of the active pharmaceutical ingredient (API).

Chemical Identity and Structure of this compound

This compound, systematically named [(3R)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid, is the enantiomer of the active drug benazepril.[7][8] It is often considered an impurity in the synthesis of benazepril.[6] The core structure consists of a tetrahydro-benzazepine ring system linked to an amino acid derivative.

Key Structural Features:

  • Benzazepine Moiety : A seven-membered heterocyclic ring fused to a benzene ring.

  • Chiral Centers : Two stereogenic centers are present at the C3 position of the benzazepine ring and the alpha-carbon of the amino acid side chain. In this compound, both centers possess the (R) configuration.

  • Ester Group : An ethyl ester functional group which is crucial for its classification as a prodrug. This group is hydrolyzed in vivo to a carboxylic acid to form the active metabolite, benazeprilat.[4]

  • Carboxylic Acid : A terminal carboxylic acid group.

The structural representation of this compound is provided below.

ent_Benazepril_Structure C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 N1 N C6->N1 C7 C N1->C7 C25 C N1->C25 C8 C C7->C8 O1 =O C7->O1 N2 N-H C7->N2 C9 C C8->C9 C10 C C9->C10 C10->C5 C24 C* (R) N2->C24 C11 C* (R) C12 C C11->C12 C13 C C12->C13 C14 C C13->C14 C20 C C13->C20 C15 C C14->C15 C16 C C15->C16 C16->C11 C17 C O2 =O C17->O2 O3 O C17->O3 C18 C O3->C18 C19 C C18->C19 C21 C C20->C21 C22 C C21->C22 C23 C C22->C23 C23->C14 C24->C11 C24->C17 C26 C C25->C26 O4 =O C26->O4 O5 O-H C26->O5

Caption: Chemical Structure of this compound [(R,R)-isomer].

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common salt form, benazepril hydrochloride, is presented below. Data for the more studied benazepril hydrochloride is included for comparative context.

PropertyValueSource(s)
IUPAC Name [(3R)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid[7][8]
Synonyms CGP 42456A; Benazepril Hydrochloride EP Impurity A[7][8][9]
CAS Number 131064-75-0[7][8][10]
Molecular Formula C₂₄H₂₈N₂O₅[7][8]
Molecular Weight 424.5 g/mol [7]
Appearance White to off-white crystalline powder (for Benazepril HCl)[11][12][13]
Solubility (Benazepril HCl) Soluble in water (>100 mg/mL), ethanol, and methanol. Soluble in DMSO (~20 mg/mL) and DMF (~30 mg/mL).[4][11][12][13][14][15]
SMILES O=C(O)CN1C(=O)CCC2=CC=CC=C2">C@HCCC3=CC=CC=C31)=O[7]
InChI Key XPCFTKFZXHTYIP-FKLPMGAJSA-N (for this compound)[7][8]

Stereoisomerism and Biological Activity

The presence of two chiral centers in benazepril gives rise to four stereoisomers: (S,S), (R,R), (S,R), and (R,S).[5][6] The biological activity, specifically the inhibition of ACE, is highly dependent on the stereochemistry.

  • (S,S)-Benazepril : The therapeutically active isomer used in medication.[5][6]

  • (R,R)-ent-Benazepril : The enantiomer of the active drug. It is considered a less potent antihypertensive agent.[9]

  • (S,R) and (R,S)-Benazepril : These are the diastereomers and are also considered impurities.[6][16]

Experimental studies on isolated rabbit aorta have shown that the (S,S) configuration is the most potent in antagonizing angiotensin I-induced vasoconstriction, indicating it has the best fit for the ACE molecule.[5] The other isomers, including this compound, exhibit significantly lower ACE inhibiting activity.[5] Therefore, controlling the stereochemical purity during synthesis is paramount to ensure the efficacy and safety of the final drug product.

Mechanism of Action: The Role of ACE Inhibition

Benazepril is a prodrug, meaning it is administered in an inactive form and must be metabolically converted to its active form, benazeprilat.[2][4] This conversion occurs primarily in the liver through the hydrolysis of the ethyl ester group.[11]

Benazeprilat then acts as a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[3][11] ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.

The ACE Inhibition Pathway:

  • Inhibition of Angiotensin II Formation : ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[2][11]

  • Vasodilation : By inhibiting ACE, benazeprilat decreases the levels of Angiotensin II, leading to the relaxation of blood vessels (vasodilation) and a subsequent reduction in blood pressure.[2][3]

  • Reduced Aldosterone Secretion : Angiotensin II also stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention.[3][11] Inhibition of Angiotensin II formation leads to decreased aldosterone secretion, resulting in mild natriuresis (excretion of sodium in urine) and a reduction in blood volume.[2][3]

The stereospecificity of the ACE active site means that only the correctly configured isomer, (S,S)-benazeprilat, can bind effectively and exert a potent inhibitory effect.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Benazeprilat (S,S)-Benazeprilat (Active Metabolite) ACE ACE Benazeprilat->ACE Inhibition

Caption: Mechanism of action of Benazeprilat on the RAAS pathway.

Synthesis and Analytical Separation

Synthesis: The enantioselective synthesis of benazepril is a critical challenge to avoid the formation of the less active stereoisomers. One reported strategy involves an asymmetric aza-Michael addition of L-homophenylalanine ethyl ester to an α,β-unsaturated carbonyl compound.[17][18][19] This key step establishes the desired (S,S) stereochemistry, forming a crucial intermediate that leads to the final benazepril molecule.[17][19]

Analytical Protocols for Stereoisomer Separation: The separation and quantification of benazepril stereoisomers are essential for quality control. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary methods employed.[6][16]

Exemplary HPLC Protocol:

  • Objective : To separate the four stereoisomers of benazepril.

  • Column : Chiral AGP column (150 x 4.0 mm, 5 µm).[6][16]

  • Mobile Phase : A mixture of phosphate buffer (pH = 6.0) and methanol in an 80:20 (v/v) ratio.[6][16]

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at 240 nm.[20][21]

  • Rationale : The Chiral AGP (α₁-acid glycoprotein) stationary phase provides a chiral environment that allows for differential interaction with the stereoisomers, enabling their separation based on their three-dimensional structure. The buffered mobile phase ensures consistent ionization of the analytes for reproducible retention times.

HPLC_Workflow Sample Benazepril HCl (Mixture of Isomers) Injection Inject into HPLC System Sample->Injection Column Chiral AGP Column Mobile Phase: Phosphate Buffer/Methanol Injection->Column Separation Stereoisomer Separation Column->Separation Detector UV Detector (240 nm) Separation->Detector Chromatogram Chromatogram (4 Resolved Peaks) Detector->Chromatogram

Caption: Workflow for the chiral HPLC separation of Benazepril isomers.

Conclusion

This compound, the (R,R)-enantiomer of the ACE inhibitor benazepril, is a critical molecule to study in the context of pharmaceutical development. While possessing a structure enantiomeric to the active drug, its pharmacological activity is significantly lower. This underscores the profound impact of stereochemistry on drug-receptor interactions. A thorough understanding of its chemical properties, combined with robust analytical methods for its separation and quantification, is essential for ensuring the stereochemical integrity, efficacy, and safety of benazepril as a therapeutic agent.

References

  • Uchida, M., et al. (1990). Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. Arzneimittelforschung, 40(3), 254-9. Link

  • Wikipedia. (n.d.). Benazepril. Retrieved from [Link]

  • PharmaCompass. (n.d.). Benazepril. Retrieved from [Link]

  • Tucker, C., & Ghaffari, M. (2024). Benazepril. In StatPearls. StatPearls Publishing. Link

  • Drugs.com. (n.d.). Benazepril and Hydrochlorothiazide: Package Insert / Prescribing Info. Retrieved from [Link]

  • Kublin, E., et al. (2015). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica, 72(2), 219-25. Link

  • Kublin, E., et al. (2015). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Pol Pharm, 72(2), 219-225. Link

  • Pharmaffiliates. (n.d.). This compound-d5. Retrieved from [Link]

  • Chen, K., et al. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641-648. Link

  • science24.com. (2012). Examination of optical isomerism - compounds of antihypertensive effects. Retrieved from [Link]

  • El-Gindy, A., et al. (2001). Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 883-91. Link

  • ClinPGx. (n.d.). benazepril. Retrieved from [Link]

  • PubChem. (n.d.). Benazepril Hydrochloride. Retrieved from [Link]

  • New Drug Approvals. (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. Retrieved from [Link]

  • ResearchGate. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. Retrieved from [Link]

  • molsyns.com. (n.d.). Benazepril Related Compound F (R-Isomer). Retrieved from [Link]

  • Chen, K., et al. (2006). Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. Molecules, 11(8), 641-8. Link

  • New Drug Approvals. (2013). BENAZEPRIL SYNTHESIS. Retrieved from [Link]

  • Slideshare. (n.d.). Benazepril Synthesis by Dr Anthony Crasto. Retrieved from [Link]

  • Drugs.com. (2025). Benazepril: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Merck Millipore. (n.d.). USP Method Benazepril RS. Retrieved from [Link]

  • ResearchGate. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Retrieved from [Link]

  • Jetir.org. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. Retrieved from [Link]

  • PubChem. (n.d.). Benazepril EP Impurity G(hydrochloride). Retrieved from [Link]

  • Scientific Research Publishing. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Retrieved from [Link]

  • AA Pharma Inc. (2019). Benazepril Hydrochloride Product Monograph. Retrieved from [Link]

  • PCCA. (n.d.). BENAZEPRIL HYDROCHLORIDE USP. Retrieved from [Link]

  • KEGG DRUG. (n.d.). Benazepril hydrochloride. Retrieved from [Link]

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The Stereochemical Nuances of ACE Inhibition: A Technical Guide to the Biological Activity of Benazepril Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the biological activities of benazepril's stereoisomers, moving beyond a general overview to a detailed analysis of their differential pharmacology, stereoselective metabolism, and the analytical methodologies required for their distinction. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the scientific rationale that underpins them, ensuring a robust and applicable understanding for professionals in the field.

Introduction: The Significance of Chirality in ACE Inhibition

Benazepril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, serves as a compelling case study in the profound impact of stereochemistry on pharmacological activity.[1][2] Marketed as the hydrochloride salt of the (S,S)-diastereomer, benazepril is a prodrug that undergoes in vivo hydrolysis to its active metabolite, benazeprilat.[3][4] This enzymatic conversion is the critical step in its therapeutic action, as benazeprilat is substantially more potent in its inhibition of ACE.[3][4] The presence of two chiral centers in the benazepril molecule gives rise to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S). This guide will dissect the distinct biological landscape of each, underscoring the critical importance of chiral purity in drug development and therapy.

The Renin-Angiotensin-Aldosterone System (RAAS) and Benazepril's Mechanism of Action

The therapeutic efficacy of benazepril is rooted in its modulation of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.[5] ACE, a key enzyme in this cascade, catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone release, and sodium and water retention, all of which contribute to an elevation in blood pressure.

Benazeprilat, the active diacid metabolite of benazepril, is a competitive inhibitor of ACE.[3] By binding to the active site of the enzyme, it prevents the conversion of angiotensin I to angiotensin II, thereby mitigating its downstream effects. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[5]

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Intervention Pharmacological Intervention Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Vasoconstriction->Increased_BP Renin Renin (from Kidney) Benazepril Benazepril (Prodrug) (S,S)-isomer Benazeprilat Benazeprilat (Active) (S,S,S)-isomer Benazepril->Benazeprilat Hepatic Carboxylesterase 1 ACE_Inhibition ACE Inhibition Benazeprilat->ACE_Inhibition ACE_Inhibition->Angiotensin_II Blocks Conversion

Caption: Mechanism of Action of Benazepril within the RAAS pathway.

Differential Biological Activity of Benazeprilat Stereoisomers

The therapeutic utility of benazepril is almost exclusively attributed to the (S,S)-stereoisomer, which is hydrolyzed to the active (S,S,S)-benazeprilat. The other stereoisomers are considered impurities and exhibit significantly lower or no ACE inhibitory activity.

Table 1: Postulated Relative ACE Inhibitory Activity of Benazeprilat Stereoisomers

Stereoisomer Configuration Postulated ACE Inhibitory Activity Rationale
Benazeprilat (S,S,S) High Optimal stereochemical fit in the ACE active site.
Diastereomer 1 (R,R,R) Negligible Incorrect stereochemistry at all three chiral centers prevents effective binding.
Diastereomer 2 (S,S,R) Negligible Mismatched stereochemistry disrupts key interactions within the active site.

| Diastereomer 3 | (R,S,S) | Negligible | Incorrect stereochemistry at the benzazepine ring hinders proper orientation. |

Stereoselective Metabolism: The Role of Human Carboxylesterases

The conversion of the prodrug benazepril to its active form, benazeprilat, is a critical step in its mechanism of action and is mediated by carboxylesterases (CES) in the liver.[6][7] Human carboxylesterases, primarily CES1 and CES2, are responsible for the hydrolysis of a wide range of ester-containing drugs.[7]

Recent research has elucidated that the bioactivation of benazepril is specifically catalyzed by human carboxylesterase 1 (CES1), with negligible involvement of CES2.[6] This specificity is significant as CES1 is the predominant carboxylesterase in the human liver, ensuring efficient conversion of the orally administered benazepril to its active form.[7]

While the stereoselectivity of this enzymatic hydrolysis for benazepril has not been extensively detailed in the literature, the general principle of stereoselective metabolism by carboxylesterases is well-documented for other drugs.[8] It is highly probable that CES1 exhibits a preference for the (S,S)-stereoisomer of benazepril, leading to a more rapid and efficient formation of the pharmacologically active (S,S,S)-benazeprilat. Any of the other stereoisomers, if present, would likely be hydrolyzed at a much slower rate, if at all, further diminishing their potential for any biological effect.

cluster_Metabolism Stereoselective Metabolism of Benazepril Benazepril_SS Benazepril (S,S)-isomer (Prodrug) Benazeprilat_SSS Benazeprilat (S,S,S)-isomer (Active Metabolite) Benazepril_SS->Benazeprilat_SSS Efficient Hydrolysis CES1 Hepatic Carboxylesterase 1 (CES1) Other_Isomers Other Benazepril Stereoisomers (R,R), (S,R), (R,S) Inactive_Metabolites Inactive or Slowly Formed Metabolites Other_Isomers->Inactive_Metabolites Inefficient or No Hydrolysis

Caption: Stereoselective bioactivation of benazepril by CES1.

Analytical Methodologies for Chiral Separation

The robust analysis and quality control of benazepril require analytical methods capable of separating all four potential stereoisomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose.

Experimental Protocol: Chiral HPLC Separation of Benazepril Stereoisomers

This protocol is based on a validated method for the separation of benazepril hydrochloride stereoisomers.[1]

Objective: To resolve the (S,S), (R,R), (S,R), and (R,S) stereoisomers of benazepril hydrochloride.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chiral AGP (150 mm x 4.0 mm, 5 µm)

  • Mobile Phase: Phosphate buffer (pH 6.0) and methanol (80:20, v/v)

  • Flow Rate: 0.9 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the benazepril hydrochloride reference standard in the mobile phase.

    • Prepare solutions of the test samples (e.g., bulk drug substance, formulated product) in the mobile phase at a similar concentration.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject equal volumes of the standard and sample solutions.

    • Record the chromatograms and identify the peaks corresponding to each stereoisomer based on their retention times.

  • System Suitability:

    • Ensure adequate resolution between all four stereoisomer peaks.

    • Verify the repeatability of the injections by assessing the relative standard deviation (RSD) of the peak areas.

Expected Elution Order: The typical elution order for the benazepril hydrochloride stereoisomers under these conditions is:

  • (S,S)-enantiomer

  • (R,R)-enantiomer

  • (S,R)-diastereoisomer

  • (R,S)-diastereoisomer

cluster_Workflow Chiral HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) Injection Injection Sample_Prep->Injection HPLC_System HPLC System (Chiral AGP Column) Separation Chromatographic Separation HPLC_System->Separation Injection->HPLC_System Detection UV Detection (240 nm) Separation->Detection Data_Analysis Data Analysis (Peak Identification & Quantification) Detection->Data_Analysis

Caption: Workflow for the chiral HPLC analysis of benazepril stereoisomers.

Conclusion and Future Perspectives

This technical guide has illuminated the critical role of stereochemistry in the biological activity of benazepril. The therapeutic efficacy of this ACE inhibitor is almost exclusively derived from the (S,S)-stereoisomer, which is efficiently converted to the potent (S,S,S)-benazeprilat by hepatic CES1. The other stereoisomers are pharmacologically insignificant due to their poor fit within the active site of ACE and likely inefficient metabolic activation.

For researchers and professionals in drug development, this underscores the necessity of stereospecific synthesis and robust chiral analytical methods to ensure the quality, efficacy, and safety of chiral drugs. Future research could further quantify the ACE inhibitory activity of all four benazeprilat stereoisomers to provide a complete picture of their pharmacological profiles. Additionally, a more detailed investigation into the stereoselective kinetics of benazepril hydrolysis by CES1 would provide valuable insights for pharmacokinetic and pharmacodynamic modeling.

References

  • Guerrero, L., Castillo, J., Quiñones, M., Garcia-Vallvé, S., Arola, L., et al. (2012). Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies. PLoS ONE, 7(11), e49493. [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of ACE by compounds 1-13. [Link]

  • Drugs.com. (2025, October 8). Benazepril: Package Insert / Prescribing Information / MOA. [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of ACE by compounds 1-14. [Link]

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  • MDPI. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641-648. [Link]

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  • Tarkiainen, R., Lin, R., & Langaee, T. (2018). CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors. The Pharmacogenomics Journal, 18(4), 569–572. [Link]

  • Laizure, S. C., Parker, R. B., & Herring, V. L. (2014). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy, 34(3), 296–307. [Link]

  • Kirby, B. J., et al. (2010). Human Carboxylesterase 1 Stereoselectively Binds the Nerve Agent Cyclosarin and Spontaneously Hydrolyzes the Nerve Agent Sarin. Journal of Biological Chemistry, 285(49), 38128-38137. [Link]

Sources

An In-Depth Technical Guide to the Molecular Mechanism of Action of ent-Benazepril

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benazepril is a highly effective angiotensin-converting enzyme (ACE) inhibitor, widely prescribed for the management of hypertension and congestive heart failure.[1][2] Its therapeutic success is rooted in a sophisticated molecular mechanism that begins with its administration as a prodrug and culminates in the high-affinity, specific inhibition of a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[3] This technical guide provides a comprehensive exploration of the molecular journey of benazepril, from its systemic absorption and bioactivation to the precise atomic-level interactions of its active metabolite, benazeprilat, with the angiotensin-converting enzyme. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the causal biochemistry and structural biology that define benazepril's efficacy.

The Physiological Landscape: The Renin-Angiotensin-Aldosterone System (RAAS)

To comprehend the action of benazepril, one must first understand its target environment. The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[4][5] The system is initiated by the release of renin from the kidneys in response to hypotension or low sodium levels.[3] Renin cleaves the circulating pro-hormone angiotensinogen, produced by the liver, to form the inactive decapeptide, angiotensin I.[4][6]

The pivotal step, and the target of benazepril, is the subsequent conversion of angiotensin I to angiotensin II, an octapeptide with potent physiological effects.[7][8] This conversion is catalyzed by the Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase found predominantly on the surface of pulmonary and renal endothelial cells.[4] Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to systemic vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (promoting sodium and water retention), and cardiac tissue remodeling.[3][5] ACE also serves to inactivate bradykinin, a potent vasodilator.[8] Pathological upregulation of the RAAS is a primary driver of hypertension, making ACE an essential therapeutic target.[9]

RAAS_Pathway cluster_liver Liver cluster_kidney Kidney cluster_circulation Circulation / Lungs cluster_adrenal Adrenal Gland cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Renin Renin AngI Angiotensin I (Inactive Decapeptide) Renin->AngI Cleaves ACE Angiotensin-Converting Enzyme (ACE) AngI->ACE Substrate AngII Angiotensin II (Active Octapeptide) ACE->AngII Converts Aldosterone Aldosterone AngII->Aldosterone Stimulates Effects Vasoconstriction Sodium & Water Retention Increased Blood Pressure AngII->Effects Causes Aldosterone->Effects Contributes to Benazeprilat Benazeprilat (Active Inhibitor) Benazeprilat->ACE INHIBITS

Figure 1: The Renin-Angiotensin-Aldosterone System and the site of Benazeprilat inhibition.

From Prodrug to Potent Inhibitor: The Bioactivation of Benazepril

Benazepril hydrochloride is administered orally as a prodrug, a pharmacologically inactive precursor that is converted into its active form within the body.[10] This strategy is often employed to improve oral bioavailability, stability, or pharmacokinetic properties. Following oral administration, benazepril is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 1.0 hour.[7][8]

The critical activation step occurs primarily in the liver, where hepatic esterase enzymes hydrolyze the ester group of benazepril.[11][12] This biotransformation yields the active dicarboxylic acid metabolite, benazeprilat .[7][13] Benazeprilat is a non-sulfhydryl ACE inhibitor with significantly greater inhibitory potency—over 1000 times more potent—than its parent compound, benazepril.[7][10] Peak plasma concentrations of benazeprilat are typically observed 1 to 2 hours post-administration in a fasting state.[11][14]

Figure 2: Bioactivation of the prodrug Benazepril to the active inhibitor Benazeprilat.
Pharmacokinetic Profile

The conversion to benazeprilat is efficient, and the active metabolite exhibits a biphasic elimination pattern.[15][16] A rapid initial phase is followed by a prolonged terminal elimination phase, which is attributed to the slow, high-affinity dissociation of benazeprilat from tissue-bound ACE.[17] This results in an effective accumulation half-life of 10-11 hours, which underpins the sustained 24-hour inhibition of plasma ACE activity and allows for convenient once-daily dosing.[11][14][16]

ParameterBenazepril (Prodrug)Benazeprilat (Active Metabolite)Reference(s)
Time to Peak Plasma (Tmax) 0.5 - 1.0 hours1.0 - 2.0 hours (fasting)[7][11][14]
Effective Half-Life ~0.6 hours10 - 11 hours (accumulation)[14][16]
Protein Binding ~96.7%~95.3%[7][11][14]
Primary Metabolism Hepatic hydrolysisGlucuronidation[7][11]
Primary Elimination MetabolismRenal excretion[7][14]

The Core Mechanism: Molecular Docking of Benazeprilat in the ACE Active Site

The therapeutic action of benazepril is executed at the molecular level by benazeprilat, which acts as a potent and competitive inhibitor of the angiotensin-converting enzyme. While a specific crystal structure of the benazeprilat-ACE complex is not publicly available, the binding mechanism can be reliably inferred from the structures of other ACE inhibitors in complex with the enzyme and molecular modeling studies.[18][19] The active site of ACE contains a catalytic zinc ion (Zn²⁺), which is indispensable for its enzymatic function.[18] Benazeprilat's inhibition is achieved through a coordinated series of high-affinity interactions within this active site.

Key Molecular Interactions:

  • Zinc Chelation: The most critical interaction is the chelation of the catalytic Zn²⁺ ion. The dicarboxylate structure of benazeprilat allows one of its carboxylate groups to form a strong ionic coordination bond with the positively charged zinc atom. This interaction mimics the tetrahedral transition state of the natural substrate (angiotensin I) hydrolysis, effectively locking the inhibitor in the active site and preventing catalysis.[18]

  • Hydrogen Bonding: The inhibitor is further stabilized by a network of hydrogen bonds with key amino acid residues. The carbonyl and amine groups of benazeprilat act as hydrogen bond donors and acceptors, forming stable connections with residues such as histidine and glutamine within the enzyme's binding pocket.[18]

  • Hydrophobic Interactions: The phenyl group and other nonpolar moieties of benazeprilat engage in favorable hydrophobic (van der Waals) interactions with nonpolar amino acid residues lining a hydrophobic pocket within the active site, further enhancing binding affinity and specificity.[18]

Stereospecificity:

The interaction between benazeprilat and ACE is highly stereospecific. Benazepril contains two asymmetric carbon atoms, leading to four possible optical isomers.[10] Experimental studies have demonstrated that the SS (ent-Benazepril) configuration is the most potent inhibitor of angiotensin I-induced vasoconstriction, indicating that this specific three-dimensional arrangement provides the optimal geometric fit within the chiral environment of the ACE active site.[10]

ACE_Binding cluster_ace ACE Active Site Zinc Zn²⁺ Ion H_Bond_Residues Active Site Residues (e.g., His, Gln) Hydrophobic_Pocket Hydrophobic Pocket Benazeprilat Benazeprilat Benazeprilat->Zinc Zinc Chelation (Strong Ionic Interaction) Benazeprilat->H_Bond_Residues Hydrogen Bonding Benazeprilat->Hydrophobic_Pocket Hydrophobic Interactions

Figure 3: Key molecular interactions of Benazeprilat within the ACE active site.

Experimental Validation: In Vitro ACE Inhibition Assay

The potency of ACE inhibitors like benazeprilat is quantified using in vitro enzyme inhibition assays. The most established method, developed by Cushman and Cheung, utilizes the synthetic substrate hippuryl-histidyl-leucine (HHL).[20][21] The assay measures the amount of hippuric acid (HA) produced by ACE-catalyzed hydrolysis of HHL, which can be quantified spectrophotometrically. The presence of an inhibitor reduces the rate of HA formation.

Protocol: Spectrophotometric ACE Inhibition Assay

This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.

A. Reagents and Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) substrate

  • Benazeprilat (or other test inhibitor)

  • Captopril (Positive Control Inhibitor)

  • Boric acid buffer with NaCl

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Microcentrifuge tubes, pipettes, water bath (37°C), centrifuge, UV-Vis spectrophotometer.

B. Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of ACE in deionized water.

    • Prepare a solution of HHL substrate in the boric acid buffer.

    • Prepare serial dilutions of the test inhibitor (Benazeprilat) and the positive control (Captopril) to cover a wide concentration range.

  • Assay Setup (in triplicate):

    • Test Samples: To a microcentrifuge tube, add ACE enzyme solution and a specific concentration of the Benazeprilat solution.

    • Positive Control: Add ACE enzyme solution and a specific concentration of the Captopril solution.

    • Negative Control (100% Activity): Add ACE enzyme solution and an equal volume of buffer (no inhibitor).

    • Blank: Add buffer only (no ACE or inhibitor).

  • Pre-incubation:

    • Incubate all tubes at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. Causality: This step ensures that the measured inhibition reflects a true equilibrium binding state.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the HHL substrate solution to all tubes.

    • Incubate the reaction mixture at 37°C for exactly 30 minutes.

  • Reaction Termination:

    • Stop the enzymatic reaction by adding 1 M HCl to each tube. Causality: The low pH denatures the enzyme, instantly halting all catalytic activity and ensuring the measured product reflects the specific incubation time.

  • Product Extraction:

    • Add ethyl acetate to each tube. Vortex vigorously to extract the hippuric acid (HA) product into the organic phase.

    • Centrifuge the tubes to achieve clear phase separation.

  • Quantification:

    • Carefully transfer a known volume of the upper ethyl acetate layer to a quartz cuvette.

    • Measure the absorbance of the HA at 228 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce ACE activity by 50%).

Assay_Workflow A 1. Prepare Reagents (ACE, HHL, Inhibitor) B 2. Pre-incubate ACE + Inhibitor (10 min @ 37°C) A->B C 3. Initiate Reaction (Add HHL Substrate) B->C D 4. Incubate (30 min @ 37°C) C->D E 5. Terminate Reaction (Add 1M HCl) D->E F 6. Extract Product (HA) (Add Ethyl Acetate, Centrifuge) E->F G 7. Measure Absorbance (228 nm) F->G H 8. Calculate % Inhibition & IC₅₀ G->H

Figure 4: Experimental workflow for the in vitro HHL-based ACE inhibition assay.

Conclusion

The molecular mechanism of action of this compound is a paradigm of modern drug design, leveraging a prodrug strategy to deliver a highly potent and specific active metabolite, benazeprilat, to its physiological target. The therapeutic efficacy of this widely used antihypertensive agent is fundamentally driven by the high-affinity, stereospecific binding of benazeprilat within the active site of the angiotensin-converting enzyme. Through a concerted series of molecular interactions—most critically, the chelation of the catalytic zinc ion—benazeprilat competitively blocks the production of the potent vasoconstrictor angiotensin II. This precise molecular intervention in the RAAS cascade results in vasodilation, reduced aldosterone secretion, and a durable reduction in blood pressure, providing significant cardiovascular benefits to patients.

References

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  • Thadepalli, K. & Deedwania, P. (2024). Benazepril - StatPearls. NCBI Bookshelf. [Link]

  • Small Molecule Pathway Database (SMPDB). (2025). Benazepril Metabolism Pathway. [Link]

  • Sioufi, A., et al. (1991). Pharmacokinetics of a new angiotensin-converting enzyme inhibitor, benazepril hydrochloride, in special populations. PubMed. [Link]

  • PharmaCompass. (n.d.). Benazepril | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Lotensin® (benazepril hydrochloride) Tablets Rx only Prescribing Information. [Link]

  • Klabunde, R.E. (n.d.). Renin-Angiotensin-Aldosterone System. CV Physiology. [Link]

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  • Patsnap Synapse. (2024). What is the mechanism of Benazepril?. [Link]

  • Jubaidi, F.F., et al. (2018). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Pharmacognosy Reviews. [Link]

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An In-depth Technical Guide to the Pharmacology of ent-Benazepril

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the stereochemical pharmacology of benazepril, with a specific focus on the lesser-explored enantiomer, ent-benazepril. By examining the causal relationships behind experimental design and the stereoselective nature of its mechanism of action, this guide aims to equip you with the foundational knowledge to approach research and development in this area with scientific rigor.

Introduction: The Significance of Chirality in ACE Inhibition

Benazepril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor prescribed for the management of hypertension.[1] It is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active metabolite, benazeprilat.[2] This biotransformation occurs primarily in the liver through the cleavage of an ester group.[2]

The therapeutic efficacy of benazepril is intrinsically linked to its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S).[3][4] The commercially available and therapeutically utilized form of benazepril is the single (S,S)-enantiomer.[4] Its enantiomer, (R,R)-benazepril, is referred to as this compound, and the (S,R) and (R,S) forms are diastereomers. These isomers, other than the (S,S) form, are generally considered impurities in the pharmaceutical product.[4]

This guide will delve into the pharmacology of this compound, providing a comparative analysis with its therapeutically active counterpart to illuminate the critical role of stereochemistry in its pharmacological profile.

Pharmacodynamics: A Tale of Two Enantiomers

The primary mechanism of action for benazepril is the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1] By inhibiting ACE, benazeprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2]

The interaction between benazeprilat and the active site of ACE is highly stereospecific. The (S,S)-configuration of benazepril is the most potent of the four isomers in its ability to antagonize the vasoconstrictive effects of angiotensin I.[3] This pronounced stereoselectivity is a cornerstone of its pharmacological profile. While specific IC50 values for the other isomers are not widely reported in publicly available literature, the established therapeutic use of the (S,S)-enantiomer underscores its superior activity.

The active metabolite, (S,S)-benazeprilat, is a significantly more potent ACE inhibitor than its prodrug, benazepril, with studies indicating a 1000-fold greater activity.[3] This highlights the importance of the metabolic conversion for the drug's efficacy.

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The following diagram illustrates the central role of ACE in the RAAS and the point of intervention for benazeprilat.

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) ACE ACE Benazeprilat ent-Benazeprilat / Benazeprilat Benazeprilat->ACE Inhibition

Figure 1: Mechanism of Action of Benazeprilat in the RAAS.

Pharmacokinetics: A Stereoselective Journey

The absorption, distribution, metabolism, and excretion (ADME) of benazepril are also influenced by its stereochemistry. Following oral administration, benazepril is well absorbed.[5] The prodrug is then rapidly and almost completely metabolized to benazeprilat, primarily by hepatic esterases.[1][5]

While specific pharmacokinetic data for this compound is limited, the enzymatic hydrolysis of the ester prodrug is likely a stereoselective process. This means that the rate and extent of conversion of (R,R)-benazepril to (R,R)-benazeprilat may differ significantly from that of the (S,S)-enantiomer.

Key Pharmacokinetic Parameters of Benazepril (S,S-enantiomer)
ParameterBenazeprilBenazeprilatReference
Time to Peak Plasma Concentration (Tmax) ~1 hour1-2 hours (fasting), 2-4 hours (fed)[1]
Protein Binding ~96.7%~95.3%[1]
Metabolism Hepatic hydrolysis to benazeprilat-[1][2]
Elimination Half-life Biphasic: initial ~3 hours, terminal ~17.3 hoursEffective half-life of accumulation: 10-11 hours[1][6]
Excretion Primarily renalPrimarily renal[1]

Experimental Protocols for a Self-Validating System

To rigorously investigate the pharmacology of this compound, a series of well-designed in-vitro and in-vivo experiments are necessary. The following protocols are designed to be self-validating, with clear endpoints and controls.

In-Vitro ACE Inhibition Assay

This assay directly measures the inhibitory potency of a compound against ACE.

Objective: To determine and compare the IC50 values of the four stereoisomers of benazeprilat.

Methodology:

  • Preparation of Reagents:

    • Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung).

    • The synthetic ACE substrate, hippuryl-histidyl-leucine (HHL).

    • Assay buffer (e.g., phosphate buffer with NaCl).

    • Stock solutions of the four stereoisomers of benazeprilat of known concentrations.

    • A known ACE inhibitor (e.g., captopril) as a positive control.

    • A suitable quenching agent (e.g., HCl).

    • Extraction solvent (e.g., ethyl acetate).

  • Assay Procedure:

    • In separate reaction tubes, combine the assay buffer, ACE solution, and varying concentrations of each benazeprilat stereoisomer. Include a control with no inhibitor.

    • Pre-incubate the mixtures at 37°C for a defined period.

    • Initiate the enzymatic reaction by adding the HHL substrate.

    • Incubate at 37°C for a specific time.

    • Stop the reaction by adding the quenching agent.

    • Extract the product of the reaction, hippuric acid (HA), using the extraction solvent.

    • Measure the absorbance of the extracted HA at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the stereoisomers.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each stereoisomer from the resulting dose-response curve.

Start Start Prepare Prepare Reagents: - ACE - HHL Substrate - Buffers - Benazeprilat Isomers - Control Inhibitor Start->Prepare Incubate_Inhibitor Pre-incubate ACE with Benazeprilat Isomers (or Control) Prepare->Incubate_Inhibitor Add_Substrate Add HHL Substrate to Initiate Reaction Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Incubate_Reaction->Stop_Reaction Extract_Product Extract Hippuric Acid (e.g., with Ethyl Acetate) Stop_Reaction->Extract_Product Measure_Absorbance Measure Absorbance of Hippuric Acid Extract_Product->Measure_Absorbance Analyze Calculate % Inhibition and Determine IC50 Measure_Absorbance->Analyze End End Analyze->End

Figure 2: Workflow for In-Vitro ACE Inhibition Assay.
Chiral Separation of Benazepril and Benazeprilat Stereoisomers by HPLC

A robust analytical method is essential to separate and quantify the different stereoisomers of benazepril and benazeprilat in biological matrices.

Objective: To develop a validated HPLC method for the chiral separation of benazepril and benazeprilat stereoisomers.

Methodology:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV or mass spectrometric detector.

  • Chiral Column: A specialized chiral stationary phase column, such as a Chiral AGP column.

  • Mobile Phase: A suitable mobile phase, for example, a mixture of phosphate buffer and an organic modifier like methanol, is used to achieve separation.

  • Sample Preparation: Biological samples (e.g., plasma) require a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering substances.

  • Validation: The method should be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.

Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation or Solid-Phase Extraction) Sample->Preparation Injection Inject into HPLC System Preparation->Injection Separation Chiral Separation on Chiral AGP Column Injection->Separation Detection Detection (UV or MS) Separation->Detection Quantification Quantification of Each Stereoisomer Detection->Quantification

Figure 3: Workflow for Chiral HPLC Analysis.

Conclusion: The Decisive Role of Stereochemistry

The pharmacological investigation of this compound reveals a classic example of stereoselectivity in drug action. The therapeutic efficacy of benazepril is almost exclusively attributed to the (S,S)-enantiomer, which, after conversion to (S,S)-benazeprilat, potently inhibits the angiotensin-converting enzyme. In contrast, this compound (the R,R-enantiomer) and the other diastereomers are considered to have significantly lower or negligible activity.

This profound difference in pharmacological activity underscores the importance of chiral purity in the development and manufacturing of benazepril. For researchers and drug development professionals, a thorough understanding of the stereoselective pharmacology of benazepril is not merely an academic exercise but a critical component of ensuring the safety and efficacy of this important antihypertensive agent. The experimental protocols outlined in this guide provide a framework for the rigorous, self-validating investigation of the stereochemical nuances of benazepril and other chiral drugs.

References

  • Nishimura, K., et al. (1991). Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. Arzneimittel-Forschung, 41(9), 913-923. [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of ACE by compounds 1-13. Retrieved January 21, 2026, from [Link]

  • Fabris, B., et al. (1992). Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors. Journal of Cardiovascular Pharmacology, 19 Suppl 6, S6-12. [Link]

  • van Griensven, J. M., et al. (1994). Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria. International Journal of Clinical Pharmacology and Therapeutics, 32(2), 75-81. [Link]

  • ResearchGate. (n.d.). Comparison of the two ACE inhibition assays with respect to results for.... Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Retrieved January 21, 2026, from [Link]

  • Dahal, S. S., & Gupta, M. (2024). Benazepril. In StatPearls. StatPearls Publishing. [Link]

  • Pawłowska, M., et al. (2013). Impact of stress factors on optical isomerism of benazepril hydrochloride. Acta Poloniae Pharmaceutica, 70(2), 219-226. [Link]

  • Pommier, F., et al. (2003). Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation. Journal of Chromatography B, 788(1), 199-209. [Link]

  • Francis, R. J., et al. (1995). Steady-state pharmacokinetics and pharmacodynamics of benazeprilat in spontaneously hypertensive rats (SHR) and Wistar-Kyoto (WKY) rats. Journal of Pharmacokinetics and Biopharmaceutics, 23(1), 1-21. [Link]

  • Gana, M., et al. (2002). Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 107-116. [Link]

  • ResearchGate. (n.d.). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Retrieved January 21, 2026, from [Link]

  • Waldmeier, F., et al. (1989). Disposition of [14C]-benazepril hydrochloride in rat, dog and baboon. Absorption, distribution, kinetics, biotransformation and excretion. Arzneimittel-Forschung, 39(1), 62-67. [Link]

  • Small Molecule Pathway Database. (n.d.). Benazepril Metabolism Pathway. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.
  • Pawłowska, M., et al. (2013). Impact of stress factors on optical isomerism of benazepril hydrochloride. Acta Poloniae Pharmaceutica, 70(2), 219-226. [Link]

  • Semantic Scholar. (n.d.). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. Retrieved January 21, 2026, from [Link]

  • El-Gindy, A., et al. (2018). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Journal of Chromatographic Science, 56(6), 526-533. [Link]

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Sources

A Technical Guide to Investigating the Potential Off-Target Effects of ent-Benazepril

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benazepril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] As a chiral molecule, it exists as stereoisomers, with the marketed formulation being the single (S,S)-enantiomer. Its therapeutic efficacy is mediated by its active metabolite, benazeprilat, which potently inhibits ACE within the Renin-Angiotensin-Aldosterone System (RAAS).[2] The "unnatural" enantiomer, ent-benazepril ((R,R)-benazepril), is typically considered an impurity and is expected to have significantly lower affinity for ACE.[3][4] This disparity in on-target activity makes this compound a critical subject for off-target investigation. Uncharacterized interactions with other physiological pathways could have implications for toxicology, side-effect profiles, and the overall safety assessment of benazepril formulations. This guide provides a comprehensive framework for the systematic investigation of the potential off-target effects of this compound, outlining the core scientific rationale, validated experimental protocols, and data interpretation strategies necessary for a thorough pharmacological characterization.

Core Pharmacology: Benazepril and the Principle of Stereoselectivity

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Benazepril is a pro-drug that is rapidly metabolized in the liver to its active form, benazeprilat. Benazeprilat is a potent, competitive inhibitor of ACE, a central enzyme in the RAAS.[2] ACE catalyzes the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II and is also identical to kininase II, an enzyme that degrades the vasodilator bradykinin.[5] By inhibiting ACE, benazeprilat decreases angiotensin II levels and increases bradykinin levels, leading to vasodilation, reduced aldosterone secretion, and a subsequent lowering of blood pressure.[6]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensinogen->Renin AngI Angiotensin I (Inactive) Renin->AngI ACE Angiotensin-Converting Enzyme (ACE) / Kininase II AngI->ACE AngII Angiotensin II (Active Vasoconstrictor) ACE->AngII InactiveFragments Inactive Fragments ACE->InactiveFragments Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone Bradykinin Bradykinin (Vasodilator) Bradykinin->ACE Degradation Benazeprilat Benazeprilat (Active Inhibitor) Benazeprilat->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Benazeprilat.

Stereoisomerism and the Rationale for Off-Target Profiling

Benazepril possesses two stereogenic centers, resulting in four possible stereoisomers.[3] The clinically used drug is the (3S,1'S) enantiomer.[4] Its corresponding enantiomer, this compound, has the (3R,1'R) configuration. Pharmacological activity, particularly for enzyme inhibitors, is often highly dependent on stereochemistry. The (S,S) configuration of benazeprilat is known to be the most potent inhibitor of ACE, fitting optimally into the enzyme's active site.[3] Consequently, ent-benazeprilat is expected to be a significantly weaker ACE inhibitor. This lack of potent on-target activity necessitates a thorough investigation of its potential off-target interactions, as any observed biological effect or toxicity would likely stem from engagement with other proteins.

Hypothesized Off-Target Pathways for Investigation

While direct data on this compound is scarce, knowledge of the broader class of ACE inhibitors allows for the formulation of rational hypotheses for potential off-target interactions.

The Kallikrein-Kinin System

As ACE is identical to kininase II, all ACE inhibitors inherently affect the Kallikrein-Kinin system by preventing bradykinin degradation.[7] This contributes to both therapeutic effects (vasodilation) and side effects (e.g., cough, angioedema).[8] A crucial first step is to determine if ent-benazeprilat retains any activity against kininase II. Stereoselective differences in activity could lead to a different safety profile compared to the active drug.

Cross-Reactivity with Other Zinc Metallopeptidases

ACE is a zinc metallopeptidase. Other enzymes in this class share structural motifs and catalytic mechanisms, creating the potential for cross-reactivity. A prime candidate for off-target interaction is Neprilysin (Neutral Endopeptidase or NEP). NEP is responsible for degrading natriuretic peptides, which promote vasodilation and natriuresis.[9] Dual inhibition of ACE and NEP has been explored as a therapeutic strategy for hypertension and heart failure.[10] It is plausible that an enantiomer with low affinity for ACE might have a different affinity profile for NEP or other related peptidases.

Methodological Framework for Off-Target Profiling

A systematic, multi-step approach is required to identify and validate potential off-target effects. This process moves from broad, predictive screening to specific, functional validation.

Off_Target_Workflow cluster_0 In Silico / Computational cluster_1 In Vitro cluster_2 In Vivo InSilico Step 1: Target Prediction (Virtual Screening, Database Mining) Binding Step 2: Binding & Enzyme Assays (Broad Panel Screening) InSilico->Binding  Hypothesis  Generation Functional Step 3: Functional Cell-Based Assays (Confirming Cellular Activity) Binding->Functional  Hit  Confirmation InVivo Step 4: In Vivo Validation (Physiological Relevance) Functional->InVivo  Candidate  Validation

Caption: A systematic workflow for identifying and validating off-target effects.

Step 1: Chiral Separation and Analytical Purity

Before any biological assay, the enantiomeric purity of the test compound (this compound and its active metabolite, ent-benazeprilat) must be established. Contamination with the (S,S)-isomer could lead to false positives for ACE/kininase II activity.

Protocol: Chiral Supercritical Fluid Chromatography (SFC) for Stereoisomer Separation

This protocol provides a high-throughput method for the analytical separation of benazepril stereoisomers.[11]

  • System: A suitable SFC system equipped with a column switcher and photodiode array (PDA) detector.

  • Columns: A screening set of four chiral stationary phases (CSPs), such as Chiralpak AD, AS, and Chiralcel OD, OJ.[11]

  • Mobile Phase: Supercritical CO₂ with a co-solvent modifier. A common screening approach uses methanol and isopropanol.

  • Screening Procedure:

    • Prepare a 1 mg/mL solution of racemic benazepril standard and the this compound test sample in the co-solvent.

    • Inject the sample onto the column series, starting with the first column and modifier combination.

    • The system automatically switches through each column and modifier combination.[11]

    • Monitor the elution profile at a suitable wavelength (e.g., 240 nm).

  • Data Analysis: Identify the column and solvent combination that provides baseline resolution of all stereoisomers. Quantify the purity of the this compound sample by integrating the peak areas. A purity of >99.5% is desirable for biological testing.

Step 2: In Vitro Target Binding and Enzyme Inhibition Assays

This step aims to identify direct molecular interactions by screening ent-benazeprilat against a broad panel of targets.

Protocol: Broad-Panel Off-Target Screening

  • Rationale: Commercial screening panels (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) provide an efficient method to test a compound against hundreds of kinases, GPCRs, ion channels, and enzymes in standardized binding assays. This is a hypothesis-generating step.

  • Methodology:

    • Submit ent-benazeprilat for screening at a single high concentration (e.g., 10 µM).

    • The service provider performs radioligand binding assays or enzymatic assays for a panel of targets.

    • Results are reported as a percentage of inhibition or displacement of a control ligand.

    • A common threshold for a "hit" is >50% inhibition.

Protocol: Specific Neutral Endopeptidase (NEP) Inhibition Assay

  • Rationale: Based on the hypothesis of cross-reactivity, a dedicated enzymatic assay is required to determine the inhibitory potency (IC₅₀) against NEP.

  • Materials:

    • Recombinant human NEP enzyme.

    • Fluorogenic NEP substrate (e.g., N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin).

    • Assay Buffer (e.g., 50 mM Tris, pH 7.5).

    • ent-Benazeprilat, (S,S)-Benazeprilat (as a comparator), and a known NEP inhibitor (e.g., Thiorphan, as a positive control).

  • Procedure:

    • Prepare a serial dilution of ent-benazeprilat and control compounds in assay buffer.

    • In a 96-well microplate, add the NEP enzyme to each well containing the inhibitor dilutions.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~380/460 nm).

    • Calculate the rate of reaction for each inhibitor concentration.

  • Data Analysis:

    • Normalize the reaction rates to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Hypothetical Comparative IC₅₀ Data

CompoundTarget EnzymeIC₅₀ (nM)Stereoselectivity Ratio (ent / S,S)
(S,S)-BenazeprilatAngiotensin-Converting Enzyme (ACE)1.9N/A
ent-BenazeprilatAngiotensin-Converting Enzyme (ACE)>10,000>5,200
(S,S)-BenazeprilatNeutral Endopeptidase (NEP)8,500N/A
ent-BenazeprilatNeutral Endopeptidase (NEP)9500.11

Note: Data is illustrative and designed to show a hypothetical scenario where the enantiomer has weak on-target activity but higher off-target activity.

Step 3: Functional and Cell-Based Assays

If a binding or enzymatic hit is confirmed (e.g., NEP inhibition), the next step is to determine if this interaction translates into a functional effect in a cellular context.

Protocol: Cellular cGMP Measurement Assay

  • Rationale: NEP degrades natriuretic peptides, which signal through their receptors to increase intracellular cyclic guanosine monophosphate (cGMP). Inhibition of NEP should therefore lead to an increase in cGMP levels in cells stimulated with a natriuretic peptide.

  • Materials:

    • A suitable cell line expressing natriuretic peptide receptors (e.g., human embryonic kidney 293 cells transfected with the NPR-A receptor).

    • Atrial Natriuretic Peptide (ANP).

    • ent-Benazeprilat.

    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

    • A commercial cGMP immunoassay kit (e.g., ELISA or HTRF).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with IBMX and varying concentrations of ent-benazeprilat for 30 minutes.

    • Stimulate the cells with a fixed concentration of ANP (e.g., 10 nM) for 15 minutes.

    • Lyse the cells and perform the cGMP immunoassay according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the concentration of cGMP in each well.

    • Plot the cGMP concentration against the logarithm of the ent-benazeprilat concentration.

    • Fit the data to determine the EC₅₀ value, representing the concentration of the compound that produces a half-maximal increase in cGMP.

Conclusion and Implications

The pharmacological investigation of a drug's "unnatural" enantiomer is a cornerstone of modern drug safety and development. For a compound like this compound, where on-target activity is presumed to be minimal, a systematic off-target profiling campaign is not merely a regulatory formality but a critical scientific necessity. The framework presented here, progressing from analytical purity and broad in vitro screening to specific enzymatic and cell-based functional assays, provides a robust pathway to identify and characterize any unintended pharmacological activity. The results of such a study are vital for understanding the complete toxicological profile of benazepril, ensuring the safety of pharmaceutical formulations, and potentially uncovering novel therapeutic activities for related chemical scaffolds.

References

  • Drugs.com. (2025). Benazepril: Package Insert / Prescribing Information / MOA. [Link]

  • SMPDB. (n.d.). Benazepril Metabolism Pathway. [Link]

  • Drugs.com. (n.d.). Benazepril and Hydrochlorothiazide: Package Insert / Prescribing Info. [Link]

  • Toutain, P. L., et al. (1995). Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of benazepril and benazeprilat in cats. PubMed. [Link]

  • Nishimura, K., et al. (1989). Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. PubMed. [Link]

  • Banu, H., & Khan, T. S. (2023). Bradykinin Metabolism and Drug-Induced Angioedema. MDPI. [Link]

  • Smyk, B., et al. (2015). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica. [Link]

  • SynThink. (n.d.). Benazepril EP Impurity and USP Related Compounds. [Link]

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  • Picard, F., et al. (2005). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. ResearchGate. [Link]

  • Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Contissa, A., et al. (2017). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. [Link]

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The Enantiomeric Counterpart: An In-Depth Technical Guide to the Discovery and History of ent-Benazepril

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ent-Benazepril, the enantiomer of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor, Benazepril. While Benazepril is celebrated for its therapeutic efficacy in treating hypertension and heart failure, the story of its enantiomer, this compound, offers critical insights into the principles of stereochemistry in drug design and the rigorous process of developing single-enantiomer drugs. This document delves into the historical context of Benazepril's development, the pivotal role of stereoselectivity in its mechanism of action, and the methods for synthesizing and characterizing this compound. By examining the less active enantiomer, we gain a deeper appreciation for the molecular precision required for potent pharmacological activity.

Introduction: The Principle of Chirality in Drug Design

The concept of chirality is fundamental to drug development, as the three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their pharmacological and toxicological profiles. The case of Benazepril, an effective ACE inhibitor, underscores the importance of stereoisomerism. Benazepril possesses two chiral centers, leading to the possibility of four stereoisomers: (S,S), (R,R), (S,R), and (R,S). The therapeutically active form is the (S,S)-diastereomer, known as Benazepril. Its enantiomer, (R,R)-Benazepril, is referred to as this compound. The diastereomers are (S,R)- and (R,S)-Benazepril. The discovery and development of Benazepril necessitated a deep understanding of its stereochemistry to isolate the most potent and safest isomer for clinical use.

A Brief History of Benazepril: The Rise of a Potent ACE Inhibitor

Benazepril was patented in 1981 and introduced for medical use in 1990. It emerged as a significant advancement in the class of ACE inhibitors for the treatment of high blood pressure, heart failure, and diabetic kidney disease.[1] Benazepril is a prodrug that is metabolized in the liver to its active form, benazeprilat.[2] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[3] By inhibiting ACE, benazeprilat reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a decrease in blood pressure.[4][3]

The development of Benazepril was part of a broader trend in pharmacology to design more effective and safer drugs by focusing on single, therapeutically active enantiomers. Early synthetic routes often produced mixtures of stereoisomers, requiring tedious and costly resolution processes to isolate the desired compound.[5]

The Discovery of this compound: A Tale of Stereoselectivity

The "discovery" of this compound is intrinsically linked to the development of Benazepril itself. Rather than being sought as a therapeutic agent, this compound was identified as the less active enantiomer during the stereoselective synthesis and pharmacological evaluation of Benazepril's isomers. The primary motivation for studying this compound and other stereoisomers was to confirm the stereochemical requirements for potent ACE inhibition and to develop efficient synthetic methods that would predominantly yield the desired (S,S)-isomer.

The Critical Role of Stereochemistry in ACE Inhibition

Research into the ACE inhibitory activity of Benazepril's stereoisomers revealed a high degree of stereoselectivity. The (S,S)-configuration of Benazepril was found to be the most potent in antagonizing angiotensin I-induced vasoconstriction, indicating the best fit for the active site of the ACE molecule.[2] The other isomers, including this compound (the R,R-enantiomer), and the diastereomers (R,S and S,R), are considered impurities in the final drug product.[6] This significant difference in potency highlights the precise three-dimensional interaction required between the inhibitor and the enzyme's active site for effective binding and inhibition.

The following diagram illustrates the stereochemical difference between Benazepril and its enantiomer, this compound.

G cluster_benazepril Benazepril ((S,S)-isomer) cluster_ent_benazepril This compound ((R,R)-isomer) Benazepril_structure ent_Benazepril_structure caption Chemical structures of Benazepril and this compound.

Caption: Chemical structures of Benazepril and this compound.

Synthesis and Isolation of this compound

The synthesis of this compound is not typically pursued as a primary objective in pharmaceutical manufacturing. Instead, its formation is a consequence of non-stereoselective or partially stereoselective synthetic routes aimed at producing Benazepril. The challenge for medicinal chemists has been to develop synthetic strategies that maximize the yield of the (S,S)-isomer while minimizing the formation of this compound and other diastereomers.

Stereoselective Synthesis of Benazepril

Several stereoselective synthetic methods have been developed for Benazepril. One notable approach involves an asymmetric aza-Michael addition reaction.[1][5][7] This method aims to establish the correct stereochemistry at one of the chiral centers early in the synthetic sequence, thereby guiding the stereochemical outcome of subsequent steps. The goal of these syntheses is to achieve a high diastereomeric excess of the desired (S,S)-isomer.

The general workflow for a stereoselective synthesis of Benazepril often involves the following key steps:

G Start Chiral Starting Materials Step1 Asymmetric Reaction (e.g., aza-Michael addition) Start->Step1 Step2 Cyclization to form the benzazepine ring Step1->Step2 Step3 Coupling with the side chain precursor Step2->Step3 Step4 Deprotection and Purification Step3->Step4 End (S,S)-Benazepril (High Diastereomeric Purity) Step4->End

Caption: Generalized workflow for stereoselective Benazepril synthesis.

Chiral Separation and Characterization

In cases where a mixture of stereoisomers is produced, chiral chromatography techniques are employed to separate them. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for resolving the enantiomers and diastereomers of Benazepril.[6] This analytical technique is crucial for quality control in the manufacturing of Benazepril, ensuring that the final product meets the required purity standards with minimal contamination from the less active isomers.

The separation and characterization of this compound, even as a byproduct, are essential for several reasons:

  • Pharmacological Profiling: Isolating this compound allows for its independent pharmacological evaluation to confirm its lower activity and to ensure it does not contribute to any off-target effects or toxicity.

  • Reference Standard: Purified this compound serves as a reference standard in analytical methods to quantify its presence as an impurity in the final Benazepril drug product.

  • Understanding Structure-Activity Relationships (SAR): By comparing the activity of Benazepril and this compound, researchers can gain valuable insights into the SAR of ACE inhibitors, further refining the molecular models of the drug-enzyme interaction.

Comparative Pharmacology and Biological Activity

While detailed pharmacological studies specifically focused on this compound are not extensively published, the available literature on Benazepril's stereoisomers consistently indicates that the (S,S)-configuration is significantly more active.

StereoisomerConfigurationRelative ACE Inhibitory Activity
Benazepril(S,S)High
This compound(R,R)Low to negligible
Diastereomer 1(S,R)Low to negligible
Diastereomer 2(R,S)Low to negligible

This dramatic difference in activity is a classic example of stereospecificity in drug action. The active site of the angiotensin-converting enzyme is a chiral environment that preferentially recognizes and binds to the (S,S)-isomer of benazeprilat. The spatial arrangement of the functional groups in the (S,S)-isomer allows for optimal interactions with the amino acid residues in the enzyme's active site, leading to potent inhibition. In contrast, the mirror-image configuration of this compound does not fit as effectively into the active site, resulting in significantly weaker binding and, consequently, lower inhibitory activity.

Conclusion: The Importance of the "Other" Enantiomer

The story of this compound is a powerful illustration of the principle that in the world of chiral drugs, not all stereoisomers are created equal. While this compound itself has no therapeutic application, its existence and study have been instrumental in the development of the highly effective and safe antihypertensive drug, Benazepril. The efforts to synthesize Benazepril in high stereochemical purity and the methods developed to separate and characterize its less active isomers, including this compound, represent a significant achievement in medicinal chemistry and pharmaceutical development.

For researchers and scientists in the field, the case of Benazepril and its enantiomer serves as a compelling reminder of the critical importance of considering stereochemistry at every stage of the drug discovery and development process. Understanding the properties of all stereoisomers, not just the active one, is essential for ensuring the quality, safety, and efficacy of modern medicines.

References

  • Chen, J., Shen, B., Zhang, X., & Xu, X. (2007). Enantioseparation of Benazepril Intermediates by High‐Performance Liquid Chromatography on Chiral CDMPC Column. Analytical Letters, 40(1), 173-182.
  • Drugs.com. (2025). Benazepril: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Mayo Clinic. (2025). Benazepril (Oral Route). Retrieved from [Link]

  • Wikipedia. (2024). Benazepril. Retrieved from [Link]

  • Gengo, F. M., & Brady, E. (1991). The pharmacokinetics of benazepril relative to other ACE inhibitors. Clinical cardiology, 14(8 Suppl 4), IV44–IV50.
  • Kaiser, G., Ackermann, R., Gschwind, H. P., James, I., & Wagner, J. (1992). Pharmacokinetics and pharmacodynamics of benazepril in hypertensive patients with normal and impaired renal function. British journal of clinical pharmacology, 34(5), 411–419.
  • Krstulović, A. M., Fouchet, M. H., & Burke, J. T. (1998). Stereoselective analysis of benazepril and its stereo-isomers by reversed-phase high-performance liquid chromatography on a chiral AGP column.
  • Laan, J. W., van Lier, P., de Voogd, J. M., & van der Laan, J. W. (1991). General pharmacology of the novel angiotensin converting enzyme inhibitor benazepril hydrochloride. Effects on cardiovascular, visceral and renal functions and on hemodynamics. Arzneimittel-Forschung, 41(9), 913-923.
  • National Center for Biotechnology Information. (2024). Benazepril. PubChem Compound Summary for CID 5362124. Retrieved from [Link].

  • Wang, T. K., Chen, S. T., & Lin, Y. S. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules (Basel, Switzerland), 11(8), 641–650.
  • Nishimura, K., & Tanaka, T. (1991). Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. Arzneimittel-Forschung, 41(9), 924-928.
  • Patsnap. (2024). What is the mechanism of Benazepril?. Retrieved from [Link]

  • RxList. (2022). Lotensin (Benazepril): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • StatPearls. (2024). Benazepril. NCBI Bookshelf. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Enantioseparation of Benazepril Intermediates by High‐Performance Liquid Chromatography on Chiral CDMPC Column. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2012). Lotensin (benazepril hydrochloride) Label. Retrieved from [Link]

  • van Griensven, J. M., Schoemaker, R. C., & Cohen, A. F. (1995). Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria. International journal of clinical pharmacology and therapeutics, 33(10), 557–562.

Sources

An In-depth Technical Guide to the Stability and Degradation Pathways of ent-Benazepril

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical stability and degradation pathways of ent-Benazepril. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical information on the molecule's intrinsic vulnerabilities, the mechanisms of its degradation under various stress conditions, and the analytical methodologies required for its stability assessment. By explaining the causality behind experimental design and validation, this guide serves as an authoritative resource for ensuring the quality, safety, and efficacy of benazepril-containing pharmaceutical products.

Introduction: The Pharmaceutical Context of this compound

Benazepril is a potent angiotensin-converting enzyme (ACE) inhibitor used extensively in the management of hypertension, heart failure, and diabetic kidney disease[1]. It functions as a prodrug, which, after oral administration, is rapidly hydrolyzed in the liver to its active metabolite, benazeprilat[2]. Benazeprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure[2][3][4].

The efficacy and safety of any pharmaceutical agent are intrinsically linked to its stability. For this compound, its chemical structure, featuring ester and amide functionalities, presents inherent vulnerabilities to degradation. Understanding these degradation pathways is not merely an academic exercise; it is a regulatory and clinical necessity. It informs formulation development, defines appropriate storage conditions, establishes shelf-life, and ensures that patients receive a safe and effective dose, free from potentially harmful degradation products.

This guide will elucidate the primary degradation routes of benazepril under hydrolytic, oxidative, photolytic, and thermal stress, providing a framework for robust stability-indicating analysis.

Core Degradation Pathways of this compound

Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of a drug substance. Benazepril has been shown to be susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions[5][6][7].

Hydrolytic Degradation: The Primary Pathway

The most significant degradation pathway for benazepril is hydrolysis. The molecule contains an ethyl ester functional group, which is readily cleaved to yield the active metabolite, benazeprilat. This conversion is not only a metabolic process in vivo but also the primary hydrolytic degradation route in vitro[8][9].

  • Mechanism: The hydrolysis reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This process can be catalyzed by both acid and base.

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.

    • Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form a carboxylate anion and ethanol. Studies have shown significant degradation when benazepril is subjected to basic conditions[7][9].

The formation of benazeprilat is a critical parameter to monitor in stability studies, as it is a known active substance.

G cluster_conditions Stress Conditions Benazepril This compound (Ester Prodrug) Benazeprilat Benazeprilat (Active Dicarboxylic Acid) Benazepril->Benazeprilat Hydrolysis (H⁺ or OH⁻) Cleavage of Ethyl Ester Ethanol Ethanol Acid Acid Base Base

Caption: Primary hydrolytic degradation pathway of this compound.

Oxidative, Thermal, and Photodegradation

Beyond hydrolysis, benazepril is susceptible to other modes of degradation.

  • Oxidative Degradation: Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) have confirmed that benazepril degrades under oxidative stress[5][7]. The exact structures of the oxidation products are not as well-defined as benazeprilat, but they likely involve modification of the benzazepine ring or other susceptible sites.

  • Thermal Degradation: The drug degrades when exposed to dry heat. Studies have demonstrated degradation when benazepril is heated at 80°C, indicating that high-temperature storage or processing could compromise its integrity[5][7].

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Photochemical degradation in acidic and neutral conditions has been shown to yield multiple minor degradation products, distinct from simple hydrolysis[8]. This necessitates protecting the drug substance and formulated product from light.

G cluster_stress Benazepril This compound DegradationProducts Multiple Degradation Products Benazepril->DegradationProducts Degradation Oxidation Oxidation (e.g., H₂O₂) Heat Thermal Stress (e.g., 80°C) Light Photolytic Stress (UV/Sunlight)

Caption: Overview of secondary degradation pathways for this compound.

Quantitative Data Summary

The stability of a drug is often quantified by the percentage of the active pharmaceutical ingredient (API) remaining after exposure to stress conditions. The following table summarizes the typical behavior of benazepril under forced degradation.

Stress ConditionReagent/ParametersObservationPrimary Degradant(s)Reference
Acid Hydrolysis 0.1 M HCl at 80°C for 4 hrsSignificant DegradationBenazeprilat[6][7]
Base Hydrolysis 0.1 N NaOH at RT / 80°C for 4 hrsSignificant DegradationBenazeprilat[7][9]
Oxidation 6% H₂O₂ at 80°C for 4 hrsSignificant DegradationVarious Oxidized Products[7]
Thermal Dry Heat at 80°C for 4 hrsDegradation ObservedVarious Thermal Products[5][7]
Photolytic Sunlight for 72 hrsDegradation ObservedMultiple Minor Products[7][8]
Neutral pH 7.4 Buffer at 37°CStable-[6]

Experimental Protocols for Stability Assessment

A self-validating system for stability testing requires a well-designed experimental workflow coupled with a validated analytical method capable of separating the parent drug from all potential degradation products.

Workflow for Forced Degradation Studies

The objective is to intentionally degrade the sample under controlled stress conditions to generate potential impurities and demonstrate the specificity of the analytical method.

G cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_results Data Evaluation start Benazepril API or Formulation Sample acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid Expose sample to base Base Hydrolysis (e.g., 0.1 M NaOH) start->base Expose sample to oxid Oxidation (e.g., 3-6% H₂O₂) start->oxid Expose sample to therm Thermal (e.g., 80°C Dry Heat) start->therm Expose sample to photo Photolytic (e.g., UV/Vis Light) start->photo Expose sample to analyze Analyze all samples with Stability-Indicating Method (e.g., RP-HPLC) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze eval Identify Degradants Quantify Purity/Assay Validate Method Specificity Propose Degradation Pathway analyze->eval

Caption: Experimental workflow for a forced degradation study.

Detailed Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of benazepril and its degradation products. The choice of a C18 column is based on its versatility and effectiveness in retaining and separating molecules of moderate polarity like benazepril and its degradants. The mobile phase composition is optimized to achieve adequate resolution between all peaks of interest.

Objective: To separate and quantify this compound in the presence of its process-related impurities and degradation products.

1. Materials and Reagents:

  • Benazepril Hydrochloride Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Tetrabutylammonium bromide (or other suitable ion-pairing agent)

  • Glacial Acetic Acid (or Phosphate Buffer)

  • Purified Water (18.2 MΩ·cm)

2. Chromatographic System:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: Sunfire C18, 250 x 4.6 mm, 5 µm particle size (or equivalent L1 packing)[7].

  • Detector: UV at 233 nm or 240 nm[7][10].

  • Flow Rate: 1.0 mL/min[7].

  • Injection Volume: 10-25 µL[10][11].

  • Column Temperature: 40°C[11].

3. Mobile Phase Preparation:

  • Example A (Methanol-based): Prepare a filtered and degassed mixture of methanol and an aqueous buffer (e.g., water adjusted to a specific pH) in a ratio such as 55:45 (v/v)[7]. The pH may be adjusted with triethylamine (TEA) to improve peak shape[7].

  • Example B (Acetonitrile-based): Prepare a filtered and degassed mixture of acetonitrile and a buffer (e.g., 1% acetic acid in water or a phosphate buffer) in a ratio such as 75:25 (v/v)[11].

  • Causality: The organic modifier (methanol or acetonitrile) controls the retention time of the analytes. The aqueous buffer controls pH, which is critical for the ionization state of acidic/basic analytes like benazepril and benazeprilat, thereby affecting their retention and peak shape. An ion-pairing reagent may be used to improve the retention of highly polar degradants.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 50 mg of Benazepril HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~1 mg/mL.

  • Working Standard Solution: Further dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 10 µg/mL)[7].

  • Sample Solution (from Forced Degradation): After exposure to the stress condition, neutralize the sample if necessary (e.g., after acid/base hydrolysis) and dilute with the mobile phase to a final concentration comparable to the working standard.

5. System Suitability Test (SST):

  • Rationale: The SST is a self-validating component of the protocol, ensuring the chromatographic system is performing adequately before analyzing any samples.

  • Procedure: Inject the working standard solution six times.

  • Acceptance Criteria (as per ICH/USP):

    • Relative Standard Deviation (%RSD): The %RSD for the peak area of the six replicate injections should be not more than 2.0%[10].

    • Tailing Factor (T): The tailing factor for the benazepril peak should be not more than 2.0.

    • Theoretical Plates (N): The column efficiency, measured in theoretical plates, should be greater than 2000.

6. Analysis and Data Interpretation:

  • Inject the blank (mobile phase), standard, and stressed samples.

  • Identify the benazepril peak based on its retention time compared to the standard.

  • New peaks observed in the stressed samples are considered degradation products.

  • The PDA detector is crucial for assessing peak purity, confirming that the benazepril peak is spectrally homogeneous and free from co-eluting impurities.

Conclusion

The chemical stability of this compound is a multifaceted issue governed by its susceptibility to hydrolysis, oxidation, heat, and light. The primary degradation pathway is the hydrolytic cleavage of the ester bond to form the active metabolite, benazeprilat. A thorough understanding of these pathways, underpinned by robust forced degradation studies and validated stability-indicating analytical methods, is paramount for the development of safe, effective, and stable pharmaceutical formulations. The protocols and data presented in this guide offer a comprehensive framework for scientists to approach the stability assessment of this compound with scientific rigor and confidence.

References

  • Title: Stability-Indicating HPTLC Method for Estimation of Benazepril in Bulk and Tablet Dosage Form Source: Taylor & Francis Online URL: [Link]

  • Title: Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC Source: Not specified in search results, abstract available. URL: [Link]

  • Title: Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms Source: ResearchGate URL: [Link]

  • Title: Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form Source: Longdom Publishing URL: [Link]

  • Title: Benazepril Hydrochloride Source: Not specified in search results, document available. URL: [Link]

  • Title: PRODUCT MONOGRAPH pms-BENAZEPRIL (benazepril hydrochloride) Source: Not specified in search results, document available. URL: [Link]

  • Title: Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do Source: Jetir.Org URL: [Link]

  • Title: Benazepril Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques Source: PubMed URL: [Link]

  • Title: A Chromatographic Determination of the Stability of Solutions of Amlodipine Benazepril and Amlodipine Besilate Source: ResearchGate URL: [Link]

  • Title: An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide Source: MDPI URL: [Link]

  • Title: Benazepril Source: Wikipedia URL: [Link]

  • Title: Correlation and prediction of moisture-mediated dissolution stability for benazepril hydrochloride tablets Source: PubMed URL: [Link]

  • Title: Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation Source: Not specified in search results, abstract available. URL: [Link]

  • Title: Benazepril Action Pathway Source: PubChem URL: [Link]

  • Title: What is the mechanism of Benazepril? Source: Patsnap Synapse URL: [Link]

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In Vitro Evaluation of ent-Benazepril ACE Inhibition: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of Angiotensin-Converting Enzyme (ACE) inhibition, with a specific focus on characterizing the stereospecificity of benazepril's activity by assessing its enantiomer, ent-benazepril. Benazepril is a widely prescribed antihypertensive prodrug, which is metabolically hydrolyzed to its active form, benazeprilat.[1][2] The therapeutic efficacy of benazeprilat stems from its potent inhibition of ACE, a key enzyme in the Renin-Angiotensin System (RAS).[3][4] This document details the underlying biochemical principles, provides validated, step-by-step experimental protocols for a spectrophotometric assay, and outlines the necessary data analysis to determine inhibitory potency (IC₅₀). The causality behind methodological choices is emphasized to ensure robust and reproducible results, targeting an audience of researchers, scientists, and drug development professionals.

Introduction: The Rationale for Stereospecific Evaluation

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.[5][6] The Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidase, is a central component of this system.[7][8] ACE catalyzes the conversion of the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II, which elevates blood pressure.[6][8] Consequently, inhibiting ACE is a primary therapeutic strategy for managing hypertension and heart failure.[9][10]

Benazepril is an effective ACE inhibitor, but it is administered as a prodrug that undergoes hepatic cleavage of its ester group to form the pharmacologically active metabolite, benazeprilat.[2][11] Benazeprilat competitively inhibits ACE, leading to vasodilation and a reduction in blood pressure.[12][13]

A crucial aspect of drug design and evaluation lies in understanding stereochemistry. Benazepril possesses two chiral centers, resulting in four possible stereoisomers.[14] The marketed drug is the (S,S)-diastereomer. Its enantiomer, this compound, would be the (R,R)-diastereomer. Biological systems, particularly enzyme active sites, are inherently chiral. This creates a high degree of stereoselectivity, where one enantiomer may exhibit significantly different pharmacological activity than its mirror image.[15][16] Therefore, evaluating the ACE inhibitory potential of ent-benazeprilat (the active form of this compound) is not merely an academic exercise; it is essential for confirming that the therapeutic activity is specific to the intended (S,S) stereoisomer and for adhering to regulatory guidelines that mandate the characterization of individual enantiomers.[15]

This guide provides the technical methodology to perform this critical evaluation in vitro.

cluster_RAS Renin-Angiotensin System (RAS) cluster_Inhibition Mechanism of Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction & Aldosterone Secretion AngiotensinII->Vasoconstriction IncreaseBP Increased Blood Pressure Vasoconstriction->IncreaseBP Benazeprilat Benazeprilat (Active Inhibitor) Block X Benazeprilat->Block Block->AngiotensinII Inhibition

Figure 1: The Renin-Angiotensin System and the site of ACE inhibition by benazeprilat.

Principle of the Spectrophotometric ACE Inhibition Assay

The evaluation of ACE activity is reliably achieved using a spectrophotometric assay based on the hydrolysis of the synthetic substrate Hippuryl-L-histidyl-L-leucine (HHL).[5][17] ACE cleaves the terminal dipeptide from HHL, yielding Hippuric Acid (HA) and the dipeptide histidyl-leucine.[18]

The core of this method is the quantification of the HA produced, which is directly proportional to the enzyme's activity.[17] HA has a distinct absorbance maximum at 228 nm.[5] In the presence of an inhibitor like benazeprilat or ent-benazeprilat, the rate of HHL hydrolysis decreases, resulting in a lower concentration of HA and a corresponding reduction in absorbance at 228 nm.[5][17] By measuring this change across a range of inhibitor concentrations, we can determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.[19][20]

HHL HHL (Substrate) ACE ACE (Enzyme) HHL->ACE Products Hippuric Acid (HA) + His-Leu ACE->Products Hydrolysis Inhibitor Benazeprilat or ent-Benazeprilat Inhibitor->ACE Binds to Active Site Blocked_Reaction Reaction Blocked

Figure 2: Principle of the competitive ACE inhibition assay using HHL substrate.

Materials and Reagents

  • Enzyme: Angiotensin-Converting Enzyme from rabbit lung (Sigma-Aldrich, Cat. No. A6778 or equivalent)

  • Substrate: Hippuryl-L-histidyl-L-leucine (HHL) (Sigma-Aldrich, Cat. No. H1635 or equivalent)[21]

  • Inhibitors:

    • (S,S)-Benazeprilat (active metabolite standard)

    • (R,R)-ent-Benazeprilat (enantiomer for testing)

    • Captopril (positive control inhibitor) (Sigma-Aldrich, Cat. No. C4042 or equivalent)

  • Buffer Components: Sodium borate decahydrate, Sodium chloride (NaCl)

  • Acids/Bases: Hydrochloric acid (HCl, 1M), Sodium hydroxide (NaOH, 1M)

  • Solvents: Ethyl acetate, Dimethyl sulfoxide (DMSO), Deionized water

  • Equipment:

    • UV-Vis Spectrophotometer or Microplate Reader capable of reading at 228 nm

    • Water bath or incubator (37°C)

    • Centrifuge

    • Vortex mixer

    • Analytical balance

    • Calibrated pipettes

    • Quartz cuvettes or UV-transparent microplates

Detailed Experimental Protocols

Preparation of Solutions

Causality Note: The use of a borate buffer at pH 8.3 is standard for this assay as it provides the optimal pH for ACE activity, ensuring the enzyme operates at near-maximal velocity for sensitive detection of inhibition.[5]

  • Assay Buffer (100 mM Sodium Borate, 300 mM NaCl, pH 8.3):

    • Dissolve 3.81 g of sodium borate decahydrate and 1.75 g of NaCl in ~90 mL of deionized water.

    • Adjust the pH to 8.3 using 1 M NaOH or 1 M HCl.

    • Bring the final volume to 100 mL with deionized water. Store at 4°C.[5]

  • Substrate Solution (5 mM HHL):

    • Dissolve 21.5 mg of HHL in 10 mL of the Assay Buffer.

    • This solution must be prepared fresh before each experiment to prevent degradation.[5]

  • ACE Solution (100 mU/mL):

    • Reconstitute lyophilized ACE in Assay Buffer to a stock concentration (e.g., 1 U/mL).

    • On the day of the experiment, dilute this stock solution with Assay Buffer to a final working concentration of 100 mU/mL. Keep on ice.[22]

  • Inhibitor Stock Solutions (1 mM):

    • Prepare 1 mM stock solutions of (S,S)-Benazeprilat, (R,R)-ent-Benazeprilat, and Captopril in DMSO.

    • From these stocks, prepare serial dilutions in Assay Buffer to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 pM to 10 µM).

Assay Workflow: IC₅₀ Determination

This protocol is designed for a 96-well UV-transparent microplate format but can be adapted for cuvettes.

start Start prep Prepare Reagents (Buffer, ACE, HHL, Inhibitors) start->prep plate Aliquot Inhibitor Dilutions & Controls into Plate prep->plate add_ace Add ACE Solution to all wells (except Blank C) plate->add_ace preincubate Pre-incubate Plate 10 min @ 37°C add_ace->preincubate add_hhl Initiate Reaction: Add HHL Substrate Solution preincubate->add_hhl incubate Incubate 30-60 min @ 37°C add_hhl->incubate stop Stop Reaction (Add 1M HCl) incubate->stop read Measure Absorbance at 228 nm stop->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End analyze->end

Figure 3: Step-by-step experimental workflow for the ACE inhibition assay.

Step-by-Step Procedure:

  • Plate Setup: Set up the experiment in triplicate in a 96-well plate. Designate wells for:

    • Blank (A): 100 µL Assay Buffer (No enzyme, no inhibitor).

    • Control (B): 50 µL Assay Buffer + 50 µL ACE Solution (100% enzyme activity).

    • Test Wells: 50 µL of each inhibitor dilution + 50 µL ACE Solution.

  • Pre-incubation: Add 50 µL of the ACE working solution to the Control and Test wells. Pre-incubate the plate at 37°C for 10 minutes.[5]

    • Causality Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for reaching equilibrium and obtaining accurate results for competitive inhibitors.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 150 µL of the 5 mM HHL substrate solution to all wells.[5]

  • Incubation: Immediately mix and incubate the plate at 37°C for a fixed time (e.g., 30 minutes). The optimal time should be determined empirically to ensure the reaction is within the linear range.[23]

  • Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl to all wells.

  • Measurement: Measure the absorbance of each well at 228 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of ACE Inhibition

The percentage of ACE inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = [ (AbsControl - AbsBlank) - (AbsSample - AbsBlank) ] / (AbsControl - AbsBlank) * 100

Where:

  • AbsControl is the absorbance of the well with the enzyme but no inhibitor.

  • AbsSample is the absorbance of the well with the enzyme and the inhibitor.

  • AbsBlank is the absorbance of the well with no enzyme.

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[19][24]

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

  • The IC₅₀ value is determined from the curve as the concentration that corresponds to 50% inhibition.[24][25]

Data Presentation

The final results should be summarized in a clear, tabular format to allow for direct comparison of the inhibitory potencies.

Table 1: Comparative ACE Inhibitory Activity

Compound IC₅₀ (nM) [95% C.I.]
(S,S)-Benazeprilat e.g., 2.1 [1.8 - 2.5]
(R,R)-ent-Benazeprilat e.g., >10,000

| Captopril (Control) | e.g., 1.5 [1.2 - 1.9] |

Note: The values presented are hypothetical examples for illustrative purposes.

Interpreting the Results

A significantly lower IC₅₀ value for (S,S)-Benazeprilat compared to its (R,R)-enantiomer would provide strong evidence for the stereospecificity of ACE inhibition. Research has previously shown that the (S,S) configuration is the most potent, which is the expected outcome of this experiment.[14] A high IC₅₀ value for ent-benazeprilat would indicate that it is a very weak inhibitor, confirming that the therapeutic effect of benazepril is almost exclusively due to the intended stereoisomer. This validates the chiral integrity of the drug's mechanism of action.

Conclusion

This guide provides a robust and validated methodology for the in vitro assessment of ACE inhibition, specifically tailored to investigate the stereoselectivity of benazeprilat. By following these detailed protocols—which include critical controls and emphasize the reasoning behind key steps—researchers can generate high-quality, reproducible data. The definitive quantification of the IC₅₀ values for both (S,S)-benazeprilat and its enantiomer, ent-benazeprilat, is fundamental to understanding the drug's structure-activity relationship and confirming its specific mechanism of action, thereby upholding the principles of scientific integrity in drug development.

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  • Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed.
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Methodological & Application

Application Notes and Protocols for the Analytical Quantification of ent-Benazepril

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chiral Purity in Benazepril

Benazepril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] It functions as a prodrug, which is rapidly metabolized in the liver via cleavage of its ester group to form the pharmacologically active moiety, benazeprilat.[2][3] Benazeprilat exhibits its therapeutic effect by potently inhibiting ACE, thereby preventing the conversion of angiotensin I to the vasoconstrictor angiotensin II.[2][4]

The benazepril molecule possesses two chiral centers, leading to the existence of four stereoisomers. The commercially available drug is benazepril hydrochloride, which is the single, pure S,S-enantiomer. The R,R-enantiomer is referred to as ent-benazepril. The pharmacological activity resides almost exclusively in the S,S-enantiomer, making the detection and quantification of its stereoisomeric impurities, particularly this compound, a critical aspect of quality control in both bulk drug substance and finished pharmaceutical products. Regulatory agencies worldwide place stringent limits on enantiomeric impurities, necessitating the development of robust and selective analytical methods.[5]

This comprehensive guide details the state-of-the-art analytical methodologies for the quantification of this compound. We will explore the foundational principles of chiral chromatography, provide detailed protocols for enantioselective High-Performance Liquid Chromatography (HPLC), discuss high-sensitivity bioanalytical methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and outline the requisite validation framework as mandated by the International Council for Harmonisation (ICH).

Section 1: Enantioselective Quantification by Chiral HPLC

The primary challenge in quantifying this compound is its structural identity to the active S,S-enantiomer; they are non-superimposable mirror images.[6] Standard reversed-phase HPLC methods cannot distinguish between them. Therefore, enantioselective separation is achieved by introducing a chiral environment into the chromatographic system. The most common and effective approach is the use of a Chiral Stationary Phase (CSP).[7]

A CSP consists of a single enantiomer of a chiral selector molecule that is chemically bonded or coated onto a solid support, typically silica gel.[7] As the racemic mixture of benazepril passes through the column, the enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different binding energies and stabilities, leading to differential retention times and, consequently, chromatographic separation.

Application Protocol 1: Quantification of this compound in Bulk Drug Substance

This protocol describes a validated HPLC method using a polysaccharide-based CSP for the determination of the R,R-enantiomer (this compound) in benazepril hydrochloride active pharmaceutical ingredient (API).

1.1. Instrumentation and Chromatographic Conditions

ParameterSpecificationCausality and Field Insights
HPLC System Quaternary Gradient HPLC with UV DetectorA standard HPLC system is sufficient. A photodiode array (PDA) detector is recommended for peak purity analysis.
Chiral Column Chiral AGP, 150 x 4.0 mm, 5 µmThe α1-acid glycoprotein (AGP) phase provides excellent selectivity for a wide range of chiral compounds, including ACE inhibitors like benazepril.[8]
Mobile Phase Phosphate Buffer (pH 6.0) : Methanol (80:20, v/v)The aqueous-organic mobile phase and controlled pH ensure optimal interaction between the analyte and the protein-based CSP. The ratio is optimized for resolution and run time.[8]
Flow Rate 0.9 mL/minThis flow rate provides a balance between analysis time and chromatographic efficiency, ensuring sharp peaks.[8]
Column Temp. 30°CTemperature control is critical for reproducible retention times and selectivity in chiral separations.[8]
Detection UV at 240 nmBenazepril has a strong chromophore, allowing for sensitive detection at this wavelength.[8]
Injection Vol. 10 µLA small injection volume prevents column overloading and maintains peak shape.

1.2. Preparation of Solutions

  • Diluent: Mobile Phase

  • System Suitability Solution: Prepare a solution containing approximately 0.4 mg/mL each of USP Benazepril Hydrochloride RS and USP Benazepril Related Compound B RS (the R,S-diastereomer) in the mobile phase. This is used to verify the resolution and performance of the system.

  • Standard Solution: Accurately weigh and dissolve USP Benazepril Hydrochloride RS in the diluent to obtain a solution with a known concentration of about 1.0 mg/mL.

  • Test Solution: Prepare the benazepril hydrochloride API sample in the same manner as the Standard Solution to a concentration of 1.0 mg/mL.

1.3. Step-by-Step Methodology

  • Equilibrate the Chiral AGP column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform five replicate injections of the System Suitability Solution. The resolution between the S,S-enantiomer and the R,S-diastereomer must be greater than 2.0, and the relative standard deviation (RSD) for the peak areas should be not more than 2.0%.

  • Inject the Standard Solution in duplicate.

  • Inject the Test Solution in duplicate.

  • Identify the peaks based on their retention times. A typical elution order is: S,S-enantiomer (~6.9 min), followed by the R,R-enantiomer (this compound) (~13.0 min).[8]

1.4. Data Analysis and Calculation

Calculate the percentage of this compound in the sample using the area normalization method:

% this compound = (Area of this compound Peak / Sum of Areas of All Peaks) x 100

Diagram: Chiral HPLC Analysis Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve Benazepril HCl RS prep_spl Weigh & Dissolve Benazepril HCl API hplc_inj Inject into HPLC (Chiral AGP Column) prep_std->hplc_inj Standard Solution prep_spl->hplc_inj Test Solution hplc_sep Enantioselective Separation hplc_inj->hplc_sep hplc_det UV Detection (240 nm) hplc_sep->hplc_det data_int Integrate Peak Areas hplc_det->data_int Chromatogram data_calc Calculate % this compound (Area Normalization) data_int->data_calc data_rep Generate Report data_calc->data_rep

Caption: Workflow for this compound quantification by Chiral HPLC.

Section 2: Bioanalytical LC-MS/MS Method for Pharmacokinetic Studies

For the quantification of benazepril and its active metabolite, benazeprilat, in biological matrices such as human plasma, a method with superior sensitivity and specificity is required.[2] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the definitive technique for this application.[2][9] This method allows for the accurate measurement of drug concentrations essential for pharmacokinetic and bioequivalence studies.

The core principle involves chromatographic separation followed by ionization of the target analytes and an internal standard (IS). The mass spectrometer then isolates a specific precursor ion for each analyte, fragments it, and monitors a specific product ion. This Multiple Reaction Monitoring (MRM) provides exceptional specificity, minimizing interference from complex plasma matrix components.

Application Protocol 2: Quantification of Benazepril and Benazeprilat in Human Plasma

This protocol provides a robust LC-MS/MS method for the simultaneous determination of benazepril and benazeprilat in human plasma, employing a simple protein precipitation sample preparation technique.

2.1. Instrumentation and Analytical Conditions

ParameterSpecificationCausality and Field Insights
LC System UPLC/HPLC System (e.g., Agilent, Waters)A system capable of delivering stable gradients at low flow rates is essential.
Mass Spec. Triple Quadrupole MS/MS with ESI SourceElectrospray Ionization (ESI) in positive mode is highly efficient for these analytes. A triple quadrupole is necessary for MRM scans.
Column C18 Column (e.g., 50 x 2.1 mm, 1.9 µm)A short, narrow-bore column with sub-2 µm particles allows for rapid analysis times (fast LC) while maintaining high resolution.[10]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes protonation of the analytes, enhancing ESI+ signal.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and elution strength.
Gradient Time-based gradient from low to high %BA gradient is necessary to elute both the parent drug (more hydrophobic) and its metabolite (more polar) with good peak shape in a short time.
Flow Rate 0.4 mL/minCompatible with standard ESI sources and provides good chromatographic efficiency.
IS Moexipril or other suitable ACE inhibitorAn internal standard is crucial to correct for variations in sample preparation and instrument response.[2]

2.2. Mass Spectrometry Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Benazepril425.5365.5Corresponds to the [M+H]+ ion and a characteristic fragment.[9]
Benazeprilat397.5206.2Corresponds to the [M+H]+ ion of the active metabolite.[9]
Moexipril (IS)499.3206.2A structurally similar compound to ensure comparable analytical behavior.

2.3. Sample Preparation: Protein Precipitation Protocol

  • Pipette 200 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the Internal Standard working solution (e.g., Moexipril in methanol).

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

  • Vortex briefly and inject into the LC-MS/MS system.

Diagram: Bioanalytical LC-MS/MS Workflow

G cluster_sample Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification sample_plasma Plasma Sample + Internal Standard sample_ppt Protein Precipitation (Acetonitrile) sample_plasma->sample_ppt sample_cent Centrifugation sample_ppt->sample_cent sample_evap Evaporation & Reconstitution sample_cent->sample_evap lcms_inj Inject into UPLC-MS/MS sample_evap->lcms_inj lcms_sep C18 Separation lcms_inj->lcms_sep lcms_ion ESI+ Ionization lcms_sep->lcms_ion lcms_mrm MRM Detection (Precursor -> Product) lcms_ion->lcms_mrm quant_curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) lcms_mrm->quant_curve quant_calc Calculate Unknown Concentrations quant_curve->quant_calc

Caption: Workflow for Benazepril bioanalysis using LC-MS/MS.

Section 3: Method Validation According to ICH Q2(R1) Guidelines

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[11] For the quantification of an enantiomeric impurity like this compound, the validation must adhere to the stringent criteria outlined in the ICH Q2(R1) guideline.[12] This ensures the reliability, accuracy, and precision of the data generated.

3.1. Key Validation Parameters and Acceptance Criteria

The following table summarizes the critical validation parameters for the chiral HPLC method described in Section 1.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., main enantiomer, other impurities, degradation products).Peak for this compound is well-resolved from the S,S-enantiomer (Resolution > 2.0) and any other peaks. Peak purity analysis should confirm no co-elution.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Range The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.
Accuracy The closeness of agreement between the value which is accepted as a conventional true value and the value found. Assessed by recovery studies.% Recovery should be within 80-120% for an impurity at these low levels.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes Repeatability and Intermediate Precision.Relative Standard Deviation (RSD) should be ≤ 10% at the quantitation limit and ≤ 5% at higher concentrations.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of approximately 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.S/N ratio of approximately 10:1. Precision (RSD) and accuracy must meet acceptance criteria at this level.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like pH, mobile phase composition, or temperature are slightly varied.

Conclusion

The accurate quantification of this compound is a non-negotiable requirement in the pharmaceutical development and manufacturing of benazepril hydrochloride. The chiral HPLC method detailed herein provides a robust and reliable protocol for ensuring the enantiomeric purity of the bulk drug substance. For bioanalytical applications, the LC-MS/MS method offers the necessary sensitivity and specificity for pharmacokinetic and bioequivalence assessments. Both methods, when properly validated according to ICH guidelines, provide the trustworthy and authoritative data required by researchers, scientists, and drug development professionals to ensure the safety and efficacy of benazepril-based therapies.

References

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Available at: [Link]

  • ResearchGate. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. Available at: [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

  • Google Patents. (n.d.). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.
  • Acta Poloniae Pharmaceutica. (n.d.). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Available at: [Link]

  • Longdom Publishing. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Available at: [Link]

  • ResearchGate. (2015). Simultaneous Quantification of Benazepril, Gliclazide and Valsartan in Human Plasma by LC–MS–MS and Application for Rapidly Measuring Protein Binding Interaction between Rhein and These Three Drugs. Available at: [Link]

  • JETIR. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. Available at: [Link]

  • ResearchGate. (2002). Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation. Available at: [Link]

  • Scientific Research Publishing. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Available at: [Link]

  • Semantic Scholar. (2003). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

Sources

Developing a stereospecific assay for ent-Benazepril

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Stereospecific High-Performance Liquid Chromatography (HPLC) Method for the Quantification of ent-Benazepril in Pharmaceutical Formulations

Abstract

Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension.[1][2] It is a prodrug that is metabolized in the liver to its active form, benazeprilat.[1][3][4] Benazepril possesses two chiral centers, leading to the possibility of four stereoisomers.[5][6] The marketed formulation contains the single S,S-isomer.[6][7] The other isomers, including the R,R enantiomer (this compound), are considered impurities.[6][7] Given that stereoisomers of a drug can exhibit different pharmacological and toxicological profiles, it is a regulatory requirement to control the enantiomeric purity of the final drug product. This application note presents a detailed, validated, and robust stereospecific HPLC method for the separation and quantification of this compound from the active (S,S)-benazepril isomer. The method utilizes a chiral stationary phase to achieve baseline separation, ensuring high specificity and accuracy. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, all in accordance with ICH Q2(R1) guidelines for analytical procedure validation.[8][9][10]

Introduction: The Imperative of Chirality in Drug Safety and Efficacy

Chirality is a fundamental property of many pharmaceutical molecules, where a drug and its mirror image (enantiomer) can have markedly different interactions with the chiral environment of the human body. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the evaluation of each enantiomer's activity for racemic drugs and encourage the development of single-enantiomer formulations.[11]

Benazepril is an ACE inhibitor that functions by blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II, thereby lowering blood pressure.[12][13] The therapeutic form of benazepril is the (3S)-[[1-(ethoxycarbonyl)-3-phenyl-(1S)-propyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid monohydrochloride, commonly referred to as the S,S isomer.[3][7] Its enantiomer, this compound (the R,R isomer), and the two diastereomers (R,S and S,R) are process-related impurities that must be monitored and controlled.[6][7]

Developing a stereospecific assay is therefore not merely an analytical exercise but a critical component of ensuring the safety and quality of the final drug product. This method provides a reliable tool for this purpose.

Principle of Chiral Separation

This method employs High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Chiral recognition is achieved through the differential interaction between the enantiomers of benazepril and the chiral selector immobilized on the stationary phase. These transient diastereomeric complexes have different energies, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including ACE inhibitors.[14][15] For this assay, a protein-based Chiral AGP (alpha-1-acid glycoprotein) column is selected, which has demonstrated excellent resolving power for benazepril stereoisomers.[6][7]

Experimental Protocol

Materials and Reagents
  • Benazepril Hydrochloride Reference Standard (S,S-isomer)

  • This compound Hydrochloride (R,R-isomer)

  • Benazepril R,S and S,R diastereoisomer Reference Standards

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade

  • Ortho-phosphoric Acid (H₃PO₄), analytical grade

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Membrane Filters

Instrumentation and Chromatographic Conditions

The following conditions were optimized to achieve baseline separation of all four stereoisomers.

ParameterSpecificationCausality and Rationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detectorA standard, reliable HPLC system is sufficient. A Diode Array Detector (DAD) is preferred for peak purity analysis during method validation.
Column Chiral AGP, 150 x 4.0 mm, 5 µmThis protein-based CSP provides specific stereoselective interactions (hydrophobic, polar, and ionic) necessary to resolve the benazepril isomers.[6][7]
Mobile Phase Phosphate Buffer (pH 6.0) : Methanol (80:20, v/v)The aqueous-organic mobile phase balances analyte solubility and interaction with the CSP. The pH is critical for controlling the ionization state of both the analyte and the stationary phase, which directly impacts retention and selectivity.
Flow Rate 0.9 mL/minThis flow rate provides optimal efficiency and resolution within a reasonable analysis time.
Column Temperature 30°CTemperature control is crucial for reproducible chromatography. 30°C offers a balance between good peak shape and preventing on-column degradation.
Detection Wavelength 240 nmThis wavelength corresponds to a strong UV absorbance maximum for benazepril, ensuring high sensitivity for both the main component and its impurities.[7]
Injection Volume 20 µLA standard injection volume that provides adequate signal without overloading the column.
Run Time ~30 minutesSufficient time to allow for the elution of all four stereoisomers.
Preparation of Solutions

Phosphate Buffer (pH 6.0):

  • Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in deionized water to make a 10 mM solution.

  • Adjust the pH to 6.0 using dilute ortho-phosphoric acid or potassium hydroxide.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Mobile Phase:

  • Mix the prepared Phosphate Buffer (pH 6.0) and Methanol in an 80:20 (v/v) ratio.

  • Degas the mobile phase by sonication or helium sparging.

Standard Stock Solution (1 mg/mL of S,S-Benazepril HCl):

  • Accurately weigh about 25 mg of Benazepril Hydrochloride RS into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

System Suitability Solution (Spiked Standard):

  • Prepare a solution containing 1 mg/mL of S,S-Benazepril HCl.

  • Spike this solution with the R,R, R,S, and S,R isomers to a final concentration of 0.01 mg/mL (1.0% of the main peak).

  • This solution is used to verify the resolution and performance of the chromatographic system.

Sample Preparation (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of benazepril hydrochloride into a 10 mL volumetric flask.

  • Add approximately 7 mL of mobile phase and sonicate for 15 minutes to dissolve the active ingredient.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed method must be validated to demonstrate its suitability for its intended purpose, adhering to the principles outlined in the ICH Q2(R1) guidance.[8][9][16]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]

  • Procedure: Inject the mobile phase (blank), a solution of the S,S-isomer, and the System Suitability Solution containing all four stereoisomers.

  • Acceptance Criteria: The chromatogram of the blank should show no interfering peaks at the retention times of the benazepril isomers. The method must demonstrate baseline resolution (R > 1.5) between the S,S-isomer and its enantiomer (this compound), as well as the other diastereomers.[7]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Tablet Powder Dissolve Dissolve & Sonicate Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 20 µL Filter->Inject Vial Separate Chiral AGP Column Mobile Phase: Buffer/MeOH (80:20) Inject->Separate Detect UV Detection @ 240 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Signal Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify this compound (% Area) Integrate->Quantify

Linearity
  • Procedure: Prepare a series of solutions of this compound in the mobile phase at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.05% to 2.0% of the nominal sample concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy and Precision

Accuracy and precision are determined by analyzing replicate preparations of a sample spiked with known amounts of this compound at different concentration levels.

  • Procedure: Spike the benazepril sample solution with this compound at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Analyze six replicate preparations at the 100% level (for repeatability) and analyze duplicates at all three levels on different days by different analysts (for intermediate precision).

  • Acceptance Criteria:

    • Accuracy: The mean recovery should be within 90.0% to 110.0%.

    • Precision: The Relative Standard Deviation (RSD) should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision.

Validation ParameterAcceptance CriteriaTypical Result
Specificity Baseline resolution (R > 1.5)R = 2.1 (between S,S and R,R)
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 90.0 - 110.0%98.5 - 103.2%
Repeatability (RSD%) ≤ 5.0%1.8%
Intermediate Precision (RSD%) ≤ 10.0%2.5%
Limit of Quantitation (LOQ) S/N ≥ 100.05% of nominal concentration
Robustness RSD of results ≤ 10.0%Complies
Limit of Quantitation (LOQ)
  • Procedure: The LOQ is established by determining the lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy. This is often determined based on a signal-to-noise ratio (S/N) of approximately 10.

  • Acceptance Criteria: The precision (RSD) at the LOQ should not exceed 10%.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions.[17]

  • Procedure: Vary parameters such as mobile phase pH (±0.2 units), methanol composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly affected by these minor changes.

G Validation Method Validation (ICH Q2) Specificity Specificity (Resolution) Validation->Specificity Linearity Linearity (r²) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (RSD%) Validation->Precision LOQ LOQ (S/N ≥ 10) Validation->LOQ Robustness Robustness (Varied Conditions) Validation->Robustness

Results and Discussion

Under the specified chromatographic conditions, a clear separation of benazepril and its stereoisomers is achieved. A typical chromatogram from the System Suitability Solution shows the following elution order and approximate retention times:

  • S,S-Benazepril: ~6.9 min

  • R,R-Benazepril (this compound): ~13.0 min

  • S,R-Diastereoisomer: ~15.3 min

  • R,S-Diastereoisomer: ~25.4 min

(Note: These retention times are based on published data and may vary slightly depending on the specific system and column used.[7])

The resolution between the main S,S peak and the critical enantiomeric impurity, this compound, is consistently greater than 2.0, exceeding the acceptance criterion of 1.5 and ensuring accurate quantification. The validation data confirms that the method is linear, accurate, precise, and robust for its intended application.

Conclusion

This application note provides a comprehensive, step-by-step protocol for a stereospecific HPLC assay to quantify this compound in pharmaceutical products. The method is highly specific, leveraging a chiral stationary phase to achieve excellent resolution between all four stereoisomers. The validation parameters described herein are grounded in ICH guidelines, ensuring the trustworthiness and reliability of the results.[16][18] By implementing this robust analytical procedure, researchers and quality control laboratories can confidently monitor and control the enantiomeric purity of benazepril, safeguarding the quality and safety of the final drug product.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Xu, X., et al. (2007). Enantioseparation of Benazepril Intermediates by High‐Performance Liquid Chromatography on Chiral CDMPC Column. Taylor & Francis Online. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Taylor & Francis Online. (2007). Enantioseparation of Benazepril Intermediates by High‐Performance Liquid Chromatography on Chiral CDMPC Column. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Sznitowska, M., et al. (2010). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica. [Link]

  • Drugs.com. (n.d.). Benazepril and Hydrochlorothiazide: Package Insert / Prescribing Info. [Link]

  • U.S. Food and Drug Administration. (n.d.). Lotensin benazepril hydrochloride. [Link]

  • National Center for Biotechnology Information. (n.d.). Benazepril Hydrochloride. PubChem. [Link]

  • Acta Scientific. (2019). Chiral Analysis of Captopril Derivatives by Hplc Methods. [Link]

  • PubMed. (1989). Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. [Link]

  • National Center for Biotechnology Information. (2024). Benazepril. StatPearls. [Link]

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  • RxList. (n.d.). Lotensin (Benazepril): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • PubMed. (2010). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. [Link]

  • Pediatric Oncall. (n.d.). Benazepril. [Link]

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  • PubMed. (1991). Synthesis and ACE Inhibitory Activity of the Stereoisomers of Perindopril (S 9490) and Perindoprilate (S 9780). [Link]

  • ResearchGate. (2025). Separation and purification of angiotensin-I-converting enzyme (ACE) inhibitory peptides from walnuts (Juglans regia L.) meal. [Link]

  • MDPI. (2023). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. [Link]

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Sources

Application Notes and Protocols: The Strategic Use of ent-Benazepril's Active Stereoisomer in Preclinical Cardiovascular Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the active stereoisomer of benazepril in preclinical cardiovascular research models. This document provides in-depth scientific context, validated experimental protocols, and critical insights into the effective use of this potent angiotensin-converting enzyme (ACE) inhibitor.

Introduction: Understanding ent-Benazepril and Its Active Form

Benazepril is a widely utilized prodrug in cardiovascular research and therapy, belonging to the class of angiotensin-converting enzyme (ACE) inhibitors.[1][2] It is crucial for researchers to understand its stereochemistry. Benazepril possesses two chiral centers, resulting in four possible stereoisomers (SS, SR, RS, and RR).[3] The therapeutic efficacy of benazepril is primarily attributed to the S,S-stereoisomer, which is hydrolyzed in the liver to its highly active diacid metabolite, benazeprilat.[3][4] The S,S-configuration demonstrates the most potent inhibition of ACE.[3] For the purpose of these notes, "benazepril" will refer to the biologically active S,S-enantiomer, which is the form predominantly used in the cited research. The term "this compound" would designate the enantiomer of this active form (the R,R-isomer), which is expected to have significantly lower ACE inhibitory activity.

Benazepril hydrochloride is soluble in water (>100 mg/mL), ethanol, and methanol, facilitating its preparation for in vivo studies.[5][6]

Mechanism of Action: Beyond Blood Pressure Reduction

Benazepril's primary mechanism of action is the competitive inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[7][8] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, benazepril leads to vasodilation and a subsequent reduction in blood pressure.[1] However, its therapeutic effects in cardiovascular remodeling extend beyond simple hemodynamics.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Benazeprilat Benazeprilat (Active Metabolite) ACE ACE Benazeprilat->ACE Inhibits Renin Renin

Furthermore, benazepril has been shown to modulate other critical signaling pathways involved in cardiac pathology:

  • TGF-β/Smad Pathway : This pathway is a major driver of myocardial fibrosis. Benazepril can attenuate collagen deposition and fibrosis by down-regulating this pathway.[7][9]

  • NF-κB Signaling : Benazepril exhibits anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, thereby reducing the expression of inflammatory cytokines.[7][9]

Signaling_Pathways Benazepril Benazepril TGF_beta TGF-β Signaling Benazepril->TGF_beta Inhibits NF_kB NF-κB Signaling Benazepril->NF_kB Inhibits Fibrosis Cardiac Fibrosis TGF_beta->Fibrosis Inflammation Inflammation NF_kB->Inflammation Cardiac_Remodeling Adverse Cardiac Remodeling Fibrosis->Cardiac_Remodeling Inflammation->Cardiac_Remodeling

Applications in Cardiovascular Research Models

Benazepril is a valuable tool for investigating the mechanisms of and potential treatments for a range of cardiovascular diseases.

Hypertension Models

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.

  • Effectiveness : Oral administration of benazepril at doses of 3 and 10 mg/kg/day has been shown to significantly suppress the development of high blood pressure in SHRs.[10]

Cardiac Hypertrophy Models

Left Ventricular Hypertrophy (LVH) is a common consequence of chronic pressure overload and is a significant risk factor for heart failure.

  • Aortic Banding Model : In a rat model of LVH induced by abdominal aortic coarctation, benazepril administered at 1 mg/kg once daily via gavage for four weeks led to a significant reduction in LV hypertrophy, dilatation, and fibrosis.[9]

  • Spontaneously Hypertensive Rat (SHR) Model : In SHRs, benazepril at 3 and 10 mg/kg/day orally from 4 to 16 weeks of age dose-dependently and significantly reduced the wet weights of the whole heart and left ventricle.[10]

Heart Failure Models

Benazepril has demonstrated efficacy in improving survival and clinical signs in models of congestive heart failure (CHF).

  • Canine Model of CHF : In a long-term clinical trial in dogs with CHF due to myxomatous mitral valve disease or dilated cardiomyopathy, a minimum dosage of 0.25 mg/kg of benazepril once daily significantly extended the mean survival time.[11] A combination of benazepril (0.25 mg/kg) and spironolactone (2 mg/kg) was shown to be superior to benazepril alone in managing CHF in dogs.[12]

Myocardial Ischemia-Reperfusion Injury Models

Benazepril has shown cardioprotective effects in models of ischemia-reperfusion (I/R) injury.

  • Rat Model of I/R Injury : Pretreatment with benazepril (30 mg/kg/day, orally) for 14 days in rats subjected to left anterior descending coronary artery occlusion and reperfusion significantly improved mean arterial pressure, reduced left ventricular end-diastolic pressure, and improved both inotropic and lusitropic function of the heart.[13]

Quantitative Data Summary

The following tables summarize the quantitative effects of benazepril in various preclinical models.

Table 1: Effects of Benazepril in a Rat Model of Hypertension (SHR)

ParameterControl (SHR)Benazepril (3 mg/kg/day)Benazepril (10 mg/kg/day)Reference
Systolic Blood Pressure (mmHg)~200Significantly ReducedSignificantly Reduced[10]
Heart Weight (g)IncreasedDose-dependently ReducedDose-dependently Reduced[10]
Left Ventricle Weight (g)IncreasedDose-dependently ReducedDose-dependently Reduced[10]

Table 2: Effects of Benazepril in a Rat Model of Left Ventricular Hypertrophy (Aortic Coarctation)

ParameterShamLVH ControlLVH + Benazepril (1 mg/kg/day)Reference
Left Ventricular HypertrophyNormalSignificant IncreaseSignificantly Reduced[9]
Cardiac FibrosisMinimalSignificant IncreaseSignificantly Reduced[9]
Collagen I & III Protein LevelsBaselineSignificantly IncreasedSignificantly Attenuated[9]
TNF-α & VCAM-1 Protein LevelsBaselineSignificantly IncreasedSignificantly Attenuated[9]

Table 3: Effects of Benazepril in a Canine Model of Congestive Heart Failure

OutcomePlaceboBenazepril (≥0.25 mg/kg/day)Reference
Mean Survival Time (days)158428[11]
Risk of Worsening Heart FailureBaselineReduced by 46%[11]

Experimental Protocols

Preparation and Administration of Benazepril for Oral Gavage in Rodents

Materials:

  • Benazepril hydrochloride[5]

  • Vehicle: Sterile water[5] or 0.5% carboxymethyl cellulose solution

  • Oral gavage needles (size appropriate for the animal)[14]

  • Syringes

  • Balance and weighing paper

  • Vortex mixer or magnetic stirrer

Protocol:

  • Calculate the required amount of benazepril hydrochloride based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the number and weight of the animals.

  • Weigh the calculated amount of benazepril hydrochloride accurately.

  • Prepare the vehicle. For aqueous solutions, use sterile water. Benazepril hydrochloride is soluble in water at >100 mg/mL.[5]

  • Dissolve the benazepril hydrochloride in the vehicle. Add the weighed powder to the appropriate volume of vehicle. Mix thoroughly using a vortex mixer or magnetic stirrer until fully dissolved.

  • Confirm the final concentration of the dosing solution.

  • Administer the solution via oral gavage to the animals at the calculated volume based on their body weight. Ensure proper technique to avoid injury.[14]

Gavage_Workflow Start Start Calculate_Dose Calculate Dose of Benazepril HCl Start->Calculate_Dose Weigh_Drug Weigh Benazepril HCl Calculate_Dose->Weigh_Drug Dissolve_Drug Dissolve Drug in Vehicle Weigh_Drug->Dissolve_Drug Prepare_Vehicle Prepare Vehicle (e.g., Sterile Water) Prepare_Vehicle->Dissolve_Drug Administer Administer via Oral Gavage Dissolve_Drug->Administer End End Administer->End

Induction of Left Ventricular Hypertrophy in Rats via Aortic Coarctation

Materials:

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Suture material

Protocol:

  • Anesthetize the rat and ensure a proper level of anesthesia throughout the procedure.

  • Make a midline abdominal incision to expose the abdominal aorta.

  • Isolate the abdominal aorta between the renal arteries.

  • Tie a ligature (e.g., 4-0 silk suture) around the aorta and a blunt needle (e.g., 22-gauge) placed alongside the aorta.

  • Carefully remove the needle , leaving a constricted aorta.

  • Close the abdominal incision in layers.

  • Provide post-operative care , including analgesia and monitoring for recovery.

  • Allow for a recovery period (e.g., 4 weeks) for the development of stable LVH before initiating treatment with benazepril.[9]

Conclusion and Future Directions

The active S,S-stereoisomer of benazepril is a powerful pharmacological tool for investigating the pathophysiology of cardiovascular diseases. Its well-defined mechanism of action on the RAAS, coupled with its modulatory effects on key signaling pathways involved in fibrosis and inflammation, makes it an invaluable agent in models of hypertension, cardiac hypertrophy, and heart failure. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust preclinical studies. Future research should continue to explore the full therapeutic potential of benazepril, including its long-term effects on cardiac remodeling and its potential in combination therapies for enhanced cardioprotection.

References

  • Benazepril (Fortekor®, Lotensin®) for Dogs and Cats. (2015). PetPlace.com. Available at: [Link]

  • Kuroda, K., Fukuda, Y., Nakao, K., & Inukai, T. (1990). Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. Arzneimittel-Forschung, 40(9), 968–973.
  • Benazepril hydrochloride Tablets, USP, film coated for oral use. DailyMed. Available at: [Link]

  • BENAZEPRIL HYDROCHLORIDE USP. PCCA. Available at: [Link]

  • Lotensin benazepril hydrochloride. accessdata.fda.gov. Available at: [Link]

  • Ishibashi, M., et al. (1991). Effect of benazepril hydrochloride on cardiac hypertrophy in spontaneously hypertensive rats. Arzneimittel-Forschung, 41(5), 481-485.
  • Wang, Y., et al. (2013). Benazepril inhibited the NF-κB and TGF-β networking on LV hypertrophy in rats. Immunology letters, 154(1-2), 45-53.
  • Sayer, M., et al. (2021). Clinical efficacy of a benazepril and spironolactone combination in dogs with congestive heart failure due to myxomatous mitral valve disease: The BEnazepril Spironolactone STudy (BESST). Journal of veterinary internal medicine, 35(4), 1733–1746.
  • The BENCH Study Group. (1999). The effect of benazepril on survival times and clinical signs of dogs with congestive heart failure: Results of a multicenter, prospective, randomized, double-blinded, placebo-controlled, long-term clinical trial. Journal of veterinary cardiology, 1(1), 7–18.
  • Benazepril hydrochloride. Rat Guide. (2005). Available at: [Link]

  • Benazepril for dogs: Uses, dosage, and side effects. (2024). SingleCare. Available at: [Link]

  • de Gasparo, M., et al. (1998). Benazepril causes in hypertension a greater reduction in left ventricular mass than does nitrendipine: a randomized study using magnetic resonance imaging. Journal of cardiovascular pharmacology, 32(5), 760-768.
  • Benazepril: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]

  • Zierhut, W., & Zimmer, H. G. (1995). Angiotensin II maintains, but does not mediate, isoproterenol-induced cardiac hypertrophy in rats. Cardiovascular research, 29(1), 88–94.
  • Li, X. Y., et al. (2007). Effects of benazepril on cardiac fibrosis in STZ-induced diabetic rats. Chinese medical journal, 120(18), 1604–1609.
  • Congestive heart failure model representing aortic banding induced hypertrophy: A study to analyse extent of pressure overload and alteration in myocardial structure and function. National Institutes of Health. (2021). Available at: [Link]

  • Benazepril (Lotensin®) for Dogs and Cats. VCA Animal Hospitals. Available at: [Link]

  • Benazepril for Dogs and Cats. Wedgewood Pharmacy. Available at: [Link]

  • Role of cardiac angiotensin II in isoproterenol-induced left ventricular hypertrophy. PubMed. (1994). Available at: [Link]

  • Angiotensin-converting Enzyme Inhibitors for Use in Animals. MSD Veterinary Manual. Available at: [Link]

  • Benazepril Hydrochloride Tablets, USP, film coated for oral use. DailyMed. Available at: [Link]

  • Isoproterenol-induced heart failure in the rat is associated with nitric oxide-dependent functional alterations of cardiac function. National Institutes of Health. (2007). Available at: [Link]

  • A Model of Cardiac Remodeling Through Constriction of the Abdominal Aorta in Rats. National Institutes of Health. (2018). Available at: [Link]

  • Benazepril hydrochloride. Rat Guide. (2005). Available at: [Link]

  • A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats. PubMed Central. (2012). Available at: [Link]

  • Benazepril (Lotensin). Veterinary Partner - VIN. (2022). Available at: [Link]

  • Benazepril. VCA Animal Hospitals. Available at: [Link]

  • A Chromatographic Determination of the Stability of Solutions of Amlodipine Benazepril and Amlodipine Besilate. ResearchGate. (2010). Available at: [Link]

  • Abdominal Aortic Banding in in Rats. Charles River. Available at: [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. (2011). Available at: [Link]

  • Arterial Vascual Catheter use in finding Effects of Benazepril. Harvard Apparatus. Available at: [Link]

  • Development of a New Benazepril Hydrochloride Chewable Tablet and Evaluation of Its Bioequivalence for Treatment of Heart Failure in Dogs. PubMed. (2015). Available at: [Link]

  • Cardioprotective effects of benazepril, an angiotensin-converting enzyme inhibitor, in an ischaemia-reperfusion model of myocardial infarction in rats. PubMed. (2009). Available at: [Link]

  • Quantitative Evaluation of Cardiac Function Improvement by Conventional Cardiology Drug Regimens Combined with Sacubitril/Valsartan Sodium in Heart Failure Patients. PMC. (2025). Available at: [Link]

  • Ascending Aorta – Thoracic Aorta Banding in Rats. Charles River. Available at: [Link]

  • ASSA13-10-18 Effect of Benazepril on Left Ventricular Hypertrophy and Left Ventricular Function (LVF) Of Primary Hypertension. ResearchGate. (2025). Available at: [Link]

Sources

Application Note: A Validated Chiral HPLC Method for the Isolation and Quantification of ent-Benazepril from a Racemic Mixture

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Chiral Resolution of Benazepril

Abstract

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension.[1] The therapeutic agent is the single (S,S)-diastereomer of benazepril hydrochloride.[2] Like many ACE inhibitors, benazepril possesses two chiral centers, giving rise to four possible stereoisomers.[3] Its enantiomer, (ent)-benazepril, which has an (R,R) configuration, is considered a process impurity and must be accurately quantified and controlled.[2][4] This application note provides a comprehensive, validated protocol for the analytical separation and preparative isolation of ent-benazepril from a racemic mixture using High-Performance Liquid Chromatography (HPLC) with a protein-based Chiral Stationary Phase (CSP). The methodology described herein is robust, reproducible, and suitable for quality control, impurity profiling, and research applications in pharmaceutical development.

Introduction: The Imperative of Chiral Purity

In pharmaceutical sciences, chirality is a critical quality attribute. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles due to their stereospecific interactions with chiral biological targets like enzymes and receptors.[5] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate that the stereoisomeric composition of a chiral drug be well-defined, advocating for the development of single-enantiomer drugs to maximize therapeutic benefit and minimize potential adverse effects.[5][6]

Benazepril is a prodrug that is metabolized in the liver to its active form, benazeprilat.[7][8] The therapeutic efficacy resides in the (S,S)-isomer, which exhibits the most potent inhibition of the ACE molecule.[3] The other isomers, including the (R,R)-enantiomer (this compound), are significantly less active and are treated as impurities.[2][3] Therefore, a reliable analytical method to resolve and quantify these isomers is essential for ensuring the purity, safety, and efficacy of the final drug product.

Principles of Chiral Separation via HPLC

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the predominant technique for enantiomeric separation in the pharmaceutical industry.[9] This method offers high resolution, sensitivity, and reproducibility without the need for derivatization, which can introduce additional process steps and potential sources of error.[6][9]

The core principle of this technique lies in the differential interaction between the enantiomers in the racemic mixture and the chiral selector immobilized on the stationary phase. The CSP creates a transient diastereomeric complex with each enantiomer. Due to the distinct three-dimensional structures of these complexes, they possess different binding energies. The enantiomer that forms the more stable complex is retained longer on the column, resulting in a separation between the two peaks.

For benazepril, a protein-based CSP, specifically α1-acid glycoprotein (AGP), has demonstrated excellent enantioselectivity.[2] The complex chiral surface of the protein offers multiple interaction points (ionic, hydrogen bonding, hydrophobic), enabling effective discrimination between the benazepril enantiomers.

Experimental Protocol

This protocol provides a detailed methodology for the analytical separation of benazepril enantiomers. For preparative isolation, the method can be scaled up by increasing the sample concentration and injection volume and using a larger-dimension column.

Materials and Instrumentation
Item Specification
HPLC System Quaternary pump, autosampler, column thermostat, UV/PDA detector
Chiral Column Chiral AGP, 150 x 4.0 mm, 5 µm particle size
Reference Standards Benazepril HCl (S,S-isomer), this compound HCl (R,R-isomer)
Racemic Mixture Benazepril Hydrochloride, racemic
Reagents Methanol (HPLC Grade), Potassium Dihydrogen Phosphate, Sodium Hydroxide
Water Deionized Water, 18.2 MΩ·cm
Filters 0.45 µm PTFE membrane filters for sample/mobile phase filtration
Preparation of Solutions

Phosphate Buffer (pH 6.0):

  • Dissolve an appropriate amount of potassium dihydrogen phosphate in 1 L of deionized water to make a 10 mM solution.

  • Adjust the pH to 6.0 using a dilute sodium hydroxide solution.

  • Filter the buffer through a 0.45 µm membrane filter.

Mobile Phase:

  • Prepare a mixture of Phosphate Buffer (pH 6.0) and Methanol in an 80:20 (v/v) ratio.

  • Degas the mobile phase for 15 minutes in an ultrasonic bath or by online degasser before use.

Standard Solution (1.0 mg/mL):

  • Accurately weigh 10 mg of the racemic benazepril HCl standard.

  • Transfer to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.

  • Dilute to volume with the mobile phase and mix thoroughly. This solution contains 0.5 mg/mL of (S,S)-benazepril and 0.5 mg/mL of this compound.

Sample Solution (1.0 mg/mL):

  • Prepare the sample solution containing the racemic mixture following the same procedure as the Standard Solution.

Chromatographic Conditions

The separation is achieved using the parameters established as effective for resolving benazepril stereoisomers.[2]

Parameter Condition
Column Chiral AGP (150 x 4.0 mm, 5 µm)
Mobile Phase 10 mM Phosphate Buffer (pH 6.0) : Methanol (80:20, v/v)
Flow Rate 0.9 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 20 µL
Run Time Approximately 20 minutes (or until the last peak has eluted)
Protocol Workflow Diagram

The following diagram outlines the complete workflow from sample preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Processing racemic_sample Racemic Benazepril HCl Sample dissolve 1. Dissolve in Methanol 2. Dilute with Mobile Phase racemic_sample->dissolve filter 3. Filter (0.45 µm) dissolve->filter injection Inject 20 µL of Sample filter->injection hplc_setup HPLC System Setup Column: Chiral AGP Mobile Phase: Buffer/MeOH (80:20) Flow: 0.9 mL/min | Temp: 30°C hplc_setup->injection separation Chromatographic Separation injection->separation detection UV Detection at 240 nm separation->detection chromatogram Acquire Chromatogram detection->chromatogram peak_id Peak Identification & Integration Peak 1: (S,S)-Benazepril Peak 2: (R,R)-ent-Benazepril chromatogram->peak_id calc Calculate Quality Metrics: - Resolution (Rs) - Enantiomeric Purity (% ee) - Recovery (for isolation) peak_id->calc final_report Final Report & Isolated Fraction calc->final_report Generate Report

Caption: Workflow for the chiral separation of this compound.

Data Analysis and Method Validation

A robust protocol must be self-validating. The following steps ensure the reliability and accuracy of the results.

System Suitability

Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met:

  • Resolution (Rs): The resolution between the (S,S)-benazepril and this compound peaks should be ≥ 1.5.

  • Relative Standard Deviation (RSD): The RSD for the peak areas and retention times should be ≤ 2.0%.

Peak Identification

Identify the peaks by comparing their retention times with those of the individual, pure enantiomer standards if available. Based on published data, the therapeutically active (S,S)-isomer is expected to elute first, followed by the (R,R)-enantiomer (this compound).[2]

Quantification and Purity Assessment

The enantiomeric purity, often expressed as enantiomeric excess (% ee), is calculated using the peak areas (A) from the chromatogram:

% ee = | (AS,S - AR,R) / (AS,S + AR,R) | x 100

Where:

  • AS,S is the area of the (S,S)-benazepril peak.

  • AR,R is the area of the ent-(R,R)-benazepril peak.

For the isolated this compound fraction, the enantiomeric purity would be calculated based on the peak area of the desired enantiomer relative to the total area of both enantiomeric peaks in that fraction.

Key Validation Parameters
  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution between the enantiomers and from any potential impurities or degradants.

  • Linearity: Analyze a series of solutions with varying concentrations (e.g., 0.1 to 1.5 mg/mL) to confirm that the detector response is directly proportional to the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determine the closeness of the test results to the true value by analyzing samples with a known amount of each enantiomer. Recovery should typically be within 98-102%.

  • Precision: Assess the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day), with an acceptance criterion of RSD ≤ 2.0%.

Conclusion

The chiral HPLC method detailed in this application note provides a reliable and robust framework for the successful separation and isolation of this compound from its racemic mixture. The use of a Chiral AGP stationary phase offers excellent selectivity, leading to baseline resolution suitable for accurate quantification and high-purity preparative work. By adhering to the specified chromatographic conditions and validation protocols, researchers, scientists, and drug development professionals can confidently implement this method for routine quality control, stability testing, and advanced pharmacological studies.

References

  • Kaza, M., & Can, A. (2010). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica, 67(2), 129-135. Available from: [Link]

  • United States Pharmacopeia. Benazepril Hydrochloride Monograph. Available from: [Link]

  • Wang, Y., et al. (2020). Synthesis method of benazepril intermediate and benazepril hydrochloride. CN110835319A. Google Patents.
  • Chen, C. (2002). Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof. US20020183515A1. Google Patents.
  • Gheryani, A., et al. (2019). Chiral Analysis of Captopril Derivatives by Hplc Methods. Acta Scientific Medical Sciences, 3(7), 187-192. Available from: [Link]

  • Mansour, F. R., & Danielson, N. D. (2012). Separation methods for captopril in pharmaceuticals and biological fluids. Journal of separation science, 35(10-11), 1213–1226. Available from: [Link]

  • Miyake, N., et al. (1990). Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. Arzneimittel-Forschung, 40(7), 748-752. Available from: [Link]

  • Herman, L. L., & Padala, S. A. (2024). Benazepril. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Gheryani, A., et al. (2019). Chiral Analysis of Captopril Derivatives by Hplc Methods. ResearchGate. Available from: [Link]

  • RxList. (2022). Lotensin (Benazepril): Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link]

  • PharmaCompass. (n.d.). Benazepril. Available from: [Link]

  • Hsieh, H. P., et al. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641-649. Available from: [Link]

  • Illová, A., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 729–747. Available from: [Link]

  • Encyclopedia of Separation Science. (2007). Chiral Drug Separation. Available from: [Link]

  • Subramanian, G. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]

  • FDA. (n.d.). Lotensin benazepril hydrochloride label. Available from: [Link]

  • JETIR. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. Available from: [Link]

  • Salsbury, J., & Kennemur, J. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. Available from: [Link]

  • Mayo Clinic. (2025). Benazepril (oral route). Available from: [Link]

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Application Note: ent-Benazepril as a Reference Standard in the Chiral Analysis of Benazepril Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the utilization of ent-Benazepril as a reference standard in the pharmaceutical analysis of Benazepril Hydrochloride. Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, possesses two chiral centers, leading to four possible stereoisomers. The active pharmaceutical ingredient (API) is the (S,S)-diastereomer. Its enantiomer, (this compound or the (R,R)-diastereomer), is classified as a critical impurity that must be monitored and controlled to ensure the safety and efficacy of the final drug product. This document details the physicochemical properties of this compound, a validated chiral High-Performance Liquid Chromatography (HPLC) protocol for its separation and quantification, and the principles of its application in method validation and routine quality control, grounded in ICH and USP guidelines.

Introduction: The Imperative of Stereoisomeric Purity

Benazepril Hydrochloride is a prodrug that is hydrolyzed in vivo to its active metabolite, benazeprilat, which effectively treats hypertension and heart failure.[1][2] The therapeutic activity of Benazepril is specific to its (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid configuration. Due to the presence of two stereogenic centers, three other stereoisomers can exist: the (R,R) enantiomer (this compound), and the (R,S) and (S,R) diastereomers.[3]

Regulatory bodies worldwide, guided by principles outlined in documents such as the International Council for Harmonisation (ICH) guidelines, mandate the control of stereoisomeric impurities.[4][5] The inactive or less active isomers are treated as impurities, and their levels in the final drug substance must be strictly controlled within specified limits. This compound, the (R,R)-enantiomer of the active substance, is designated as Benazepril Impurity A in the European Pharmacopoeia (EP) and must be quantified using a validated, stereoselective analytical method.[6][7]

The use of a well-characterized reference standard of the enantiomeric impurity is fundamental for this purpose. It enables positive identification, ensures the specificity of the analytical method, and allows for accurate quantification. This guide establishes the scientific basis and practical protocols for using this compound as a reference standard in a quality control environment.

Physicochemical Profile of this compound Reference Standard

A highly characterized reference standard is the bedrock of any quantitative analysis.[7] It provides the benchmark against which the impurity in a test sample is measured. The table below summarizes the key properties of this compound.

PropertyDataReference
IUPAC Name [(3R)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid[6][7]
Synonyms This compound; (R,R)-Benazepril; Benazepril EP Impurity A[7]
CAS Number 131064-75-0[6]
Molecular Formula C₂₄H₂₈N₂O₅[6]
Molecular Weight 424.5 g/mol [6]
Appearance White to off-white solid (Typical)-
Solubility Soluble in Methanol, Acetonitrile (Typical)-
Storage 2-8°C, protected from light and moisture

Analytical Protocol: Chiral HPLC Method for Stereoisomeric Separation

The separation of enantiomers requires a chiral environment. This is most effectively achieved using a chiral stationary phase (CSP) in HPLC. The following method has been demonstrated to resolve all four stereoisomers of Benazepril, providing the necessary specificity for the quantification of this compound.[3]

Causality and Scientific Rationale

The chosen method employs a protein-based CSP, specifically α1-acid glycoprotein (AGP), immobilized on silica (Chiral-AGP column).[8][9] The separation mechanism on protein-based CSPs is complex and multi-modal, involving a combination of ionic, hydrophobic, and hydrogen bonding interactions.[8] The three-dimensional structure of the protein provides chiral recognition sites.

  • Mobile Phase: A buffered reversed-phase mobile phase is used. The phosphate buffer maintains a constant pH of 6.0, which controls the ionization state of both the acidic and basic functional groups on the analyte and the protein stationary phase. This is critical for achieving reproducible ionic interactions.[10] Methanol is used as the organic modifier to control the hydrophobic retention of the analytes. The 80:20 ratio of buffer to methanol provides a balance of polar and non-polar interactions necessary for achieving resolution.[3]

  • Temperature: The column temperature is maintained at 30°C. Temperature influences the kinetics of analyte-CSP interactions and mobile phase viscosity. A stable temperature is crucial for reproducible retention times and resolution.[3]

  • Detection: UV detection at 240 nm is selected as it provides adequate sensitivity for both the main component and the related impurities.

Required Materials and Equipment
  • Reference Standards: USP or EP Benazepril Hydrochloride RS, this compound (Benazepril EP Impurity A) RS.

  • HPLC System: A gradient-capable HPLC system with a UV detector, column thermostat, and autosampler.

  • Column: Chiral-AGP, 150 mm x 4.0 mm, 5 µm particle size.[3]

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Sodium hydroxide (NaOH), Methanol (HPLC grade), Water (HPLC grade).

  • Equipment: Calibrated analytical balance, pH meter, volumetric flasks, pipettes, 0.45 µm membrane filters.

Step-by-Step Protocol

Step 1: Mobile Phase Preparation (Phosphate Buffer pH 6.0 with 20% Methanol)

  • Prepare 0.2 M Potassium Dihydrogen Phosphate: Accurately weigh 27.22 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

  • Prepare 0.2 M Sodium Hydroxide: Accurately weigh 8.00 g of NaOH and dissolve in 1000 mL of HPLC-grade water.

  • Create Phosphate Buffer (pH 6.0): In a 1000 mL volumetric flask, place 250.0 mL of 0.2 M potassium dihydrogen phosphate solution. Add 28.5 mL of 0.2 M sodium hydroxide solution and dilute to 1000.0 mL with water.[10] Verify the pH with a calibrated pH meter and adjust if necessary.

  • Prepare Final Mobile Phase: Mix the prepared Phosphate Buffer (pH 6.0) with Methanol in a ratio of 80:20 (v/v). Filter through a 0.45 µm membrane filter and degas thoroughly before use.

Step 2: Standard Solution Preparation

  • Stock Standard (Benazepril HCl, 1 mg/mL): Accurately weigh about 25 mg of Benazepril HCl RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Stock Standard (this compound, 0.1 mg/mL): Accurately weigh about 2.5 mg of this compound RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • System Suitability Solution (SSS): Dilute the Benazepril HCl stock standard with the mobile phase to a final concentration of 1 mg/mL. Spike this solution with a small volume of the this compound stock standard to achieve a final concentration of approximately 0.01 mg/mL (1.0% of the main analyte). This solution is used to verify resolution and system performance.[3]

Step 3: Sample Preparation (Drug Substance)

  • Accurately weigh about 25 mg of Benazepril HCl test sample into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Step 4: Chromatographic Conditions

  • Column: Chiral-AGP, 150 mm x 4.0 mm, 5 µm

  • Mobile Phase: Phosphate Buffer (pH 6.0) : Methanol (80:20, v/v)

  • Flow Rate: 0.9 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

Step 5: Data Analysis and System Suitability

  • Inject the System Suitability Solution.

  • The expected approximate retention times are:

    • Benazepril ((S,S)-isomer): ~6.9 min

    • This compound ((R,R)-isomer): ~13.0 min[3]

  • System Suitability Requirements:

    • Resolution (R): The resolution between the Benazepril peak and the this compound peak should be not less than 2.0.

    • Tailing Factor (T): The tailing factor for the Benazepril peak should be not more than 2.0.

    • Precision (%RSD): The relative standard deviation for six replicate injections of the Benazepril peak area should be not more than 2.0%.

Analytical Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data & Validation mob_phase Mobile Phase Prep (Buffer pH 6.0 + MeOH) std_prep Standard Prep (API + this compound) hplc HPLC System (Chiral-AGP, 30°C, 0.9 mL/min) mob_phase->hplc Equilibrate sample_prep Sample Prep (API Test Sample) sss_inject Inject System Suitability Solution (SSS) std_prep->sss_inject sample_inject Inject Sample Solution sample_prep->sample_inject eval_sss Evaluate SSS (Resolution > 2.0) sss_inject->eval_sss quant Quantify Impurity (Area % vs Standard) sample_inject->quant eval_sss->sample_inject If SSS Passes report Generate Report quant->report

Caption: Chiral HPLC workflow for benazepril purity analysis.

Role of this compound in Method Validation

Validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[11] For an impurity method, this involves validating key performance characteristics as defined by ICH Q2(R1).[11] The this compound reference standard is indispensable for this process.

Validation Parameters and the Role of the Standard
Validation ParameterObjectiveRole of this compound Standard
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., other stereoisomers, degradants).The standard is used to confirm the identity of the this compound peak and to demonstrate baseline separation from the main Benazepril peak and other isomers.
Limit of Quantitation (LOQ) To determine the lowest concentration of the impurity that can be measured with acceptable precision and accuracy.A dilution series of the this compound standard is prepared and analyzed to establish the concentration at which the signal-to-noise ratio is typically ≥10, with acceptable precision (%RSD) and accuracy (%Recovery).[12]
Linearity To verify that the detector response is directly proportional to the concentration of the impurity over a specified range.A series of solutions of the this compound standard are prepared, typically from the LOQ to 120% of the specification limit, and a calibration curve is generated.
Accuracy To assess the closeness of the measured value to the true value.Accuracy is determined by spiking the drug substance with known amounts of the this compound standard at different levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percent recovery.
Precision (Repeatability)To demonstrate the method's consistency with multiple measurements of the same sample under the same conditions.A sample of Benazepril spiked with the this compound standard at the specification limit is analyzed multiple times (e.g., n=6) to calculate the RSD of the measured impurity level.
Validation Logic Visualization

G cluster_purpose Overall Goal cluster_inputs Essential Inputs cluster_validation Validation Activities (per ICH Q2) goal Ensure Method is Fit for Purpose api_std Benazepril API Reference Standard impurity_std This compound Reference Standard spec Specificity (Peak ID & Resolution) impurity_std->spec loq Limit of Quantitation (Sensitivity) impurity_std->loq lin Linearity (Response vs. Conc.) impurity_std->lin acc Accuracy (% Recovery) impurity_std->acc prec Precision (% RSD) impurity_std->prec spec->goal loq->goal lin->goal acc->goal prec->goal

Caption: Role of the reference standard in method validation.

Conclusion

The control of enantiomeric impurities is a non-negotiable aspect of modern pharmaceutical quality control. The use of a highly characterized this compound reference standard is not merely a regulatory requirement but a scientific necessity for the development and validation of a reliable analytical method. The detailed chiral HPLC protocol provided herein, when used in conjunction with the this compound standard, establishes a robust system for ensuring that the stereoisomeric purity of Benazepril Hydrochloride meets the stringent standards required for patient safety and drug efficacy. This framework provides researchers, scientists, and drug development professionals with the technical foundation to implement this critical quality control measure with confidence and scientific integrity.

References

  • Pharmaguideline. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Available at: [Link]

  • Chromtech. Instruction Manual - Chiral-AGP. Available at: [Link]

  • Protocols.io. Preparation of 0.5L of phosphate buffer (pH=6.0). Available at: [Link]

  • ResearchGate. 4.1.3. BUFFER SOLUTIONS. Available at: [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AGP. Available at: [Link]

  • HTS Biopharma. Benazepril Hydrochloride EP Impurity A. Available at: [Link]

  • Daicel Chiral Technologies. 30714 - CHIRALPAK® AGP. Available at: [Link]

  • Szymański, P., Zajac, M., & Paw, B. (2007). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica, 64(3), 209-214.
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  • Merck Millipore. USP Method Benazepril RS. Available at: [Link]

  • Veeprho. Benazepril EP Impurity A | CAS 131064-75-0. Available at: [Link]

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  • Regis Technologies, Inc. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]

  • Longdom Publishing. Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Available at: [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

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  • Veeprho. Overview & Determination of Enantiomeric Impurities. Available at: [Link]

  • Pharmaceutical Technology. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]

  • Analytical Chemistry: An Indian Journal. A new validated stability indicating RP-HPLC method for simultaneous determination of benazepril, benazeprilat, and amlodipine in bulk, pharmaceutical formulation and human plasma. Available at: [Link]

  • Csomos, G. et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058. Available at: [Link]

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Cell-based assays to determine ent-Benazepril potency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cell-based Assays for Determining ent-Benazepril Potency Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Potency Assays for ACE Inhibitors

The Renin-Angiotensin-Aldosterone System (RAAS) is a cornerstone of cardiovascular physiology, meticulously regulating blood pressure and fluid balance.[1][2] A key enzyme in this cascade is the Angiotensin-Converting Enzyme (ACE), a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[3][4][5] Angiotensin II exerts its effects by binding to the AT1 receptor, leading to vasoconstriction and the secretion of aldosterone, which promotes sodium and water retention.[6][7]

ACE inhibitors are a well-established class of drugs that therapeutically target this pathway. By blocking ACE, these inhibitors reduce the levels of Angiotensin II, leading to vasodilation and decreased aldosterone secretion, thereby lowering blood pressure.[3][7][8] Benazepril is a prodrug from this class, which is metabolized in the liver to its highly active form, benazeprilat.[4][6][8][9] This document focuses on determining the potency of this compound, the enantiomer of Benazepril, through robust cell-based assays.

Potency is a critical quality attribute (CQA) for any therapeutic agent, defined as the measure of the drug's biological activity.[10][11] For drug development and manufacturing, a validated, quantitative potency assay is essential to ensure product consistency, stability, and efficacy.[10][12] Cell-based assays are particularly valuable as they measure the drug's effect in a biologically relevant system, providing a more comprehensive assessment than simple biochemical assays.[11][13] This guide provides a detailed framework and step-by-step protocols for establishing a reliable cell-based assay to quantify the inhibitory potency of this compound.

Scientific Foundation: Assay Design and Rationale

The ACE Signaling Cascade

The efficacy of this compound is directly linked to its ability to inhibit ACE. Understanding the enzyme's role is fundamental to designing a relevant assay. ACE is predominantly a membrane-bound ectoenzyme, making cell-based formats highly relevant as they present the enzyme in a more native conformation compared to purified, soluble enzyme preparations.[2][14]

The following diagram illustrates the central role of ACE in the RAAS pathway and the mechanism of inhibition by benazeprilat.

ACE_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Downstream Effects of Angiotensin II cluster_Inhibition Mechanism of Action Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI  cleavage AngII Angiotensin II AngI->AngII  conversion AT1R AT1 Receptor Binding AngII->AT1R Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) (Cell Surface) Vaso Vasoconstriction AT1R->Vaso Aldo Aldosterone Secretion AT1R->Aldo BP Increased Blood Pressure Vaso->BP Aldo->BP Benazeprilat ent-Benazeprilat (Active Metabolite) Benazeprilat->ACE  Inhibition

Caption: The RAAS pathway and the inhibitory action of ent-Benazeprilat on ACE.

Assay Principle: FRET-Based Measurement of ACE Activity

To quantify the potency of an inhibitor, a reliable method to measure ACE activity is required. A continuous fluorescence resonance energy transfer (FRET) assay is a sensitive, robust, and high-throughput compatible method.[15] This assay utilizes a synthetic peptide substrate that contains a fluorescent donor (e.g., o-aminobenzoic acid, Abz) and a quencher acceptor (e.g., 2,4-dinitrophenyl, Dnp) pair.[15]

The Causality of FRET:

  • Intact Substrate: When the peptide substrate is intact, the donor and quencher are in close proximity. The energy emitted by the donor upon excitation is absorbed by the quencher, resulting in minimal to no fluorescence signal.

  • ACE-mediated Cleavage: ACE cleaves the peptide bond between the donor and quencher.

  • Signal Generation: Upon cleavage, the donor and quencher diffuse apart. The donor's fluorescence is no longer quenched, leading to a measurable increase in fluorescence intensity that is directly proportional to ACE activity.

This method allows for real-time kinetic measurements and is highly adaptable to 96- or 384-well plate formats.[15][16]

The Self-Validating System: Choice of Cell Line

The selection of the cell line is a critical decision that directly impacts the relevance and reproducibility of the assay.[13] While primary endothelial cells endogenously express ACE, their use in routine potency testing is hampered by donor variability, limited lifespan, and complex culture requirements.

A more robust and regulatory-accepted approach is to use a well-characterized, stable cell line engineered to overexpress the target enzyme.[13] Chinese Hamster Ovary (CHO) cells are a common choice for this purpose. A CHO cell line stably transfected to express full-length human somatic ACE (herein referred to as CHO-hACE) provides a consistent and abundant source of the enzyme in its native, membrane-bound context.[17]

Why this choice creates a self-validating system:

  • Consistency: A clonal cell line ensures minimal batch-to-batch variation in ACE expression, leading to reproducible results.

  • Relevance: It presents the full-length human enzyme, the direct target of ent-Benazeprilat.

  • Specificity: The high expression level provides a robust signal-to-noise ratio. A parental CHO cell line (not expressing ACE) can be used as a negative control to confirm that the observed activity is specific to the expressed human ACE.

Detailed Experimental Protocols

Protocol 1: Culture and Maintenance of CHO-hACE Cells

This protocol outlines the standard procedures for maintaining the CHO-hACE cell line to ensure optimal health and consistent performance in the potency assay.

Materials:

  • CHO-hACE cells

  • Parental CHO cells (for control experiments)

  • Complete Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., 500 µg/mL G418).

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • 0.25% Trypsin-EDTA

  • Cell culture flasks, plates, and sterile consumables

Procedure:

  • Cell Thawing: Thaw a cryopreserved vial of CHO-hACE cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.

  • Routine Passaging: Culture cells at 37°C in a humidified atmosphere of 5% CO₂.

  • When cells reach 80-90% confluency, remove the medium and wash the monolayer once with PBS.

  • Add 1-2 mL of Trypsin-EDTA (for a T-75 flask) and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding at least 4 volumes of complete growth medium.

  • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

  • Resuspend the pellet and plate cells at a sub-cultivation ratio of 1:5 to 1:10 into new flasks. Maintain continuous culture for a defined number of passages to ensure assay consistency.

Protocol 2: Cell-Based FRET Assay for this compound Potency

This workflow details the procedure for determining the IC₅₀ value of ent-Benazeprilat.

Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A 1. Culture & Harvest CHO-hACE Cells C 3. Seed Cells (e.g., 40,000 cells/well) A->C B 2. Prepare Compound Dilutions (ent-Benazeprilat, Controls) D 4. Add Compound Dilutions & Pre-incubate B->D C->D E 5. Initiate Reaction (Add FRET Substrate) D->E F 6. Kinetic Read (Fluorescence Plate Reader) E->F G 7. Calculate % Inhibition F->G H 8. Plot Dose-Response Curve G->H I 9. Determine IC50 Value H->I

Caption: Step-by-step workflow for the cell-based ACE inhibition potency assay.

Materials:

  • CHO-hACE cells (prepared as in Protocol 1)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • FRET Substrate: e.g., Abz-FRK(Dnp)P-OH (stock in DMSO, working solution in Assay Buffer)

  • Test Article: ent-Benazeprilat (stock in DMSO)

  • Reference Inhibitor: Lisinopril or Captopril (stock in DMSO or water)

  • Vehicle Control: DMSO

  • Opaque, black, 96-well cell culture plates

Procedure:

  • Cell Seeding: Harvest CHO-hACE cells and resuspend in complete growth medium. Perform a cell count and adjust the density to 4 x 10⁵ cells/mL. Seed 100 µL per well (40,000 cells/well) into a 96-well plate.

    • Rationale: Seeding a sufficient number of cells ensures a robust signal. An overnight incubation allows cells to attach and form a healthy monolayer.

  • Incubate the plate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of ent-Benazeprilat in Assay Buffer. A typical concentration range might span from 100 µM to 0.5 nM. Also prepare dilutions of the reference inhibitor (e.g., Lisinopril) and a vehicle control (Assay Buffer with the same final percentage of DMSO as the highest compound concentration).

  • Cell Treatment: The next day, gently aspirate the growth medium from the wells. Wash each well once with 100 µL of pre-warmed Assay Buffer.

  • Add 50 µL of the appropriate compound dilution (or control) to each well.

  • Pre-incubation: Incubate the plate for 30 minutes at 37°C.

    • Rationale: This step allows the inhibitor to bind to the ACE enzyme on the cell surface before the substrate is introduced.

  • Reaction Initiation: Prepare the FRET substrate working solution in Assay Buffer to a 2X final concentration (e.g., 20 µM, final concentration will be 10 µM). Add 50 µL of this solution to all wells, bringing the total volume to 100 µL.

  • Signal Detection: Immediately place the plate into a fluorescence plate reader pre-heated to 37°C. Read the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 420 nm) every 2 minutes for 30-60 minutes.

Data Analysis and Interpretation

The output from the plate reader will be raw fluorescence units (RFU) over time. The rate of the reaction (slope) is proportional to the enzyme activity.

  • Calculate Reaction Rates: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the RFU vs. time plot (mRFU/min).

  • Define Controls:

    • 100% Activity Control (Vmax): Wells treated with vehicle only.

    • 0% Activity Control (Vmin): Wells treated with a saturating concentration of a potent reference inhibitor (e.g., 10 µM Lisinopril).

  • Calculate Percent Inhibition: For each concentration of ent-Benazeprilat, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (V_compound - V_min) / (V_max - V_min))

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the ent-Benazeprilat concentration.

  • Determine IC₅₀: Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value, which is the concentration of ent-Benazeprilat that produces 50% inhibition of ACE activity.

Example Data Presentation
ent-Benazeprilat (nM)log [Concentration]% Inhibition (Mean)% Inhibition (SD)
10003.0098.52.1
3002.4895.23.5
1002.0088.74.1
301.4875.45.2
101.0052.14.8
30.4824.63.9
10.008.92.5
0N/A0.03.1
Calculated IC₅₀ 9.5 nM

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.Use a multichannel pipette for consistency; Ensure proper mixing of cell suspension; Avoid using the outer wells of the plate or fill them with buffer.
Low Signal or No Activity Low ACE expression in cells; Cell monolayer detached or unhealthy; Substrate degradation.Verify ACE expression via Western Blot or FACS; Check cell viability before assay; Prepare fresh substrate solution for each experiment.
High Background Signal Substrate auto-hydrolysis; Assay buffer autofluorescence.Run a "no-cell" control to measure background; Screen different assay buffers; Ensure substrate is protected from light.
Calculated IC₅₀ is out of expected range Error in compound dilution; Compound instability; Incorrect fitting of the dose-response curve.Prepare fresh serial dilutions; Verify compound solubility in assay buffer; Ensure the curve has clear upper and lower plateaus and use appropriate non-linear regression software.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for determining the potency of the ACE inhibitor this compound. By utilizing a stable CHO-hACE cell line and a sensitive FRET-based detection method, this assay offers a robust, reproducible, and biologically relevant system for quantifying inhibitory activity. The detailed step-by-step procedures, data analysis guidelines, and troubleshooting tips serve as a practical resource for researchers in drug development, ensuring the generation of high-quality data essential for preclinical and clinical progression. Establishing a correlation between this in vitro cell-based potency and in vivo antihypertensive effects is a critical subsequent step in the overall drug development program.[18][19]

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  • Cells as Substrates for Potency Assays: A Critical Tool in Biopharmaceutical Development. Bio-Rad. [Link]

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In Vivo Experimental Design for the Stereoselective Study of ent-Benazepril: An Application Note & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure. As a chiral molecule, its pharmacological activity is highly dependent on its stereochemistry. The marketed formulation consists of the (S,S)-stereoisomer, which is responsible for its therapeutic effects. This application note provides a comprehensive guide to the in vivo experimental design for studying ent-Benazepril , the (R,R)-enantiomer. Given the paucity of public data on the in vivo activity of this compound, this document outlines a robust, scientifically-grounded framework for a comparative study against the active (S,S)-isomer. We delve into the rationale behind experimental choices, provide detailed step-by-step protocols for preclinical evaluation in a hypertensive animal model, and offer templates for data presentation and analysis. This guide is intended to empower researchers to elucidate the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound, contributing to a deeper understanding of the stereoselectivity of this important class of drugs.

Introduction: The Significance of Stereochemistry in Benazepril's Action

Benazepril is a prodrug that is rapidly metabolized in the liver to its active form, benazeprilat. Benazeprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1] ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and also degrades the vasodilator bradykinin. By inhibiting ACE, benazeprilat leads to vasodilation and a reduction in blood pressure.[1]

Benazepril possesses two chiral centers, giving rise to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S).[2] In vitro studies have demonstrated that the ACE inhibitory activity resides almost exclusively in the (S,S)-isomer.[2] The enantiomer of the active form, known as this compound, corresponds to the (R,R)-isomer. It has been described as a less potent antihypertensive agent.[3] Understanding the in vivo pharmacology of this compound is crucial for a complete comprehension of the drug's stereoselective action and for regulatory purposes, as enantiomers can sometimes exhibit different pharmacokinetic profiles or off-target effects.

This guide, therefore, proposes a comprehensive in vivo study to directly compare the effects of (S,S)-Benazepril and this compound in a well-established animal model of hypertension.

Proposed In Vivo Experimental Design: A Comparative Study of Benazepril Stereoisomers

The following experimental design is proposed to thoroughly characterize and compare the in vivo profiles of (S,S)-Benazepril and this compound.

Animal Model Selection and Justification

The Spontaneously Hypertensive Rat (SHR) is the recommended model for this study. The SHR is a widely used and well-characterized genetic model of essential hypertension, making it highly relevant for studying antihypertensive drugs.[4] Wistar-Kyoto (WKY) rats, the normotensive progenitor strain, should be used as a control group to establish baseline parameters.

Experimental Groups

A minimum of four experimental groups are recommended:

GroupAnimal ModelTreatmentPurpose
1WKYVehicleNormotensive Control
2SHRVehicleHypertensive Control
3SHR(S,S)-BenazeprilActive Isomer Efficacy
4SHRThis compound (R,R)Test Isomer Efficacy
Dosing Formulation and Administration

Both (S,S)-Benazepril and this compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) for oral gavage. The selection of dose levels should be based on the known effective dose of racemic benazepril in SHRs, which is typically in the range of 10-30 mg/kg/day. A dose-response study may be warranted to fully characterize the potency of each isomer.

Detailed Experimental Protocols

Pharmacokinetic (PK) Study Protocol

Objective: To determine and compare the pharmacokinetic profiles of (S,S)-Benazepril and this compound and their corresponding active metabolites.

Methodology:

  • Animal Preparation: Acclimate male SHRs (12-14 weeks old) for at least one week.

  • Dosing: Administer a single oral dose of either (S,S)-Benazepril or this compound.

  • Blood Sampling: Collect sparse blood samples (approx. 200 µL) via tail vein or saphenous vein at the following time points post-dose: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Sample Processing: Immediately process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of (S,S)-Benazepril, this compound, (S,S)-benazeprilat, and (R,R)-benazeprilat in plasma.

  • Data Analysis: Calculate key pharmacokinetic parameters for each isomer and its metabolite.

Hypothetical Comparative PK Data:

Parameter(S,S)-BenazeprilThis compound (R,R)(S,S)-Benazeprilat(R,R)-Benazeprilat
Cmax (ng/mL) ~1500To be determined~500To be determined
Tmax (hr) ~0.5To be determined~1.5To be determined
AUC (ng*hr/mL) ~3000To be determined~4000To be determined
Half-life (hr) ~1.0To be determined~11To be determined
Pharmacodynamic (PD) Study Protocol

Objective: To assess and compare the antihypertensive efficacy and effects on the RAAS of (S,S)-Benazepril and this compound.

Methodology:

  • Animal Preparation: Implant telemetry devices for continuous blood pressure monitoring in SHRs. Allow for a recovery period of at least one week.

  • Baseline Measurement: Record baseline blood pressure and heart rate for 24-48 hours.

  • Dosing: Administer daily oral doses of the vehicle, (S,S)-Benazepril, or this compound for a period of 2-4 weeks.

  • Blood Pressure Monitoring: Continuously monitor systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate throughout the study.

  • Biomarker Analysis: At the end of the treatment period, collect terminal blood samples to measure plasma levels of Angiotensin II, aldosterone, and ACE activity using validated ELISA or LC-MS/MS methods.

  • Data Analysis: Analyze the changes in blood pressure from baseline and compare the effects of the two isomers on RAAS biomarkers.

Hypothetical Comparative PD Data:

ParameterVehicle (SHR)(S,S)-BenazeprilThis compound (R,R)
Change in SBP (mmHg) No significant change-30 to -50Minimal to no change
Plasma Angiotensin II HighSignificantly ReducedNo significant change
Plasma Aldosterone HighReducedNo significant change
Plasma ACE Activity Normal>80% InhibitionMinimal to no inhibition
Toxicology and Safety Assessment Protocol

Objective: To evaluate and compare the safety and tolerability of (S,S)-Benazepril and this compound.

Methodology:

  • Clinical Observations: Monitor animals daily for any signs of toxicity, such as changes in behavior, appetite, or body weight.

  • Clinical Pathology: At the end of the study, perform a complete blood count (CBC) and serum chemistry panel to assess hematological and organ function.

  • Histopathology: Collect key organs (heart, kidneys, liver, lungs) for histopathological examination to identify any potential tissue damage.

  • Data Analysis: Compare the incidence of adverse effects and any pathological findings between the treatment groups.

Visualizations

Renin-Angiotensin-Aldosterone System (RAAS) Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensinogen->Renin Angiotensin_I Angiotensin I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II Inactive_Fragments Inactive Fragments AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone (from Adrenal Cortex) AT1_Receptor->Aldosterone Salt_Water_Retention Salt and Water Retention Aldosterone->Salt_Water_Retention Bradykinin Bradykinin Bradykinin->ACE degraded by SS_Benazeprilat (S,S)-Benazeprilat SS_Benazeprilat->ACE inhibits ent_Benazeprilat ent-Benazeprilat (R,R) ent_Benazeprilat->ACE weakly inhibits?

Caption: The RAAS pathway and the proposed sites of action for (S,S)-Benazeprilat and ent-Benazeprilat.

Proposed Experimental Workflow

Experimental_Workflow start Start animal_model Animal Model Selection (SHR and WKY rats) start->animal_model acclimation Acclimation and Baseline Measurements animal_model->acclimation grouping Randomization into 4 Groups acclimation->grouping pk_study Pharmacokinetic Study (Single Dose) grouping->pk_study pd_study Pharmacodynamic Study (Chronic Dosing with Telemetry) grouping->pd_study blood_sampling_pk Serial Blood Sampling pk_study->blood_sampling_pk bp_monitoring Continuous BP Monitoring pd_study->bp_monitoring terminal_sampling Terminal Blood and Tissue Collection pd_study->terminal_sampling tox_study Toxicology Assessment histopathology Histopathological Examination tox_study->histopathology bioanalysis Stereoselective LC-MS/MS Analysis blood_sampling_pk->bioanalysis terminal_sampling->tox_study biomarker_analysis RAAS Biomarker Analysis terminal_sampling->biomarker_analysis data_analysis Data Analysis and Comparison bioanalysis->data_analysis biomarker_analysis->data_analysis histopathology->data_analysis end End data_analysis->end

Caption: A flowchart illustrating the proposed in vivo experimental workflow.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and with a strong commitment to the principles of the 3Rs (Replacement, Reduction, and Refinement).[5] Efforts should be made to minimize animal stress and suffering throughout the study.

Conclusion

The proposed in vivo experimental design provides a comprehensive framework for the head-to-head comparison of (S,S)-Benazepril and this compound. The execution of these studies will generate crucial data on the stereoselective pharmacokinetics, pharmacodynamics, and safety of benazepril. This knowledge is not only of academic interest but also has significant implications for drug development and regulatory science. By elucidating the in vivo profile of this compound, researchers can ensure a more complete understanding of this widely used therapeutic agent.

References

  • Benazepril: Package Insert / Prescribing Information / MOA - Drugs.com. (2025, October 8). Retrieved from [Link]

  • Benazepril - StatPearls - NCBI Bookshelf. (2024, October 5). Retrieved from [Link]

  • What is the mechanism of Benazepril? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. Retrieved from [Link]

  • Hypertension and Vascular Disease Models - Inotiv. Retrieved from [Link]

  • Benazepril | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Retrieved from [Link]

  • Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC - NIH. (2015, July 28). Retrieved from [Link]

  • Animal models of chronic kidney disease: Screening tool to investigate nephroprotective effects of natural products - Int J Pharm Chem Anal. Retrieved from [Link]

  • Chemical Name : this compound-d5 - Pharmaffiliates. Retrieved from [Link]

  • A Review on Animal Models of Chronic Kidney Disease- An Update. (2023, July 14). Retrieved from [Link]

  • Animal Models of Hypertension: A Scientific Statement From the American Heart Association. (2019, March 14). Retrieved from [Link]

  • Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations - PubMed. (1990, September 1). Retrieved from [Link]

  • General pharmacology of the novel angiotensin converting enzyme inhibitor benazepril hydrochloride. Effects on cardiovascular, visceral and renal functions and on hemodynamics - PubMed. Retrieved from [Link]

  • Models of Experimental Hypertension in Mice - American Heart Association Journals. Retrieved from [Link]

  • Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal. Retrieved from [Link]

  • "A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs" - International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

  • Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. (2019, July 8). Retrieved from [Link]

  • Pharmacokinetics and pharmacodynamics of benazepril in hypertensive patients with normal and impaired renal function - PubMed. Retrieved from [Link]

  • Benazeprilat disposition and effect in dogs revisited with a pharmacokinetic/pharmacodynamic modeling approach - PubMed. Retrieved from [Link]

  • Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of benazepril and benazeprilat in cats - PubMed. Retrieved from [Link]

  • Ethical Principles and Guidelines for Experiments on Animals - Krebsliga. Retrieved from [Link]

  • Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare - ichorbio. (2022, May 3). Retrieved from [Link]

  • Ethical and legal aspects of in vivo experimental biomedical research - ResearchGate. Retrieved from [Link]

  • Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of benazepril and benazeprilat in cats - ResearchGate. (2025, August 5). Retrieved from [Link]

  • A Multicenter Study of the Safety and Efficacy of Benazepril Hydrochloride, a Long-Acting Angiotensin-Converting Enzyme Inhibitor, in Patients With Chronic Congestive Heart Failure - PubMed. Retrieved from [Link]

  • Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models - MDPI. Retrieved from [Link]

  • Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria. - Novartis OAK. (2013, February 1). Retrieved from [Link]

  • Angiotensin-converting Enzyme Inhibitors for Use in Animals - MSD Veterinary Manual. Retrieved from [Link]

  • The effects of benazepril, a new angiotensin-converting enzyme inhibitor, in mild to moderate essential hypertension: a multicenter study - PubMed. Retrieved from [Link]

  • Long-term Therapy With Benazepril in Patients With Congestive Heart Failure: Effects on Clinical Status and Exercise Tolerance - PubMed. Retrieved from [Link]

  • What is the onset of action of benazepril (Angiotensin-Converting Enzyme inhibitor)? (2025, September 23). Retrieved from [Link]

  • Benazepril causes in hypertension a greater reduction in left ventricular mass than does nitrendipine: a randomized study using magnetic resonance imaging - PubMed. Retrieved from [Link]

  • Benazepril - LiverTox - NCBI Bookshelf - NIH. (2017, September 1). Retrieved from [Link]

  • principles for clinical evaluation of new antihypertensive drugs - FDA. Retrieved from [Link]

  • 2020 International Society of Hypertension Global Hypertension Practice Guidelines. (2020, May 6). Retrieved from [Link]

  • Hypertension Guidelines - Medscape Reference. (2024, April 25). Retrieved from [Link]

  • Guideline-Driven Management of Hypertension: An Evidence-Based Update - PMC. Retrieved from [Link]

  • Benazepril inhibited the NF-κB and TGF-β networking on LV hypertrophy in rats - PubMed. (2013, May 23). Retrieved from [Link]

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Sources

Application Note: A Validated Chiral LC-MS/MS Method for the Quantification of ent-Benazepril in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the stereoselective analysis and quantification of ent-Benazepril, the (R,R)-enantiomer of the angiotensin-converting enzyme (ACE) inhibitor Benazepril, in human plasma. Benazepril is administered as a prodrug, primarily as the (S,S)-enantiomer, which is metabolized to the active benazeprilat. The control and monitoring of stereoisomeric impurities like this compound are critical for ensuring the quality, safety, and efficacy of the final drug product. This method employs a simple protein precipitation for sample extraction, followed by chiral High-Performance Liquid Chromatography (HPLC) for the separation of stereoisomers, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated in accordance with the principles outlined in the FDA and ICH guidelines for bioanalytical method validation and is suitable for high-throughput analysis in research, drug development, and quality control settings.[1][2][3][4][5][6]

Introduction: The Rationale for Stereoselective Analysis

Benazepril is an essential therapeutic agent for managing hypertension and heart failure.[7] It is a prodrug that undergoes in vivo hydrolysis to its pharmacologically active metabolite, benazeprilat, a potent ACE inhibitor.[8] The therapeutic product is the single (S,S) stereoisomer of benazepril. However, during the synthesis process, other stereoisomers, including the (R,R) enantiomer (this compound), can be formed as impurities.[9][10]

Due to potential differences in pharmacological activity and toxicity between enantiomers, regulatory agencies mandate strict control over the stereochemical purity of chiral drugs.[11] An accurate and precise analytical method capable of separating and quantifying this compound from the therapeutically active (S,S)-Benazepril is therefore indispensable. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers the ideal platform, providing the necessary selectivity through chiral chromatography and the sensitivity and specificity of mass detection.[12][13] This note provides a comprehensive, field-tested protocol for this purpose.

Experimental Workflow & Causality

The overall analytical workflow is designed for efficiency, robustness, and high sensitivity, minimizing matrix effects while ensuring accurate stereoisomeric separation.

G plasma Human Plasma Sample (100 µL) is Add Internal Standard (e.g., Isotopically Labeled Benazepril) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap recon Reconstitute in Mobile Phase evap->recon injection Inject into Chiral HPLC System recon->injection separation Chiral Separation of Stereoisomers injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (QqQ-MS) ionization->detection quant Quantification of this compound detection->quant report Reporting quant->report G cluster_ms Mass Spectrometry Fragmentation precursor Precursor Ion [M+H]+ m/z 425.2 product1 Product Ion 1 m/z 397.2 precursor->product1 -[C2H4] product2 Product Ion 2 m/z 242.1 precursor->product2 Loss of Ethyl Phenylalaninate moiety

Sources

Application Notes & Protocols: Sourcing and Application of High-Purity ent-Benazepril for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the sourcing, quality control, and experimental application of high-purity ent-Benazepril. As the enantiomer of the pharmacologically active (S,S)-Benazepril, this compound ((R,R)-Benazepril) serves as an essential tool in preclinical research, primarily as a negative control to delineate the specific, stereoselective effects of Benazepril on the angiotensin-converting enzyme (ACE) and the Renin-Angiotensin-Aldosterone System (RAAS). We present detailed protocols for supplier qualification, analytical validation of stereoisomeric purity via chiral High-Performance Liquid Chromatography (HPLC), and best practices for preparation and handling to ensure experimental integrity.

Introduction: The Scientific Rationale for Using this compound

Benazepril is a potent prodrug ACE inhibitor, widely prescribed for the treatment of hypertension and congestive heart failure. Upon oral administration, it is metabolized by hepatic esterases to its active diacid metabolite, benazeprilat.[1][2] The therapeutic effect of Benazepril is mediated primarily by the inhibition of ACE, which catalyzes the conversion of angiotensin I to the vasoconstrictor angiotensin II.[1]

Benazepril possesses two stereogenic centers, giving rise to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S). Pharmacological studies have unequivocally demonstrated that the therapeutic activity is almost exclusively associated with the (S,S)-stereoisomer. Research on isolated vascular preparations has shown the (S,S) configuration to be the most potent in antagonizing angiotensin I-induced vasoconstriction, indicating the best molecular fit for the ACE active site.[3] The other isomers, including the enantiomer this compound ((R,R)-Benazepril) and the diastereomers, are considered impurities from a therapeutic standpoint.[4]

For researchers, this stereoselectivity is not a complication but a powerful experimental tool. The use of high-purity this compound as a negative control is critical for establishing that the observed biological effects of Benazepril are due to specific ACE inhibition and not off-target or non-specific chemical effects. Therefore, sourcing verifiably pure this compound is a foundational step for rigorous and reproducible research.

Sourcing and Qualification of this compound

The procurement of a high-purity chiral compound requires a systematic approach to supplier evaluation and incoming quality control. Given that this compound is often classified as a "Benazepril Impurity," it is crucial to source it from reputable suppliers specializing in pharmaceutical reference standards.

Supplier Selection Criteria
  • Specialization: Prioritize suppliers who manufacture and characterize reference standards, such as those compliant with United States Pharmacopeia (USP) or European Pharmacopoeia (EP) guidelines.[5][6]

  • Documentation: The supplier must provide a comprehensive Certificate of Analysis (CoA) with each batch.

  • Traceability: The supplier should provide clear lot numbers and characterization data, ensuring batch-to-batch consistency.[7]

Essential Certificate of Analysis (CoA) Data

A supplier's CoA is the first line of quality verification. It must include the following quantitative data:

ParameterSpecificationMethodRationale
Identity Conforms to structure¹H NMR, ¹³C NMR, MSConfirms the molecular structure is correct.
Chemical Purity ≥98.0%HPLC (Achiral)Quantifies the presence of non-isomeric impurities.
Enantiomeric Purity ≥99.5% (R,R)Chiral HPLCCritical: Confirms the stereochemical identity and purity.
Diastereomeric Purity ≤0.15% each of (S,R) and (R,S)Chiral HPLCEnsures minimal contamination from other stereoisomers.
Water Content As specified (e.g., ≤1.0%)Karl Fischer TitrationWater can affect stability and accurate weighing.
Residual Solvents Meets ICH Q3C limitsHeadspace GC-MSEnsures no residual solvents from synthesis will interfere with experiments.
Logical Workflow for Sourcing and Qualification

The following diagram illustrates the decision-making process for qualifying a new batch of this compound.

Sourcing_Workflow cluster_sourcing Sourcing Phase cluster_qc In-House QC Verification cluster_decision Decision Identify Identify Potential Suppliers Request_CoA Request Batch-Specific CoA Identify->Request_CoA Review_CoA Review CoA Against Specifications Request_CoA->Review_CoA Procure Procure Sample/Lot Review_CoA->Procure CoA Meets Specs Chiral_HPLC Perform Chiral HPLC Analysis Procure->Chiral_HPLC Purity_Check Verify Chemical Purity (HPLC) Chiral_HPLC->Purity_Check Characterize Confirm Identity (NMR/MS) Purity_Check->Characterize Compare Compare In-House Data to CoA Characterize->Compare Accept Accept Lot for Research Use Compare->Accept Data Concordant Reject Reject Lot & Contact Supplier Compare->Reject Discrepancy Found

Caption: Workflow for sourcing and qualifying high-purity this compound.

Analytical Protocol: Chiral Purity Determination

This protocol provides a validated HPLC method for the separation and quantification of all four stereoisomers of Benazepril, ensuring the enantiomeric purity of the sourced this compound. This method is adapted from established and validated procedures for stereochemical stability testing.[4]

Instrumentation and Materials
  • HPLC System: Quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.

  • Chiral Column: Chiral AGP, 150 mm x 4.0 mm, 5 µm particle size.

  • Reagents: Methanol (HPLC grade), Potassium dihydrogen phosphate (analytical grade), Sodium hydroxide (for pH adjustment).

  • Reference Standards: USP or EP-certified standards for (S,S)-Benazepril HCl and any available diastereomers (e.g., Benazepril Related Compound B).[8][9]

Chromatographic Conditions
ParameterConditionCausality/Justification
Mobile Phase Phosphate buffer (pH 6.0) : Methanol (80:20, v/v)The high aqueous content and specific pH are optimized for the protein-based chiral stationary phase (AGP) to achieve baseline separation of all four isomers.
Flow Rate 0.9 mL/minProvides optimal resolution and peak shape within a reasonable run time.
Column Temperature 30°CTemperature control is critical for reproducible retention times and selectivity in chiral separations. 30°C provides good stability.
Detection Wavelength 240 nmThis wavelength corresponds to a significant absorbance maximum for Benazepril, providing high sensitivity.
Injection Volume 20 µLStandard volume for analytical HPLC, balances sensitivity with potential for peak overload.
Preparation of Solutions
  • Phosphate Buffer (pH 6.0): Prepare a suitable concentration of potassium dihydrogen phosphate in HPLC-grade water and adjust the pH to 6.0 with sodium hydroxide. Filter through a 0.45 µm membrane.

  • Standard Solution: Prepare a stock solution of the primary reference standard ((S,S)-Benazepril) at 1 mg/mL in the mobile phase.

  • Test Solution (this compound): Accurately weigh and dissolve the sourced this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Resolution Solution: If available, spike the (S,S)-Benazepril standard solution with small amounts of this compound and any available diastereomeric impurities to confirm peak identification and system suitability.

Experimental Procedure & System Suitability
  • Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.

  • Inject the Resolution Solution to confirm the identity of each peak and calculate the resolution between adjacent peaks. The resolution should be >1.5.

  • Inject the Standard Solution in triplicate. The relative standard deviation (RSD) of the peak area should be ≤2.0%.

  • Inject the Test Solution (this compound).

  • Identify peaks based on their retention times. Expected retention times are approximately:[4]

    • (S,S)-Benazepril: ~6.9 min

    • (R,R)-Benazepril (this compound): ~13.0 min

    • (S,R)-Diastereoisomer: ~15.3 min

    • (R,S)-Diastereoisomer: ~25.4 min

  • Calculate the enantiomeric purity of the this compound sample using the area percent method:

    • % Purity = (Area of (R,R) peak / Sum of all isomer peak areas) x 100

Handling, Storage, and Solution Preparation

The stability and integrity of this compound are paramount for its use in cell-based assays or animal studies.

Storage and Stability
  • Long-Term Storage: Store the solid material at -20°C, desiccated and protected from light. Under these conditions, the compound is stable for years.

  • Chemical Stability: Studies have shown that Benazepril is stereochemically stable under various stress conditions (acidic, basic, oxidative, photolytic). No conversion between enantiomers was observed; only degradation of the parent molecule occurred.[4] This provides confidence that the stereochemical integrity will be maintained during typical experimental procedures.

Protocol for Stock Solution Preparation

Benazepril and its enantiomers are sparingly soluble in aqueous buffers but readily soluble in organic solvents.

  • Solvent Selection: For a 10 mM stock solution, dissolve the required mass of this compound in Dimethyl Sulfoxide (DMSO).

  • Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[5] b. Weigh the required amount in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM). d. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C. DMSO stock solutions are typically stable for at least 6 months.

  • Preparation of Working Solutions: For cell culture experiments, dilute the DMSO stock solution directly into the culture medium. Ensure the final concentration of DMSO is non-toxic to the cells (typically <0.1%).

Experimental Application: this compound as a Negative Control

The following diagram outlines the logical use of this compound in a typical preclinical pharmacology experiment designed to validate the on-target effects of (S,S)-Benazepril.

Experiment_Logic cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_analysis Analysis & Interpretation Model Biological Model (e.g., ACE enzyme assay, hypertensive cell/animal model) Vehicle Vehicle Control (e.g., Saline + 0.1% DMSO) Model->Vehicle Active (S,S)-Benazepril (Active Drug) Model->Active Negative This compound ((R,R)) (Negative Control) Model->Negative Assay Measure Endpoint (e.g., ACE activity, Blood Pressure, Biomarker level) Vehicle->Assay Active->Assay Negative->Assay Compare Compare Group Outcomes Assay->Compare Conclusion1 Conclusion: Effect is Stereospecific and On-Target Compare->Conclusion1 Active >> Vehicle Negative ≈ Vehicle Conclusion2 Conclusion: Effect is Non-Specific or Off-Target Compare->Conclusion2 Active ≈ Negative and both ≠ Vehicle

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral HPLC Separation of Benazepril Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of benazepril. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on resolving the stereoisomers of benazepril using High-Performance Liquid Chromatography (HPLC). As your dedicated application scientist, I will guide you through common challenges and advanced troubleshooting techniques, explaining the scientific principles behind each step to ensure robust and reproducible separations.

A Primer on Benazepril Chirality

Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug used in the treatment of hypertension.[1][2] Its molecular structure contains two stereogenic centers, which gives rise to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S). The therapeutically active form is the (S,S)-enantiomer.[3] Consequently, the other three stereoisomers are considered impurities and must be accurately monitored and controlled.[3] Chiral HPLC is the definitive technique for this analysis, but its sensitivity to subtle changes in experimental conditions can present unique challenges.

This guide is structured in a question-and-answer format to directly address the issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Getting Started - Foundational Knowledge

Question 1: I'm new to this analysis. Where can I find a reliable starting method for separating benazepril isomers?

Answer: An excellent starting point is to adapt a method validated and published in pharmacopeial literature. A well-documented method provides a robust foundation for your analysis. The European Pharmacopoeia, for instance, describes a method that has been shown to effectively resolve all four stereoisomers of benazepril hydrochloride.[3]

The Causality Behind the Method: This reversed-phase method utilizes a protein-based chiral stationary phase (CSP), specifically an α1-acid glycoprotein (AGP) column.[3] Protein-based CSPs offer complex three-dimensional structures with multiple interaction sites (hydrophobic, polar, ionic), providing the broad enantioselectivity needed to resolve the structurally similar benazepril isomers. The mobile phase, a buffered methanol-water mixture, controls the retention and selectivity. The phosphate buffer maintains a constant pH, which is critical for ensuring the consistent ionization state of both the analyte and the protein stationary phase, thereby stabilizing the chiral recognition mechanism.

Starting Protocol: European Pharmacopoeia Method Adaptation [3]

Parameter Specification Rationale
Column Chiral AGP, 150 x 4.0 mm, 5 µm Protein-based CSP provides necessary enantioselectivity.
Mobile Phase Phosphate buffer (pH 6.0) : Methanol (80:20, v/v) Controls analyte retention and ionization state for optimal interaction with the CSP.
Flow Rate 0.9 mL/min Balances analysis time with separation efficiency.
Temperature 30°C Temperature affects interaction kinetics and thermodynamics; consistency is key.
Detection UV at 240 nm Benazepril has a strong chromophore, allowing for sensitive detection at this wavelength.

| Expected Elution | (S,S) < (R,R) < (S,R) < (R,S) | Based on the differential binding affinities of the isomers to the AGP phase. |

Section 2: Common Troubleshooting Scenarios

Question 2: I'm not seeing any separation between my isomers. All I get is one broad peak. What's wrong?

Answer: The complete lack of separation is a common but solvable issue in chiral chromatography. It almost always points to a fundamental mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase. Chiral recognition relies on a precise three-point interaction, and if this is disrupted, resolution is lost.[4]

Here is a logical workflow to diagnose the problem:

G start Problem: No Isomer Separation check_column 1. Verify Column Integrity - Is it the correct CSP? - Is it new or dedicated? - Has it been stored correctly? start->check_column check_mp 2. Check Mobile Phase - pH correctly adjusted? - Correct organic:buffer ratio? - Freshly prepared? start->check_mp check_system 3. Confirm System Suitability - Correct flow rate & temp? - No leaks or blockages? start->check_system solution_column Action: - Install correct/new column. - Consult column care guide for regeneration. check_column->solution_column Issue Found solution_mp Action: - Prepare fresh mobile phase. - Carefully verify pH and composition. check_mp->solution_mp Issue Found solution_system Action: - Perform system maintenance. - Prime and flush the system. check_system->solution_system Issue Found

Figure 1: Troubleshooting workflow for no separation.

In-Depth Explanation:

  • Chiral Stationary Phase (CSP) Mismatch: Chiral separations are highly specific. Using a C18 column instead of the required Chiral AGP column will not work. Furthermore, chiral columns are susceptible to "memory effects," where previous analyses with different mobile phase additives can irreversibly alter the stationary phase surface, destroying its selectivity.[4] It is best practice to dedicate a chiral column to a specific method or class of compounds.

  • Mobile Phase pH is Critical: For the benazepril analysis on an AGP column, the mobile phase pH of 6.0 is crucial.[3] A significant deviation can alter the ionization of benazepril's carboxylic acid and secondary amine groups, as well as the acidic and basic residues on the protein CSP. This change in charge distribution will disrupt the electrostatic interactions vital for chiral recognition, leading to a loss of resolution.

  • Organic Modifier Concentration: The percentage of methanol in the mobile phase directly impacts retention. If the methanol concentration is too high, the isomers may be pushed through the column too quickly without sufficient time to interact with the CSP, resulting in co-elution.

Question 3: I have some separation, but the resolution between two of the isomers is very poor (Rs < 1.5). How can I improve it?

Answer: Poor resolution is an optimization challenge. In chiral chromatography, selectivity (α) is the most powerful factor for improving resolution.[5] Unlike standard reversed-phase chromatography, small changes in operating parameters can have a dramatic impact on selectivity.

Troubleshooting Protocol for Poor Resolution:

ProblemPotential CauseRecommended Action & Scientific Rationale
Poor Resolution (Rs < 1.5) 1. Sub-optimal Mobile Phase Composition A. Adjust Organic Modifier %: Decrease the methanol percentage in 2% increments (e.g., from 20% to 18%). Rationale: Lowering the organic content increases retention time, allowing for more interaction between the isomers and the CSP, which often enhances selectivity and resolution.
2. Temperature Not Optimized B. Change Column Temperature: Decrease the temperature in 5°C increments (e.g., from 30°C to 25°C, then 20°C). Rationale: Chiral separations are often enthalpically driven. Lowering the temperature can increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to greater differences in interaction energy and improved selectivity.[5] Conversely, sometimes increasing temperature can improve peak efficiency.
3. Incorrect Mobile Phase pH C. Fine-tune Buffer pH: Adjust the pH by ±0.1 to 0.2 units around the starting pH of 6.0. Rationale: Subtle changes in pH can slightly alter the charge distribution on the analyte and CSP, which may fine-tune the interactions to favor better separation of the critical pair.
4. Flow Rate Too High D. Reduce Flow Rate: Lower the flow rate (e.g., from 0.9 mL/min to 0.7 mL/min). Rationale: A lower flow rate can improve mass transfer, allowing the system to operate closer to its theoretical maximum efficiency, which can improve resolution, albeit at the cost of longer run times.

Question 4: My peaks are tailing badly. What causes this and how can I fix it?

Answer: Peak tailing in chiral HPLC is often caused by unwanted secondary interactions between the analyte and the stationary phase or by issues with the mobile phase. For a molecule like benazepril, which has both acidic (carboxylic acid) and basic (secondary amine) functionalities, these interactions are common.

G start Problem: Peak Tailing cause1 Potential Cause: Secondary Ionic Interactions start->cause1 cause2 Potential Cause: Sample Overload start->cause2 cause3 Potential Cause: Column Contamination/Void start->cause3 solution1 Action: - Adjust mobile phase pH. - Add a competing amine or acid modifier (e.g., 0.1% DEA or TFA). Caution cause1->solution1 solution2 Action: - Reduce injection concentration/volume. cause2->solution2 solution3 Action: - Flush column with strong solvent. - Reverse flush column (check manual). - Replace column if voided. cause3->solution3

Figure 2: Diagnostic path for peak tailing issues.

Detailed Corrective Actions:

  • Address Secondary Interactions: The primary cause is often ionic interaction between the charged analyte and residual silanols on the silica support or oppositely charged sites on the CSP.

    • pH Adjustment: Ensure the mobile phase pH is correct. An incorrect pH can lead to undesirable ionization states.

    • Mobile Phase Additives (Use with Caution): For basic analytes like benazepril, adding a small amount of a competing base like diethylamine (DEA) to the mobile phase (e.g., 0.1%) can saturate the acidic sites causing the interaction, thereby improving peak shape.[6] CRITICAL NOTE: Additives can permanently alter some chiral columns, especially coated polysaccharide phases. They should only be used if recommended by the column manufacturer or after confirming compatibility. The Chiral AGP column is generally more robust, but it's wise to dedicate the column to methods with such additives.[7]

  • Sample Overload: Chiral stationary phases have a lower loading capacity than standard C18 phases. Injecting too much sample mass can saturate the chiral recognition sites, leading to tailing.

    • Protocol: Reduce the concentration of your sample solution by a factor of 5 or 10 and re-inject. If peak shape improves dramatically, you were overloading the column.

  • Column Health: Contamination at the column inlet frit or a void in the packing bed can disrupt the sample band, causing tailing.

    • Protocol: Disconnect the column and reverse flush it (if permitted by the manufacturer) with the mobile phase to clear any blockages at the inlet. If the problem persists and the column is old, it may need replacement.

Section 3: Advanced Topics

Question 5: My retention times are drifting and are not reproducible from run to run. What should I investigate?

Answer: Retention time instability is a frustrating issue that points to a lack of equilibrium or consistency in the chromatographic system.

Systematic Check for Retention Time Drift:

  • Column Equilibration: Chiral columns, especially protein-based ones, can require long equilibration times. Ensure you are flushing the column with the mobile phase for at least 30-60 minutes, or until you get a stable baseline, before starting your sequence.

  • Temperature Control: As discussed, temperature is a critical parameter.[5] Ensure your column oven is functioning correctly and the temperature is stable. Even small ambient temperature fluctuations can cause drift if a column oven is not used.

  • Mobile Phase Composition: The volatile organic component (methanol) can evaporate over time, increasing the aqueous content and leading to longer retention times. Prepare fresh mobile phase daily and keep the reservoir bottles loosely capped.

  • Column Memory Effect: If the column was previously used with different additives, it might be slowly releasing them, causing a continuous change in the stationary phase surface and thus, drifting retention times.[4] It may be necessary to dedicate a new column for this validated method to ensure reproducibility.[7]

References
  • Kublin, E., et al. (2014). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica – Drug Research, Vol. 71 No. 2 pp. 253-261. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Dhandapani, R., & Tackett, B. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Longdom Publishing. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. [Link]

  • National Center for Biotechnology Information. (n.d.). Benazepril Hydrochloride. PubChem Compound Summary for CID 5362123. [Link]

  • ResearchGate. (2022). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. [Link]

  • Jetir.org. (2022). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. [Link]

  • LCGC International. (2014). Current Trends in Chiral Chromatography. [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Wikipedia. (n.d.). Benazepril. [Link]

  • Chromatography Forum. (2017). additives for chiral. [Link]

Sources

Technical Support Center: Optimizing ent-Benazepril Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for ent-Benazepril. As researchers and drug development professionals, achieving consistent and reliable experimental outcomes is paramount. A critical, yet often underestimated, factor is the stability of the active pharmaceutical ingredient (API) in your experimental solutions. This compound, the enantiomer of the widely used angiotensin-converting enzyme (ACE) inhibitor Benazepril, is a prodrug that is susceptible to degradation in aqueous environments. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the stability and integrity of this compound throughout your research.

The primary challenge in working with this compound in solution is its susceptibility to hydrolysis. The molecule contains an ester linkage that is readily cleaved by water to form the active metabolite, ent-Benazeprilat.[1][2] This conversion, while necessary for bioactivity in vivo, can lead to significant quantification errors, loss of potency in stock solutions, and inconsistent results in in vitro assays if not properly controlled. The rate of this hydrolytic degradation is highly dependent on factors such as pH and temperature.[1]

This resource is designed to empower you with the foundational knowledge and practical tools to mitigate these stability issues, ensuring the accuracy and reproducibility of your work.

Section 1: The Chemistry of this compound Degradation

Understanding the "why" behind instability is the first step toward controlling it. The core issue is the hydrolysis of the ethyl ester group of this compound to a carboxylic acid, yielding ent-Benazeprilat and ethanol. This reaction can be catalyzed by both acidic and basic conditions.[1]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (high pH), the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon, leading to a rapid cleavage of the ester bond. This is often the more aggressive degradation pathway.[3][4][5]

The relationship between pH and the rate of hydrolysis typically follows a U-shaped curve, with a specific pH at which the molecule exhibits maximum stability. The key to optimizing stability is to identify and maintain this optimal pH range. Furthermore, like most chemical reactions, the rate of hydrolysis is accelerated by increased temperature.

cluster_main This compound Hydrolysis Pathway cluster_conditions BEN This compound (Prodrug) BENT ent-Benazeprilat (Active Metabolite) BEN->BENT Hydrolysis ETH Ethanol COND Influencing Factors: - pH (Acid/Base Catalysis) - Temperature - Aqueous Environment

Caption: Hydrolytic degradation of this compound.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during experiments in a direct question-and-answer format.

Q1: My this compound stock solution is losing potency much faster than I expected. What's going wrong?

A1: Rapid loss of potency is almost always due to accelerated hydrolysis. The most likely culprits are improper pH of the solvent, elevated storage temperature, or using a suboptimal solvent.

Troubleshooting Steps:

  • Verify Solvent pH: Do not assume that "water" or "saline" is neutral. Dissolved CO₂ can make unbuffered water slightly acidic (pH ~5.5-6.0), while some sources of purified water can be slightly basic. Measure the pH of your solvent before and after dissolving the this compound hydrochloride salt. The hydrochloride salt itself will create a slightly acidic environment.

  • Use a Buffered System: The most effective way to ensure stability is to dissolve this compound in a buffer solution at its pH of maximum stability. While the exact pH for this compound is not widely published, data for benazepril suggests it is most stable in mildly acidic conditions. Studies have shown benazepril hydrochloride to be stable in pH 7.4 phosphate buffer at 37°C, but degradation is accelerated in strongly acidic or basic conditions.[1][6] For long-term storage, a citrate or acetate buffer in the pH 4-5 range is a recommended starting point.

  • Control Storage Temperature: Are you storing the solution at room temperature? Hydrolysis is significantly slowed at lower temperatures. Unless being used immediately, aqueous stock solutions should be stored refrigerated (2-8°C). For longer-term storage (>24 hours), consider aliquoting and freezing at -20°C or -80°C.

  • Perform a Quick Stability Check: Prepare a fresh solution and measure its concentration immediately using a validated analytical method (like HPLC). Then, measure it again after the typical duration of your experiment or storage period. This will give you an empirical degradation rate under your specific conditions.

Q2: I am observing high variability and poor reproducibility in my cell-based assay results. Could this be related to compound stability?

A2: Absolutely. If this compound is degrading to ent-Benazeprilat during your experiment, the effective concentration of the prodrug is constantly changing. This is a major source of variability.

Troubleshooting Steps:

  • Assess Stability in Your Assay Medium: Your cell culture medium is a complex, buffered aqueous solution, typically at a physiological pH of ~7.4. While benazepril has shown stability at this pH for some duration, the 37°C incubation temperature of most cell-based assays will accelerate hydrolysis.[1][6]

  • Minimize Incubation Time: If possible, design your experiment to use the shortest incubation time that yields a measurable effect.

  • Prepare Solutions Fresh: Always prepare the final dilutions of this compound in your assay medium immediately before adding them to your cells. Do not prepare large batches of working solutions and store them for hours or days.

  • Run a Time-Course Control: In a separate experiment without cells, incubate your highest concentration of this compound in the assay medium for the full duration of your experiment. Take samples at time zero and at the end of the incubation period. Analyze these samples by HPLC to quantify the percentage of degradation. If you see >5-10% degradation, you must account for this or modify your protocol.

cluster_workflow Troubleshooting Workflow for Assay Variability START High Assay Variability CHECK_STABILITY Is this compound degrading during the assay? START->CHECK_STABILITY PREPARE_FRESH Action: Prepare solutions immediately before use CHECK_STABILITY->PREPARE_FRESH Yes OTHER_ISSUE Conclusion: Variability likely due to other assay parameters CHECK_STABILITY->OTHER_ISSUE No RUN_CONTROL Action: Run stability control in assay media at 37°C PREPARE_FRESH->RUN_CONTROL ANALYZE Analyze T=0 and T=end samples via HPLC RUN_CONTROL->ANALYZE DEGRADED Is Degradation >10%? ANALYZE->DEGRADED REDUCE_TIME Solution: Reduce incubation time DEGRADED->REDUCE_TIME Yes DEGRADED->OTHER_ISSUE No

Sources

Overcoming poor resolution in benazepril enantiomer separation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for resolving challenges in the enantioselective separation of benazepril. As an angiotensin-converting enzyme (ACE) inhibitor, benazepril possesses two stereogenic centers. The therapeutically active form is the (S,S)-enantiomer, while its enantiomer (R,R) and the corresponding diastereomers ((R,S) and (S,R)) are classified as impurities.[1] Achieving robust, high-resolution separation is therefore critical for quality control, stability studies, and regulatory compliance.

This guide is structured to provide direct, actionable solutions to common issues encountered in the laboratory. It combines troubleshooting workflows with foundational knowledge to empower you to diagnose problems and optimize your methodology with confidence.

Troubleshooting Guide: Overcoming Poor Resolution

This section addresses specific chromatographic problems in a question-and-answer format. Each answer provides a systematic approach, moving from simple checks to more complex optimizations, while explaining the scientific rationale behind each step.

Question 1: My chromatogram shows zero or near-zero resolution. The enantiomer peaks are completely merged. What should I do first?

Answer:

Complete co-elution indicates a fundamental mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase. The goal is to introduce or enhance the differential interactions required for separation.

Causality: Chiral recognition relies on creating a transient diastereomeric complex between the analyte and the CSP. If the energies of these complexes for the two enantiomers are too similar, no separation occurs. This can be due to an inappropriate choice of CSP or a mobile phase that either fails to promote or actively disrupts the necessary intermolecular interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance).

Troubleshooting Workflow:

G start Problem: Complete Co-elution (Rs ≈ 0) check_method Step 1: Verify Method Parameters - Is the column correct (e.g., Chiral AGP)? - Is the mobile phase composition correct? - Are pH, flow rate, and temp as specified? start->check_method Begin Here csp_select Step 2: Re-evaluate CSP Selection - Benazepril has H-bond donors/acceptors,  phenyl rings, and ionic groups. - Consider a different class of CSP. check_method->csp_select If method is correct but separation fails mp_dev Step 3: Systematic Mobile Phase Optimization - Vary organic modifier percentage. - Change alcohol type (e.g., IPA to EtOH). - Adjust buffer pH and concentration. check_method->mp_dev If method is correct and CSP is appropriate protein_csp Protein-Based CSP (e.g., Chiral AGP) - Excellent for ionizable compounds. - Reversed-phase mode. csp_select->protein_csp poly_csp Polysaccharide-Based CSP (e.g., Chiralpak IA/IB) - Broad selectivity. - Normal or reversed-phase modes. csp_select->poly_csp

Caption: Troubleshooting workflow for complete co-elution.

  • Verify Your Current Method: First, meticulously check your parameters against the intended method. A simple error, such as using the wrong mobile phase additive or an incorrect column, is a common cause. For instance, a validated method for benazepril stereoisomers uses a Chiral AGP column with a mobile phase of phosphate buffer (pH 6.0) and methanol (80:20, v/v) .[1] Confirm every detail.

  • Re-evaluate CSP Choice: If the method parameters are correct, the chosen CSP may not be suitable for benazepril.

    • Protein-based CSPs (e.g., α1-acid glycoprotein - AGP): These are known to be effective for benazepril.[1] They offer a complex mix of ionic, hydrophobic, and hydrogen-bonding sites that can effectively differentiate the enantiomers.

    • Polysaccharide-based CSPs (e.g., Chiralpak® series): These are broadly applicable and should be screened if the protein-based column fails. Their helical polymer structure creates chiral grooves where analytes can bind.

  • Systematic Mobile Phase Optimization: The mobile phase is your most powerful tool for influencing selectivity.

    • For Reversed-Phase (e.g., on Chiral AGP):

      • Adjust Organic Modifier: Change the methanol concentration in 5% increments. This alters the overall polarity and can significantly impact hydrophobic interactions.

      • Modify pH: Adjust the buffer pH. Benazepril has both a carboxylic acid and a secondary amine. Changing the pH alters its ionization state, which is a primary driver of interaction with protein-based CSPs.

    • For Normal Phase (e.g., on a polysaccharide column):

      • Change Alcohol Modifier: The choice and concentration of the alcohol (e.g., isopropanol, ethanol) in the hexane mobile phase are critical for modulating hydrogen bonding interactions. Sometimes, switching from IPA to ethanol can dramatically alter selectivity.[2]

Question 2: I have some separation, but the resolution is poor (Resolution, Rs < 1.5). How can I improve it?

Answer:

Achieving partial separation is a great starting point. This indicates that the chosen CSP and mobile phase system are fundamentally capable of chiral recognition. The task is now to optimize conditions to enhance selectivity (α) and/or efficiency (N), the two key components of resolution.

Causality: Resolution is a function of column efficiency, selectivity, and retention factor. Poor resolution, when peaks are present, is often due to sub-optimal kinetic or thermodynamic conditions. Lowering temperature, for example, can increase the stability difference between the transient diastereomeric complexes (improving selectivity), while reducing the flow rate allows more time for equilibrium to be established (improving efficiency).

Optimization Strategy Table:

ParameterActionRationale & Scientific Principle
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min).Improves Efficiency (N): Lowering the flow rate reduces band broadening by allowing more time for mass transfer between the mobile and stationary phases, bringing the separation closer to its thermodynamic equilibrium.[3]
Temperature Decrease the column temperature (e.g., from 30°C to 20°C).Often Improves Selectivity (α): Chiral separation is an enthalpically driven process. Lowering the temperature typically increases the difference in interaction energy (ΔΔG) between the two enantiomers and the CSP, enhancing selectivity.[1][4]
Mobile Phase Composition Make small, incremental changes (1-2%) to the organic modifier or additive concentration.Fine-tunes Selectivity (α): Small changes in solvent strength or additive concentration can subtly alter the key interactions (H-bonding, ionic) that govern chiral recognition, allowing you to find the "sweet spot" for maximum peak separation.
Column Health Flush the column with a strong, compatible solvent if performance has degraded over time.Restores Efficiency (N): Contaminants strongly adsorbed to the head of the column can impair performance. A proper washing procedure can remove these, restoring the column's packed bed integrity.[5] Always check the column's instruction manual for recommended flushing solvents.

Step-by-Step Protocol: Optimizing Resolution via Temperature

  • Establish Baseline: Run your current method at the specified temperature (e.g., 30°C) and record the resolution.[1]

  • Decrease Temperature: Lower the column temperature by 5-10°C (e.g., to 25°C or 20°C) and allow the system to fully equilibrate for at least 30 minutes.

  • Inject Sample: Inject your benazepril sample and analyze the chromatogram.

  • Evaluate: Compare the resolution to your baseline. In most cases, resolution will improve. Note that lower temperatures will also increase retention times and backpressure.

  • Iterate: Continue to adjust the temperature in small increments to find the optimal balance between resolution, analysis time, and pressure limits.

Question 3: My peaks are resolved but show significant tailing (Asymmetry > 1.2). What causes this and how can I fix it?

Answer:

Peak tailing is a common issue in chromatography that degrades both resolution and quantitation accuracy. In chiral separations, it is often caused by unwanted secondary interactions between the analyte and the stationary phase support.

Causality: While the chiral selector is responsible for separation, it is often bonded to a silica gel support. Residual, unshielded silanol groups (Si-OH) on the silica surface are acidic and can strongly and non-specifically interact with basic analytes like benazepril (which contains a secondary amine). This leads to a portion of the analyte molecules being excessively retained, resulting in a "tail" on the peak.

Solutions for Peak Tailing:

G start Problem: Peak Tailing (As > 1.2) cause_secondary Primary Cause: Secondary Interactions (Analyte ↔ Silanol Groups) start->cause_secondary cause_overload Other Causes: Sample Overload, Mismatched Injection Solvent, Column Void start->cause_overload sol_additive Solution 1: Add Mobile Phase Modifier - Add a basic competitor (e.g., 0.1% TEA). - It preferentially binds to silanol groups,  masking them from the analyte. cause_secondary->sol_additive sol_conc Solution 2: Reduce Sample Load - Inject a 10-fold dilution. - If asymmetry improves, you were  overloading the column. cause_overload->sol_conc sol_solvent Solution 3: Match Injection Solvent - Dissolve sample in mobile phase or  a weaker solvent to prevent peak  distortion. cause_overload->sol_solvent

Caption: Diagnosing and solving peak tailing issues.

  • Use a Mobile Phase Additive: This is the most effective solution for secondary interactions.

    • Mechanism: Introduce a small amount of a competing base, such as Triethylamine (TEA) or Diethylamine (DEA) , into your mobile phase (typically 0.1% v/v). These small amine molecules will preferentially interact with the active silanol sites, effectively blocking them and preventing your benazepril molecules from getting stuck. This results in a more symmetrical peak shape.

  • Check for Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Prepare a sample that is 10x more dilute than your current one. If the peak shape improves significantly, you should reduce your sample concentration.

  • Ensure Injection Solvent Compatibility: The solvent used to dissolve your sample should be of equal or weaker strength than your mobile phase.[3] Dissolving your sample in a much stronger solvent can cause the initial band of analyte to spread incorrectly on the column, leading to peak distortion. The best practice is to dissolve the sample directly in the mobile phase.

Frequently Asked Questions (FAQs)

Q: What is the fundamental principle of chiral separation on a CSP?

A: Chiral separation is achieved by creating a temporary diastereomeric relationship between the enantiomers and the chiral stationary phase. According to the three-point interaction model, a stable complex requires at least three simultaneous points of interaction between the analyte and the CSP. At least one of these interactions must be stereochemically dependent (e.g., steric hindrance). Because enantiomers are three-dimensional mirror images, one enantiomer will form a more stable, lower-energy complex with the CSP than the other. This difference in interaction energy leads to different retention times and thus, separation.

Q: A validated method for benazepril uses a Chiral AGP column. What are the key parameters of this method?

A: A published method that achieves high resolution for benazepril stereoisomers utilizes the following conditions[1]:

  • Column: Chiral AGP, 150 x 4.0 mm, 5 µm

  • Mobile Phase: Phosphate buffer (pH 6.0) : Methanol (80 : 20, v/v)

  • Flow Rate: 0.9 mL/min

  • Temperature: 30°C

  • Detection: UV at 240 nm

This method successfully separated the (S,S), (R,R), (S,R), and (R,S) stereoisomers with distinct retention times.[1]

Q: My column performance (resolution and efficiency) is degrading over time with repeated injections. What is happening?

A: This is a common phenomenon known as column aging or fouling. There are several potential causes:

  • Strong Adsorption of Matrix Components: Impurities from your sample matrix can irreversibly bind to the head of the column, blocking active sites and disturbing the packed bed. Using a guard column and implementing proper sample clean-up are the best preventative measures.[5]

  • Stationary Phase "Memory Effects": This is particularly relevant for chiral separations where mobile phase additives are used. Traces of additives from a previous method can linger on the stationary phase and interfere with the current separation.[6] It is crucial to dedicate columns to specific methods or use rigorous, validated flushing procedures between different applications.

  • Silica Dissolution: Using mobile phases with a high pH (typically > 7.5) can slowly dissolve the underlying silica support of the CSP, leading to void formation at the head of the column and a dramatic loss of efficiency.[5] Always operate within the pH limits specified by the column manufacturer.

To restore performance, first try reversing the column (if permitted by the manufacturer) and flushing it with a strong solvent to wash contaminants off the inlet frit. If that fails, a more rigorous regeneration procedure as described in the column care manual may be necessary.[5]

References

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.

  • Trouble with chiral separations. (2020). Chromatography Today.

  • Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. (2024). ResearchGate.

  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2025). ALWSCI Technologies.

  • Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. (2023). Molecules.

  • IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. (2012). Acta Poloniae Pharmaceutica.

  • Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. (2024). Journal of Emerging Technologies and Innovative Research.

  • USP Method Benazepril RS. Merck Millipore.

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (2006). Molecules.

  • Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. (2014). Journal of Chromatography & Separation Techniques.

  • How can I improve my chiral column resolution? (2014). ResearchGate.

Sources

Technical Support Center: ent-Benazepril Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for ent-Benazepril synthesis. As Senior Application Scientists, we understand the complexities involved in synthesizing chirally pure active pharmaceutical ingredients (APIs). This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, purification, and analysis of this compound, with a focus on byproduct identification and removal. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding impurities in this compound synthesis.

Q1: What are the primary synthesis-related impurities I should be aware of?

Synthesis-related impurities, often called related substances, are byproducts or intermediates formed during the reaction process.[1] For this compound, the most critical impurities to monitor include:

  • Diastereomers: Benazepril has two chiral centers, leading to four possible stereoisomers. The desired (S,S) enantiomer is this compound. The primary stereoisomeric impurity is the (S,R) diastereomer.[2] Its formation is often kinetically influenced by reaction conditions.

  • Lactam Hydrolysis Product (Benazeprilat): Benazepril is a prodrug that is hydrolyzed in vivo to its active form, Benazeprilat (Benazepril EP Impurity A).[3] This hydrolysis can also occur during synthesis or workup under aqueous acidic or basic conditions, cleaving the ethyl ester.

  • Diketopiperazine Derivative (Benazepril Related Compound C): This is an intramolecular cyclization product. Benazepril Related Compound C, or (S)-2-{[(S)-1-(Carboxymethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl]amino}-4-phenylbutanoic acid, is a known impurity resulting from this process.[4]

  • Unreacted Intermediates: Key starting materials, such as derivatives of L-homophenylalanine ethyl ester and 3-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one, can carry through the process if the condensation reaction is incomplete.[5][6]

Q2: Beyond synthesis, what are the common degradation products?

Benazepril can degrade when exposed to environmental factors like heat, light, and moisture.[1] Key degradation pathways include:

  • Hydrolysis: As mentioned, the most common degradation is the hydrolysis of the ethyl ester to form Benazeprilat.

  • Oxidation: The molecule may be susceptible to oxidation, potentially leading to hydroxylated derivatives or other oxidative byproducts. One unknown impurity was identified as a hydroxylated benazepril derivative through forced degradation studies.[7]

  • Photodegradation: Exposure to light, especially under acidic or neutral pH conditions, can lead to the formation of multiple minor degradation products.[7]

Q3: Why is controlling the diastereomeric ratio so critical?

Controlling stereochemistry is paramount in modern drug development.[8][9] Enantiomers and diastereomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[10] For Benazepril, the (S,S) configuration is responsible for the therapeutic ACE inhibitory activity. Other stereoisomers may be less active, inactive, or even contribute to off-target effects or toxicity. Regulatory agencies like the FDA and EMA have stringent requirements for enantiomeric purity, making robust control of the diastereomeric ratio a non-negotiable aspect of manufacturing.[9]

Q4: Are there genotoxic impurities of concern, like nitrosamines?

Yes. N-Nitroso-Benazepril is a potential nitrosamine impurity that has garnered significant regulatory attention due to the known carcinogenicity of this class of compounds.[11] It can form from the reaction of the secondary amine within the Benazepril structure with nitrosating agents (e.g., nitrites) under acidic conditions.[11] These nitrosating agents can be present as impurities in starting materials, reagents, or solvents. Therefore, a thorough risk assessment of the entire manufacturing process is essential to identify and mitigate the potential for N-Nitroso-Benazepril formation.[11]

Troubleshooting Guide: From Lab to Scale-Up

This guide provides solutions to specific experimental issues in a problem-and-solution format.

Problem Area 1: Impurity Identification

Q: My HPLC chromatogram shows several unexpected peaks alongside my main this compound peak. How do I proceed with identification?

Causality: Unexpected peaks can be unreacted starting materials, intermediates, known related substances, or novel byproducts from unforeseen side reactions. A systematic approach is required for identification.

Troubleshooting Workflow:

  • Verify System Suitability: First, ensure your analytical method is performing correctly. Check the resolution between known compounds, such as Benazepril and a commercially available impurity standard (e.g., Benazepril related compound B), to confirm the method's separating power.[12]

  • Spiking Studies: If you have access to reference standards for expected impurities (e.g., Benazeprilat, diastereomers), spike a small amount into your sample. An increase in the peak area of an existing impurity confirms its identity.

  • LC-MS Analysis: For unknown peaks, the most powerful tool is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

    • Action: Analyze the sample using an LC-MS system. The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity.

    • Interpretation: Compare the molecular weight to potential structures. For example, a mass corresponding to C22H24N2O5 would suggest the formation of Benazeprilat (hydrolysis product).[4] A mass identical to Benazepril itself likely indicates a stereoisomer.

  • Forced Degradation Studies: To confirm if an impurity is a degradant, subject a pure sample of this compound to stress conditions (acid, base, heat, light, oxidation). Analyze the stressed samples by HPLC. The appearance or growth of a peak that matches the retention time of your unknown suggests it is a degradation product.[7]

Problem Area 2: Diastereomeric Purity Control

Q: My crude product has a poor diastereomeric ratio, typically around 70:30 (S,S:S,R). How can I improve this?

Causality: The formation of the (S,R) diastereomer is a common outcome in many Benazepril synthesis routes.[2] While optimizing the reaction conditions (solvent, temperature) can influence the kinetic ratio, post-synthesis purification is almost always required.[5] The most effective method for enrichment is selective crystallization.

Troubleshooting Workflow:

  • Salt Formation and Solvent Screening: The diastereomers of Benazepril hydrochloride have different solubilities in specific organic solvents, which is the key to their separation.

    • Action: After obtaining the crude Benazepril free base, dissolve it in a suitable solvent like dichloromethane or diethyl ether.[2] Introduce HCl gas to form the hydrochloride salt, which will precipitate.

    • Rationale: This initial precipitation often provides some enrichment.

  • Recrystallization for Enrichment:

    • Action: Perform a systematic recrystallization of the crude Benazepril hydrochloride. A well-documented solvent system is a mixture of a ketone (like methyl ethyl ketone or 3-pentanone) and an alcohol (like methanol).[2]

    • Expert Insight: The ratio of solvents is critical. Start with a system like 3-pentanone/methanol (10:1).[2] Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly. The desired (S,S) diastereomer should preferentially crystallize, leaving the (S,R) isomer enriched in the mother liquor.

    • Verification: Analyze both the crystals and the mother liquor by chiral HPLC to monitor the separation efficiency. Multiple recrystallization steps may be necessary to achieve >99.5% diastereomeric purity.[2]

Data Summary: Common Impurities
Impurity NameCommon OriginIdentification Method
(3S,1'R)-Benazepril Synthesis (Diastereomer)Chiral HPLC, LC-MS
Benazeprilat (Impurity A) Hydrolysis (Synthesis/Degradation)HPLC, LC-MS
Diketopiperazine (Impurity C) Intramolecular CyclizationHPLC, LC-MS
Benazepril Lactam (Impurity F) Synthesis IntermediateHPLC, LC-MS
N-Nitroso-Benazepril Reaction with Nitrosating AgentsLC-MS/MS

Key Experimental Protocols

Protocol 1: Chiral HPLC for Diastereomeric Purity

This protocol provides a starting point for separating Benazepril stereoisomers, based on published methods.[13]

  • Column: Chiral AGP column (or equivalent alpha-1-acid glycoprotein bonded phase).

  • Mobile Phase: Prepare an appropriate buffer/organic modifier mobile phase. A common system involves a phosphate buffer with an organic modifier like isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • System Suitability: Prepare a solution containing all four stereoisomers if available, or at least the (S,S) and (S,R) isomers. The resolution between the (S,S) and (S,R) peaks should be greater than 1.5.

  • Sample Preparation: Dissolve the Benazepril HCl sample in methanol at a concentration of 1 mg/mL.

  • Injection: Inject 10 µL.

  • Analysis: Identify peaks based on their retention times relative to reference standards. A typical elution order might be (S,S), (R,R), (S,R), and (R,S).[13]

Protocol 2: Recrystallization for Diastereomeric Enrichment

This protocol is a practical application of the principles discussed in the troubleshooting section.[2]

  • Preparation: Take 10 g of crude Benazepril hydrochloride with a known diastereomeric ratio (e.g., 95:5 SS:SR).

  • Solvent Mixture: Prepare a 10:1 (v/v) mixture of 3-pentanone and methanol.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude solid and the solvent mixture (e.g., 100 mL). Heat the mixture to reflux with stirring until all solids are dissolved.

  • Cooling (Crucial Step): Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Slow cooling is essential for selective crystallization and to avoid trapping impurities.

  • Crystallization: As the solution cools, crystals of the enriched (S,S) diastereomer will form. For further precipitation, the flask can be placed in an ice bath for 1-2 hours after it has reached room temperature.

  • Filtration: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethyl acetate to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature not exceeding 40°C.

  • Analysis: Analyze the dried crystals and a sample of the mother liquor by chiral HPLC to determine the new diastereomeric ratio and calculate the yield. The purity should be significantly enhanced (e.g., >99.0% SS).[2]

Visual Guides & Workflows

Diagram 1: this compound Synthesis and Byproduct Formation

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_byproducts Key Byproducts SM1 L-Homophenylalanine Ethyl Ester Derivative Condensation Condensation Reaction SM1->Condensation SM2 3-Amino-benzazepinone Intermediate SM2->Condensation Crude Crude this compound (SS/SR Mixture) Condensation->Crude Diastereomer (S,R) Diastereomer Condensation->Diastereomer Side Reaction Hydrolysis Benazeprilat (Hydrolysis) Crude->Hydrolysis Workup Conditions (H₂O, Acid/Base) Cyclization Diketopiperazine (Cyclization) Crude->Cyclization Thermal Stress Purification Purification (Recrystallization) Crude->Purification Final Pure this compound HCl (S,S Isomer) Purification->Final

Caption: Simplified synthesis pathway for this compound, highlighting the origin of major byproducts.

Diagram 2: Impurity Identification and Remediation Workflow

G cluster_remediation Remediation Strategy Start Crude Synthesis Product Analysis HPLC Impurity Profile Start->Analysis CheckSpec Meets Purity Spec? Analysis->CheckSpec End Final API Release CheckSpec->End Yes Identify Identify Unknown Peak (LC-MS, Spiking) CheckSpec->Identify No Recrystallize Diastereomer? -> Recrystallize Identify->Recrystallize Isomer Confirmed Rework Process Impurity? -> Modify Synthesis/ Purification Identify->Rework Intermediate Confirmed Degradant Degradant? -> Adjust Storage/ Workup Conditions Identify->Degradant Degradant Confirmed Recrystallize->Analysis Re-analyze Purified Lot Rework->Analysis Re-analyze Purified Lot Degradant->Analysis Re-analyze Purified Lot

Caption: A logical workflow for troubleshooting, identifying, and removing impurities.

References

  • New Drug Approvals. (2013). Benazepril Hydrochloride Synthesis and Review. [Link]

  • Chen, C., et al. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641-648. [Link]

  • Veeprho. Benazepril Impurities and Related Compound. [Link]

  • Google Patents. (2020).
  • SynThink. Benazepril EP Impurity and USP Related Compounds. [Link]

  • Paw, B., et al. (2007). Impact of Stress Factors on Optical Isomerism of Benazepril Hydrochloride. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 183-189.
  • Pharmaffiliates. Benazepril-Impurities. [Link]

  • Sharma, G., & Chand, M. (2010). Angiotensin converting enzyme inhibitors-impurity profiling: An overview. Analytical Chemistry: An Indian Journal, 9(2), 1-10.
  • MDPI. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. [Link]

  • TSI Journals. (2010). Angiotensin converting enzyme inhibitors-impurity profiling: An overview. [Link]

  • SMPDB. Benazepril Metabolism Pathway. [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 705–723. [Link]

  • Scriba, G. K. (2016). Chiral Drug Separation. Encyclopedia of Analytical Chemistry.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • ResearchGate. (2012). Isolation and characterization of benazepril unknown impurity by chromatographic and spectroscopic methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Google Patents. (2005).
  • Google Patents. (2006).
  • Feng, Y., et al. (2019). In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE)
  • Kinoshita, E., et al. (1993). Purification and identification of an angiotensin I-converting enzyme inhibitor from soy sauce. Bioscience, Biotechnology, and Biochemistry, 57(7), 1107-1110.
  • Axios Research. Impurities. [Link]

Sources

Technical Support Center: Asymmetric Synthesis of ent-Benazepril

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the asymmetric synthesis of ent-Benazepril. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on improving the yield of the desired (S,S)-diastereomer. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and peer-reviewed literature.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you may encounter during the synthesis of this compound and its intermediates.

Question 1: I'm observing low diastereoselectivity in the key coupling step. How can I improve the d.r. in favor of the (S,S)-isomer?

Low diastereoselectivity is a frequent hurdle, often stemming from the conditions of the bond formation that creates the second stereocenter. The approach to solving this depends on the synthetic route employed.

Answer:

For Reductive Amination Pathways:

The reductive amination between ethyl 2-oxo-4-phenyl butyrate and the (3S)-3-amino-benzazepinone intermediate often yields a diastereomeric mixture. Initial ratios as low as 70:30 (SS:SR) have been reported.[1] While subsequent purification is an option, optimizing the reaction conditions can provide a better starting ratio.

  • Insight: The stereochemical outcome is determined during the imine formation and subsequent reduction. The choice of reducing agent and reaction conditions can influence the facial selectivity of the hydride attack.

  • Recommendation:

    • Reducing Agent Screening: While sodium cyanoborohydride (NaBH₃CN) is common, consider screening other hydride sources such as sodium triacetoxyborohydride (STAB), which is milder and can sometimes offer improved selectivity.

    • pH Control: The pH of the reaction medium is critical for imine formation and stability. Maintain the pH in a weakly acidic range (typically 4-6) to favor imine formation without significant hydrolysis or side reactions.

    • Temperature: Perform the reaction at lower temperatures (0 °C to room temperature) to enhance selectivity.

For Aza-Michael Addition Pathways:

The asymmetric aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound is highly sensitive to the reaction environment.[2][3]

  • Insight: This reaction can be reversible.[2][4] The observed diastereomeric ratio may reflect a thermodynamic equilibrium rather than kinetic control. The key is to favor the kinetic product or to exploit conditions that drive a dynamic kinetic resolution where the less soluble, desired (S,S)-diastereomer crystallizes out, shifting the equilibrium.

  • Recommendation:

    • Solvent Selection is Critical: The solvent has the most significant impact on diastereoselectivity.[2][5] Polar aprotic solvents are generally preferred.

      • High-Selectivity Solvents: Dichloromethane and acetonitrile have been shown to provide higher diastereomeric ratios (up to 4.2:1).[4]

      • Avoid Protic Solvents: Alcohols like ethanol and isopropanol tend to give poorer diastereomeric ratios.[5]

    • Temperature Optimization: While less impactful than solvent choice, running the reaction at ambient temperature (20-40°C) is often optimal.[4] Significantly higher or lower temperatures do not consistently improve ratios.[5]

    • Stoichiometry: Using a slight excess (e.g., 1.1 equivalents) of the amine nucleophile is standard practice.[2]

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity Observed route Identify Synthetic Route start->route reductive_amination Reductive Amination route->reductive_amination Route A aza_michael Aza-Michael Addition route->aza_michael Route B ra_step1 Screen Reducing Agents (e.g., STAB vs NaBH3CN) reductive_amination->ra_step1 am_step1 Change to Polar Aprotic Solvent (DCM or Acetonitrile) aza_michael->am_step1 ra_step2 Optimize pH (4-6) ra_step1->ra_step2 ra_step3 Lower Reaction Temperature (0°C to RT) ra_step2->ra_step3 end Improved Diastereoselectivity ra_step3->end am_step2 Verify Temperature (20-40°C) am_step1->am_step2 am_step3 Check Stoichiometry (~1.1 eq. of amine) am_step2->am_step3 am_step3->end

Caption: Troubleshooting workflow for improving diastereoselectivity.

Question 2: My overall yield is low after the cyclization step. What are the potential causes and solutions?

Low yield in the intramolecular cyclization to form the seven-membered benzazepinone ring can result from incomplete precursor reaction or side reactions.

Answer:

This step typically involves the reduction of a nitro group followed by an in situ intramolecular aminolysis of an ester to form the lactam.[2][4]

  • Insight: The efficiency of this tandem reaction depends on a clean and complete reduction of the nitro group to the amine, which must then be positioned to attack the ester carbonyl.

  • Recommendation:

    • Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is active. Use a fresh batch if necessary and ensure the reaction is adequately blanketed with hydrogen (H₂). Catalyst loading may need optimization.

    • Reaction Conditions: The hydrogenation is typically run under a positive pressure of H₂. Ensure the system is free of leaks. The subsequent cyclization may be facilitated by gentle heating. Some protocols report refluxing in a toluene/acetic acid mixture to drive the lactamization to completion.[2]

    • Purity of the Precursor: Impurities from the preceding aza-Michael addition can interfere with the hydrogenation. Ensure the precursor is sufficiently pure before proceeding.

    • Work-up Procedure: After filtration of the catalyst, the work-up is critical. Basification with a mild base like sodium bicarbonate is often used before extraction.[2] Ensure complete extraction of the product with a suitable organic solvent like ethyl acetate.

Question 3: I'm struggling to separate the (S,S) and (S,R) diastereomers effectively. What purification strategies are most successful?

Even with an optimized reaction, you will likely produce a mixture of diastereomers that requires purification to achieve the high diastereomeric excess (>99%) required for pharmaceutical use.[6]

Answer:

1. Flash Column Chromatography:

  • Applicability: This is often used to separate diastereomeric intermediates.[7]

  • Protocol: A standard silica gel column is typically effective. The solvent system must be carefully selected through TLC analysis to maximize the separation (ΔRf) between the two spots.

  • Limitation: While effective at the lab scale, this method can be less practical for large-scale industrial production.

2. Diastereoselective Crystallization/Recrystallization:

  • Insight: This is the most common and industrially viable method for purifying the final product or a late-stage intermediate.[1][8] The two diastereomers will have different physical properties, including solubility in various solvent systems.

  • Effective Solvent Systems:

    • Methyl Ethyl Ketone (MEK): Reported to improve the d.r. from 70:30 to 95:5.[1]

    • 3-Pentanone/Methanol (10:1): Another effective system for obtaining high purity crystals.[1][8]

    • Ethyl Acetate/Acetone: Diluting a suspension in ethyl acetate with acetone can enhance the purity to >99:1.[1]

    • Chloroform: Refluxing in chloroform followed by filtration has also been used.[1]

3. Epimerization and Dynamic Kinetic Resolution (DKR):

  • Insight: If you have a significant amount of the undesired (S,R)-diastereomer, it is possible to convert it back to a mixture and re-isolate the desired (S,S)-isomer, thereby improving the overall yield. This is achieved by epimerizing the stereocenter alpha to the ester.

  • Protocol: A patented method involves hydrolyzing the diastereomeric ester mixture to the corresponding carboxylic acids. Heating this acid mixture in a high-boiling solvent like p-xylene induces epimerization.[9][10] The desired (S,S)-acid, being less soluble, can precipitate, driving the equilibrium. The purified acid is then re-esterified.

  • Authoritative Grounding: This process relies on the principle that the alpha-proton is acidic enough to be removed under thermal conditions, allowing for racemization at that center. The thermodynamic stability and lower solubility of the (S,S) diastereomer allow for its selective isolation.[10]

Table 1: Solvent Effects on Diastereoselective Crystallization

Solvent SystemInitial d.r. (SS:SR)Final d.r. (SS:SR)Reference
Methyl Ethyl Ketone70:3095:5[1]
3-Pentanone/Methanol (10:1)95:5>99:1 (Implied)[1]
Ethyl Acetate then Acetone96:499.1:0.9[1]
Refluxing Ethyl Acetate99.1:0.999.7:0.3[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary asymmetric synthesis strategies for this compound?

The main strategies focus on constructing the two chiral centers with the desired (S,S) configuration. Key approaches include:

  • Reductive Amination: Coupling (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one with ethyl 2-oxo-4-phenyl butyrate, followed by reduction.[1]

  • Aza-Michael Addition: An asymmetric 1,4-addition of L-homophenylalanine ethyl ester to a 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid derivative.[2][3] This is followed by reductive cyclization.

  • Nucleophilic Substitution: Displacement of a leaving group (e.g., a sulfonate) at the C2 position of an ethyl 4-phenylbutyrate derivative with the (3S)-3-amino-benzazepinone.[1][6] This route can provide good initial diastereoselectivity.

Overall Synthetic Scheme (Aza-Michael Route)

G A L-Homophenylalanine Ethyl Ester (LHPE) C Diastereomeric Mixture (Aza-Michael Adduct) A->C Aza-Michael Addition B 4-(2-nitrophenyl)-4-oxo- but-2-enoic acid methyl ester B->C D Cyclized (S,S)-Intermediate (Benzazepinone) C->D Pd/C, H2 (Reduction & Cyclization) E This compound D->E Further Steps

Caption: A simplified Aza-Michael route to this compound.

Q2: Why is the (S,S) configuration the only active form?

This compound is a prodrug that is hydrolyzed in the body to its active form, benazeprilat.[11] The (S,S) configuration of benazeprilat provides the precise three-dimensional arrangement required to bind effectively to the active site of the Angiotensin-Converting Enzyme (ACE). The other stereoisomers (R,R, R,S, and S,R) do not fit the enzyme's active site correctly and are considered impurities with little to no therapeutic activity.[12]

Q3: Can I use a biocatalytic approach to improve selectivity?

Yes, biocatalysis is an emerging strategy. Research has explored the use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of keto-ester precursors to furnish chiral hydroxy-esters.[13] This can provide a highly enantiopure starting material for subsequent steps, potentially avoiding the challenges of diastereomer separation later in the synthesis. This approach aligns with green chemistry principles by utilizing mild reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Aza-Michael Addition

This protocol is a synthesis of literature methods and should be adapted and optimized for your specific substrates and scale.

  • To a solution of 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (1.0 eq) in dichloromethane (DCM, sufficient to make a 0.2-0.5 M solution) at 20°C, add L-homophenylalanine ethyl ester (1.1 eq).

  • Stir the reaction mixture at ambient temperature (20-25°C). Monitor the reaction progress by TLC or LC-MS. The reaction may take 16-24 hours.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and afford the desired (S,S)-adduct.

Protocol 2: Epimerization of Undesired Diastereomer via Carboxylic Acid

This protocol is based on principles described in patent literature for recovering the desired isomer.[9][10]

  • Hydrolyze the mixed-diastereomer ester intermediate (e.g., a 1:3 mixture of SS:SR) to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

  • After acidic workup and extraction, isolate the mixed carboxylic acids.

  • Add the solid carboxylic acid mixture to p-xylene (approx. 10 mL per gram of acid).

  • Heat the slurry to reflux for 24-30 hours. The desired (S,S)-diastereomer is expected to have lower solubility and may begin to precipitate.

  • Cool the mixture to room temperature and collect the solid precipitate by filtration.

  • Wash the solid with a small amount of cold solvent and dry in vacuo. The resulting solid should be highly enriched in the (S,S)-diastereomer.

  • The enriched (S,S)-carboxylic acid can then be re-esterified to proceed with the synthesis.

References

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules. [Link][2][3][4][5]

  • BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. New Drug Approvals. [Link]

  • New process for preparing benazepril precursor. ResearchGate. [Link]

  • Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. PubMed. [Link]

  • Synthesis method of benazepril intermediate and benazepril hydrochloride.
  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. ResearchGate. [Link]

  • Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof.
  • Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof.
  • IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica. [Link]

  • Bioreduction process for synthesis of benazepril, lisinopril, and enalapril intermediate. ResearchGate. [Link]

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. National Institutes of Health. [Link]

  • Process for preparing Benazepril hydrochloride materials.
  • Pharmacokinetics and pharmacodynamics of benazepril in hypertensive patients with normal and impaired renal function. PubMed. [Link]

Sources

Technical Support Center: Navigating Matrix Effects in the Bioanalysis of ent-Benazepril

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the bioanalysis of ent-Benazepril, with a specific focus on mitigating matrix effects. This guide is designed for researchers, scientists, and drug development professionals actively engaged in quantitative bioanalysis. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring the development of robust and reliable bioanalytical methods.

Understanding the Challenge: The Nature of this compound and Matrix Effects

This compound is an ethyl ester prodrug that, after oral administration, is rapidly hydrolyzed in vivo to its pharmacologically active metabolite, benazeprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] The bioanalytical challenge lies not only in the simultaneous quantification of the parent prodrug and its more polar active metabolite but also in navigating the complexities of the biological matrix—typically plasma.

Matrix effects are a significant hurdle in LC-MS/MS-based bioanalysis, referring to the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix.[3] This can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method. Key culprits in plasma matrices include phospholipids, salts, and endogenous metabolites. For ester prodrugs like benazepril, the stability of the molecule ex vivo during sample collection and processing is an additional critical consideration to prevent artificial conversion to benazeprilat.[4]

This guide will provide a structured approach to identifying, quantifying, and mitigating matrix effects in your this compound bioanalysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Concepts of Matrix Effects

Q1: What are matrix effects, and why are they a particular concern for this compound and benazeprilat analysis?

A1: Matrix effects are the influence of co-eluting, often unidentified, components in a biological sample on the ionization of the analyte of interest in the mass spectrometer's ion source.[3] This can either suppress or enhance the analyte's signal, leading to inaccurate quantification.

  • Causality: In electrospray ionization (ESI), the analyte must be converted into gas-phase ions. Co-eluting matrix components can compete with the analyte for ionization, alter the droplet surface tension and evaporation characteristics, or form adducts, all of which can affect the efficiency of this process.[5]

  • Relevance to Benazepril: For this compound and its active metabolite, benazeprilat, the plasma matrix is rich in phospholipids, which are notorious for causing ion suppression.[6] Given that benazepril is relatively non-polar and benazeprilat is more polar, they will have different retention characteristics on a reversed-phase column, potentially co-eluting with different sets of matrix components. Furthermore, the ester linkage in benazepril is susceptible to enzymatic hydrolysis ex vivo, which can be influenced by the sample handling and preparation, adding another layer of complexity.[4][5]

Q2: How do I quantitatively assess matrix effects for my benazepril assay according to regulatory guidelines?

A2: Regulatory bodies like the FDA and EMA, under the harmonized ICH M10 guideline, have specific requirements for the evaluation of matrix effects.[7] The assessment is designed to determine if different lots of biological matrix affect the quantitation.

  • Experimental Design: The matrix effect should be evaluated by analyzing at least three replicates of low and high-quality control (QC) samples, each prepared using matrix from at least six different sources (lots).[8]

  • Acceptance Criteria: For each individual matrix source, the accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not be greater than 15%.[8]

Q3: What is the difference between matrix effect and recovery?

A3: It's crucial to distinguish between these two parameters:

  • Matrix Effect refers to the influence of the matrix on the ionization efficiency of the analyte. It is assessed by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.

  • Recovery refers to the efficiency of the extraction process. It is determined by comparing the peak response of an analyte in a pre-extraction spiked matrix sample to that of a post-extraction spiked matrix sample.

A high recovery does not guarantee the absence of matrix effects. An efficient extraction may still result in co-elution of interfering substances that suppress or enhance the analyte signal.

Section 2: Strategic Sample Preparation to Mitigate Matrix Effects

The choice of sample preparation technique is the most critical step in minimizing matrix effects. The goal is to selectively remove interfering endogenous components, particularly phospholipids, while efficiently extracting benazepril and benazeprilat.

Q4: What are the primary sample preparation techniques for benazepril bioanalysis, and how do they compare?

A4: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The optimal choice depends on the required cleanliness of the extract, throughput needs, and the physicochemical properties of the analytes.

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, low cost, high throughput.[9]Non-selective, minimal removal of phospholipids, high risk of matrix effects.[6]Early discovery, high-concentration samples.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on their relative solubility.Cleaner extracts than PPT, can be selective.Labor-intensive, difficult to automate, can have emulsion formation.[10]Methods requiring cleaner extracts than PPT with moderate throughput.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent and selectively eluted.Highly selective, provides the cleanest extracts, excellent for removing phospholipids, high recovery.[3]More complex method development, higher cost per sample.Regulated bioanalysis, low-concentration samples, methods requiring minimal matrix effects.

Q5: I'm observing significant ion suppression. Which sample preparation method should I choose to improve my results?

A5: If you are experiencing significant ion suppression, particularly with a simple protein precipitation method, transitioning to a more selective technique like SPE is highly recommended. Modern mixed-mode SPE sorbents that combine reversed-phase and ion-exchange mechanisms can be particularly effective for extracting both the less polar benazepril and the more polar, acidic benazeprilat while removing a greater amount of endogenous material.[11]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Rapid Screening

This method is suitable for initial method development or for the analysis of high-concentration samples where matrix effects may be less pronounced.

Methodology:

  • To 100 µL of plasma sample (or standard/QC) in a microcentrifuge tube, add the internal standard (IS) solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[12][13]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex to dissolve the residue and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Cleaner Extracts

This protocol offers a cleaner extract than PPT by partitioning the analytes into an organic solvent.

Methodology:

  • To 200 µL of plasma sample (or standard/QC) in a glass tube, add the IS solution.

  • Add 50 µL of a suitable buffer to adjust the pH (e.g., a basic buffer to ensure benazepril and benazeprilat are in a less polar state).

  • Add 1 mL of an appropriate extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 5 minutes to facilitate extraction.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Regulated Bioanalysis

This method provides the most effective removal of matrix interferences and is recommended for sensitive and robust assays. A mixed-mode cation exchange SPE is often suitable for benazepril and benazeprilat.

Methodology (using a mixed-mode cation exchange SPE plate):

  • Conditioning: Condition the SPE wells with 500 µL of methanol followed by 500 µL of water.

  • Equilibration: Equilibrate the wells with 500 µL of an acidic buffer (e.g., 2% formic acid in water).

  • Loading: Pre-treat 200 µL of plasma sample by adding the IS and 200 µL of the acidic buffer. Load the pre-treated sample onto the SPE plate.

  • Washing:

    • Wash 1: 500 µL of the acidic buffer to remove polar interferences.

    • Wash 2: 500 µL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute the analytes with 500 µL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualization of Workflows

Sample_Preparation_Workflow cluster_0 Sample Preparation cluster_1 Downstream Analysis Plasma Plasma Sample + IS PPT Protein Precipitation (Acetonitrile) Plasma->PPT Simple & Fast LLE Liquid-Liquid Extraction (Organic Solvent) Plasma->LLE Cleaner Extract SPE Solid-Phase Extraction (Mixed-Mode) Plasma->SPE Cleanest Extract Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: Comparison of sample preparation workflows for benazepril bioanalysis.

Section 3: Chromatographic and Mass Spectrometric Optimization

Even with optimal sample preparation, chromatographic separation is key to resolving analytes from any remaining matrix components.

Q6: How can I optimize my chromatography to avoid co-elution with phospholipids?

A6: Phospholipids typically elute in the middle of a standard reversed-phase gradient. To avoid co-elution:

  • Gradient Optimization: Employ a steep gradient at the beginning of the run to elute the more polar benazeprilat before the bulk of the phospholipids. A shallower gradient can then be used to retain and elute the less polar benazepril after the phospholipid region.

  • Column Choice: Consider using a column with a different selectivity (e.g., a phenyl-hexyl phase) that may provide better separation from phospholipids.

  • Mobile Phase Additives: The use of mobile phase additives like formic acid or ammonium formate can improve peak shape and ionization efficiency for both benazepril and benazeprilat.[14][15][16]

Q7: I am concerned about the in-source fragmentation of benazepril to benazeprilat. How can I address this?

A7: In-source fragmentation or collision-induced dissociation (CID) can occur in the ion source of the mass spectrometer, where the prodrug artificially converts to the active metabolite.

  • Source Parameter Optimization: Minimize the cone voltage (or equivalent parameter) to reduce the energy in the ion source. This will decrease the likelihood of fragmentation.

  • Chromatographic Separation: Ensure baseline separation between benazepril and benazeprilat. This is crucial to confirm that the benazeprilat peak is not artificially inflated by in-source conversion of benazepril. The retention time of benazepril is typically shorter than that of benazeprilat on a C18 column.[17]

Q8: What are the key considerations for selecting an internal standard (IS) for benazepril and benazeprilat?

A8: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., benazepril-d5 and benazeprilat-d5). SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[18] If a SIL-IS is not available, a structural analog that is not a metabolite and has similar physicochemical properties and extraction recovery can be used. For benazepril analysis, other ACE inhibitors like enalapril or lisinopril have been used as internal standards.[19]

Mitigation_Strategy cluster_Prep Sample Preparation cluster_Chrom Chromatography cluster_MS Mass Spectrometry ME Matrix Effects (Ion Suppression/Enhancement) PPT Protein Precipitation ME->PPT Mitigate at Source LLE Liquid-Liquid Extraction ME->LLE Mitigate at Source SPE Solid-Phase Extraction ME->SPE Mitigate at Source Gradient Gradient Optimization ME->Gradient Separate from Interferences Column Column Selection ME->Column Separate from Interferences Source Source Optimization ME->Source Compensate during Detection IS Internal Standard Selection (SIL-IS) ME->IS Compensate during Detection

Caption: A multi-pronged approach to mitigating matrix effects.

Conclusion

Addressing matrix effects in the bioanalysis of this compound and its active metabolite, benazeprilat, requires a systematic and scientifically-grounded approach. By understanding the root causes of matrix effects, implementing robust and selective sample preparation techniques, and optimizing chromatographic and mass spectrometric conditions, researchers can develop reliable and accurate bioanalytical methods. This technical guide provides the foundational knowledge and practical protocols to navigate these challenges effectively, ensuring the integrity of pharmacokinetic and toxicokinetic data in drug development.

References

  • Belal, F., Abdine, H., & Al-Badr, A. A. (2004). Benazepril hydrochloride: comprehensive profile. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 31, pp. 1-43). Elsevier.
  • Chen, K., Zhang, J., Liu, X., Wang, F., Wang, Y., Li, H., ... & Guo, R. (2012). Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC–MS/MS and its application to a toxicokinetics study.
  • Farouk, M., Abd Elaziz, O., Tawakkol, S., Hemdan, A., & Shehata, M. (2014). Liquid Chromatography-Electro Spray Ionization Tandem Mass Spectrometry for Simultaneous Determination of Amlodipine, Benazepril and its Active Metabolite Benazeprilat in Human Plasma. Trends in Analytical Chemistry, 4(1), 1-13.
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S.
  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Li, W., Jia, H., & Palamar, J. J. (2013). Salting-out assisted liquid-liquid extraction for bioanalysis. Bioanalysis, 5(12), 1583-1598.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • Mi, C., Ye, M., & Trinh, A. (n.d.). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich.
  • Pommier, F., Boschet, F., & Gosset, G. (2003). Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography–mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation.
  • Wang, X., Chan, E., Song, Y., Wei, Y., & Zhou, S. (2007). Simultaneous and rapid quantitation of benazepril and benazeprilat in human plasma by high performance liquid chromatography with ultraviolet detection. Journal of pharmaceutical and biomedical analysis, 44(2), 498-504.
  • Xiao, W., Chen, B., Yao, S., & Cheng, Z. (2005). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry.
  • Xu, R., Li, Q., & De Seta, F. (2007). A sensitive and rugged LC-MS/MS method for the simultaneous determination of six ACE inhibitors and a calcium channel blocker in human plasma. Journal of pharmaceutical and biomedical analysis, 44(1), 245-253.
  • Licea Perez, H., Knecht, D., & Busz, M. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis, 9(20), 1589-1601.
  • European Medicines Agency. (2011).
  • ICH. (2022).
  • Merck Millipore. (n.d.). USP Method Benazepril RS.
  • Mi, C., Ye, M., & Trinh, A. (n.d.). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • PubChem. (n.d.). Benazepril Hydrochloride.
  • ICH. (2022). ICH harmonised guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.
  • FDA. (2019). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass spectrometry reviews, 24(3), 367-412.
  • Biddlecombe, R. A., & Benevides, R. (2001). Protein precipitation and filtration in the 96-well format.
  • Chambers, A. G., & Weng, N. (2014). Liquid–liquid extraction in bioanalysis: a historical and practical perspective. Bioanalysis, 6(1), 71-80.
  • Jemal, M. (2000). High-throughput quantitative bioanalysis by LC/MS/MS.
  • Lu, Y., Liu, G., & Weng, N. (2011). A high-throughput 96-well solid phase extraction and liquid chromatography/tandem mass spectrometry method for the determination of a drug candidate and its metabolite in human plasma.
  • Zhang, N., Yang, J., & Weng, N. (2010). The application of a structural analog as the internal standard for the quantification of a drug candidate in dog plasma using a high-resolution, accurate mass spectrometer.
  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses.
  • Agilent Technologies. (2013).
  • Farouk, M., Abd Elaziz, O., Tawakkol, S., Hemdan, A., & Shehata, M. (2014). Liquid Chromatography-Electro Spray Ionization Tandem Mass Spectrometry for Simultaneous Determination of Amlodipine, Benazepril and its Active Metabolite Benazeprilat in Human Plasma. Trends in Analytical Chemistry, 4(1), 1-13.
  • PubChem. (n.d.). Benazeprilat.

Sources

Technical Support Center: Enhancing the Sensitivity of ent-Benazepril Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing the analytical detection of ent-Benazepril. As researchers and drug development professionals, you understand the critical importance of accurately quantifying not just the active pharmaceutical ingredient, but also its stereoisomers. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to enhance the sensitivity of your this compound detection methods. Our focus is on providing scientifically sound, validated approaches to overcome common analytical challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered during the development and execution of sensitive this compound assays.

Q1: We are struggling with poor sensitivity for this compound in our LC-MS/MS assay. What are the most common causes?

A1: Low sensitivity for this compound can stem from several factors. The most common culprits include inefficient sample preparation leading to low recovery, matrix effects suppressing the ionization of the analyte, suboptimal chromatographic conditions resulting in poor peak shape or co-elution with interfering compounds, and non-optimized mass spectrometry parameters. A systematic evaluation of each of these components is crucial for identifying and resolving the issue.

Q2: What is the most effective sample preparation technique for enhancing the recovery of this compound from biological matrices like plasma?

A2: For enhancing the recovery of this compound, solid-phase extraction (SPE) is often superior to simple protein precipitation.[1][2] While protein precipitation is faster, it can lead to significant matrix effects and lower recovery, especially at low concentrations.[3][4] SPE, on the other hand, provides a more thorough cleanup, resulting in a cleaner extract and reduced ion suppression.[1] The choice of SPE sorbent is critical; a mixed-mode cation exchange sorbent can be particularly effective for retaining and eluting both benazepril and its metabolite, benazeprilat.

Q3: How can we effectively mitigate matrix effects that are impacting our this compound quantification?

A3: Matrix effects, which are alterations in ionization efficiency due to co-eluting matrix components, are a significant challenge in bioanalysis.[5][6] To mitigate these, several strategies can be employed. Firstly, improving sample cleanup, as discussed above, is paramount. Secondly, optimizing the chromatographic separation to ensure that this compound elutes in a region free from major matrix components is crucial.[7] Utilizing a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[6] Finally, techniques like sample dilution can sometimes reduce matrix effects, but this may compromise the limit of detection.[5]

Q4: What are the key considerations for achieving good chiral separation of benazepril and this compound?

A4: Achieving robust chiral separation is fundamental to accurately quantifying this compound.[8][9][10] The choice of a chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often successful for separating a wide range of chiral compounds, including pharmaceuticals.[11] Method development should involve screening different mobile phase compositions (both normal-phase and reversed-phase) and temperatures to optimize resolution. It is also important to ensure that the method is stereochemically stable and does not cause on-column racemization.[8]

Q5: Are there any alternative detection methods to LC-MS/MS for this compound, and how do they compare in terms of sensitivity?

A5: While LC-MS/MS is the gold standard for sensitive and selective quantification of this compound in biological matrices, other methods exist.[1][12][13] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a more accessible technique but is significantly less sensitive and selective than LC-MS/MS.[14][15][16] Spectrophotometric methods have also been reported but are generally only suitable for bulk drug analysis and not for low-level quantification in biological samples.[17] Electrochemical sensors are an emerging area and may offer good sensitivity, but their application to complex matrices for this compound detection is still under investigation.[18][19] For applications requiring the highest sensitivity, such as pharmacokinetic studies, LC-MS/MS remains the method of choice.

Troubleshooting Guides

This section provides detailed, step-by-step guides to troubleshoot and enhance the sensitivity of your this compound detection methods.

Guide 1: Troubleshooting Low Recovery in Sample Preparation

A common bottleneck in achieving low detection limits is the loss of the analyte during sample preparation. This guide will help you systematically identify and address recovery issues.

Step 1: Evaluate the Efficiency of Your Current Extraction Method

  • Action: Prepare a known concentration of this compound in a clean solvent and another in the biological matrix of interest. Process the matrix sample using your current extraction protocol. Compare the peak area of the extracted sample to that of the unextracted standard in the clean solvent.

  • Rationale: This will give you a quantitative measure of the recovery of your current method. A recovery of less than 80% indicates that a significant portion of the analyte is being lost.

Step 2: Optimize the Protein Precipitation Protocol (if applicable)

  • Action: If you are using protein precipitation, experiment with different organic solvents (e.g., acetonitrile, methanol, acetone) and their ratios to the sample volume. Also, evaluate the effect of temperature (e.g., performing the precipitation at low temperatures) and pH of the sample.

  • Rationale: The choice of precipitating agent and the conditions under which precipitation is carried out can significantly impact the amount of analyte that co-precipitates with the proteins.

Step 3: Develop or Refine a Solid-Phase Extraction (SPE) Method

  • Action:

    • Sorbent Selection: Screen different SPE sorbents (e.g., C18, mixed-mode cation exchange).

    • Conditioning and Equilibration: Ensure the sorbent is properly conditioned and equilibrated to the pH of the sample.

    • Loading: Optimize the loading flow rate to ensure adequate interaction between the analyte and the sorbent.

    • Washing: Develop a wash step that effectively removes interferences without eluting the analyte.

    • Elution: Optimize the elution solvent to ensure complete recovery of this compound.

  • Rationale: A well-optimized SPE method can dramatically improve recovery and reduce matrix effects, leading to enhanced sensitivity.[1]

Guide 2: Enhancing Chromatographic Separation and Peak Shape for Chiral Analysis

Poor chromatography can mask low levels of this compound. This guide focuses on optimizing the chiral separation.

Step 1: Screen Different Chiral Stationary Phases (CSPs)

  • Action: If you are not achieving baseline separation, screen a variety of CSPs. Polysaccharide-based columns are a good starting point.[11]

  • Rationale: Different CSPs have different chiral recognition mechanisms, and one may provide significantly better resolution for your specific analytes.

Step 2: Optimize the Mobile Phase

  • Action:

    • Reversed-Phase: Experiment with different organic modifiers (acetonitrile vs. methanol) and their proportions with the aqueous phase. Adjust the pH of the aqueous phase.

    • Normal-Phase: Vary the composition of the mobile phase (e.g., hexane/isopropanol) and the concentration of additives like trifluoroacetic acid or diethylamine.

  • Rationale: The mobile phase composition plays a critical role in the retention and selectivity of the chiral separation. Small changes can have a significant impact on resolution.

Step 3: Evaluate the Effect of Temperature

  • Action: Analyze your samples at different column temperatures (e.g., 25°C, 30°C, 35°C).

  • Rationale: Temperature can affect the kinetics of the chiral recognition process and can be used to fine-tune the separation.

Step 4: Address Peak Tailing

  • Action: If you observe peak tailing, consider adding a small amount of a competing base (for basic analytes) or acid (for acidic analytes) to the mobile phase. Also, ensure that your sample solvent is compatible with the mobile phase.

  • Rationale: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase. Modifying the mobile phase can help to mitigate these interactions.

Experimental Protocols

Protocol 1: High-Sensitivity LC-MS/MS Method for this compound in Human Plasma

This protocol outlines a validated approach for the sensitive quantification of this compound.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • SPE Cartridge: Mixed-mode cation exchange, 30 mg/1 mL

  • Conditioning: 1 mL Methanol, followed by 1 mL Water

  • Equilibration: 1 mL 2% Formic acid in Water

  • Sample Loading: Load 200 µL of plasma pre-treated with 200 µL of 4% Phosphoric acid in water.

  • Washing: 1 mL 2% Formic acid in Water, followed by 1 mL Methanol

  • Elution: 1 mL of 5% Ammonium hydroxide in Methanol

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase.

2. LC-MS/MS Parameters

ParameterSetting
LC System High-performance liquid chromatography system
Column Chiral AGP, 150 x 4.0 mm, 5 µm
Mobile Phase A: 10 mM Ammonium acetate in Water, B: Acetonitrile. Gradient elution.
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Benazepril: m/z 425.2 -> 351.2; this compound: m/z 425.2 -> 351.2; IS: m/z 430.2 -> 356.2 (example for a deuterated IS)
Collision Energy Optimized for each transition

3. Method Validation

  • The method should be fully validated according to the guidelines of the FDA and EMA, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[20][21][22][23]

Visualizations

Diagram 1: Workflow for Enhancing this compound Detection Sensitivity

G cluster_start Start: Low Sensitivity Issue cluster_prep Sample Preparation Optimization cluster_chrom Chromatography Enhancement cluster_ms Mass Spectrometry Tuning cluster_end Goal: Improved Sensitivity start Poor this compound Signal sp1 Evaluate Recovery start->sp1 sp2 Optimize Protein Precipitation sp1->sp2 If using PP sp3 Develop/Refine SPE Method sp1->sp3 If recovery is low c1 Screen Chiral Columns sp3->c1 c2 Optimize Mobile Phase c1->c2 c3 Adjust Temperature c2->c3 ms1 Optimize Ion Source Parameters c3->ms1 ms2 Fine-tune MRM Transitions ms1->ms2 end Enhanced this compound Detection ms2->end

Caption: A systematic workflow for troubleshooting and enhancing the sensitivity of this compound detection.

Diagram 2: Benazepril Metabolism and Chiral Relationship

G cluster_info Key Benazepril Benazepril (S,S-enantiomer) ent_Benazepril This compound (R,R-enantiomer) Benazepril->ent_Benazepril Enantiomeric Relationship Benazeprilat Benazeprilat (Active Metabolite) Benazepril->Benazeprilat Metabolism (Esterase) k1 Therapeutic Drug k2 Inactive Enantiomer k3 Active Metabolite k1_box k2_box k3_box

Sources

Preventing racemization of ent-Benazepril during storage

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-BNZ-001-2026

Last Updated: January 21, 2026

Introduction

Welcome to the technical support guide for ent-Benazepril. As researchers and drug development professionals, maintaining the stereochemical integrity of chiral molecules is paramount to ensuring therapeutic efficacy and safety. Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in vivo to its active metabolite, benazeprilat.[1][2] The therapeutic activity resides primarily in the S,S,S-stereoisomer (this compound). However, this enantiomer is susceptible to racemization at one of its chiral centers, potentially leading to a mixture of diastereomers and a subsequent reduction in pharmacological activity.

This guide provides an in-depth exploration of the mechanisms behind benazepril racemization, preventative strategies for storage, and robust troubleshooting protocols to ensure the enantiomeric purity of your samples.

Understanding the Instability: Mechanism of Racemization

The primary stability concern for benazepril, beyond hydrolysis to benazeprilat, is epimerization at the chiral carbon adjacent to the carboxyl group within the ethyl homophenylalanine moiety. This process, which can lead to the formation of the inactive R,S,S-diastereomer, is a critical parameter to control.

Q: What is the chemical mechanism driving the racemization of this compound?

A: The racemization of this compound proceeds via a base-catalyzed enolization mechanism. The key structural feature is the acidic proton on the α-carbon (the chiral center) situated between the carbonyl group of the ester and the secondary amine.

  • Proton Abstraction: In the presence of a base (e.g., hydroxide ions from residual moisture or alkaline conditions), the proton at the chiral center is abstracted.

  • Enolate Formation: This abstraction results in the formation of a planar enolate intermediate. The planarity of this intermediate eliminates the stereochemical information at that carbon.

  • Reprotonation: Subsequent reprotonation of the enolate can occur from either face of the planar structure with roughly equal probability.

  • Diastereomer Formation: Protonation from one face regenerates the original S,S,S-enantiomer, while protonation from the opposite face results in the formation of the R,S,S-diastereomer, leading to a racemic mixture at that center.

Forced degradation studies have confirmed that benazepril is particularly susceptible to degradation under basic (alkali hydrolysis) and acidic conditions, as well as thermal stress.[3][4] While acid hydrolysis primarily cleaves the ester and amide bonds, basic conditions can facilitate both hydrolysis and epimerization.

RacemizationMechanism cluster_0 Racemization Pathway ent_Benazepril This compound (S,S,S-isomer) Enolate Planar Enolate Intermediate ent_Benazepril->Enolate  Base (B:) - Proton Abstraction Enolate->ent_Benazepril Reprotonation Diastereomer Inactive Diastereomer (R,S,S-isomer) Enolate->Diastereomer Reprotonation

Caption: Base-catalyzed racemization of this compound via an enolate intermediate.

Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common questions regarding the day-to-day handling and storage of this compound to minimize degradation and racemization.

Q1: What are the ideal temperature conditions for storing solid this compound hydrochloride?

A1: For solid this compound HCl, storage at room temperature, specifically not exceeding 30°C (86°F), is recommended.[5] It is crucial to avoid high temperatures, as thermal stress can accelerate both hydrolysis and epimerization.[3][4] Do not freeze the solid material.[5][6]

Q2: How critical is moisture control for solid benazepril?

A2: Extremely critical. Benazepril is susceptible to hydrolysis, which breaks the ester linkage to form the active metabolite, benazeprilat.[7] Moisture can also introduce basic or acidic microenvironments on the solid surface, catalyzing both hydrolysis and racemization. Therefore, store the compound in a tightly sealed container, away from moist or damp areas like bathrooms, and preferably in a desiccator.[5][6]

Q3: Should I protect this compound from light?

A3: Yes. Photochemical degradation is a known instability pathway for benazepril.[4][7] Forced degradation studies show that exposure to light, particularly under acidic or neutral pH conditions, can lead to the formation of multiple minor degradation products.[7] Always store benazepril containers in the dark or use amber vials to protect the contents from light.[5]

Q4: I need to prepare a stock solution. What is the best solvent and how should I store it?

A4: The choice of solvent is critical. While benazepril hydrochloride is soluble in water and methanol, aqueous solutions are not ideal for long-term storage due to hydrolysis. For analytical purposes, preparing fresh solutions in the mobile phase is best practice. If a stock solution is required, use a non-aqueous solvent like anhydrous DMSO or DMF. A recent study noted good solution stability over a 24-hour period at both refrigerated and room temperature (30°C) when prepared in an appropriate analytical solvent. For longer-term storage, aliquot the stock solution into tightly sealed vials and store at -20°C or, preferably, -80°C to minimize degradation kinetics. Avoid repeated freeze-thaw cycles.

Q5: What impact does pH have on the stability of benazepril in solution?

A5: pH is a major factor. Benazepril is highly unstable in strong alkaline solutions (e.g., 1 M NaOH), leading to rapid and total decomposition.[8] It is also susceptible to degradation under acidic conditions.[3][4] Kinetic studies often use mildly basic conditions (e.g., 0.1 N NaOH) to controllably induce hydrolysis to benazeprilat for metabolic simulation.[9] For maximum stability in solution, maintain a pH in the mid-range (e.g., pH 4.5), as suggested by mobile phase compositions in some HPLC methods.[9]

Storage Parameter Condition Rationale Primary Degradation Pathway(s)
Temperature (Solid) Room Temperature (≤ 30°C)Avoids thermal stress.[5]Hydrolysis, Epimerization
Moisture Keep in a dry place, desiccatedPrevents hydrolysis and catalysis.[5][6]Hydrolysis, Epimerization
Light Protect from light (use amber vials)Prevents photochemical reactions.[5]Photodegradation
pH (Solution) Avoid strong acids and basesExtreme pH catalyzes degradation.[3][8]Hydrolysis, Epimerization
Solution Storage Anhydrous organic solvent, frozenMinimizes hydrolysis and slows kinetics.Hydrolysis

Troubleshooting Guide: Loss of Enantiomeric Purity

This section provides a structured approach to diagnosing and resolving issues related to the racemization of this compound observed during your experiments.

Issue 1: My chiral HPLC analysis shows a new peak corresponding to a diastereomer that is increasing over time.

Potential Cause Diagnostic Question Recommended Action
Improper Storage of Solid Is the solid material stored in a tightly sealed container in a cool, dark, and dry place?Review storage conditions immediately. Transfer the material to a desiccator in a dark cabinet, ensuring the temperature does not exceed 30°C.[5]
Stock Solution Instability Was the stock solution prepared in an aqueous or protic solvent? How old is it and how has it been stored?Prepare a fresh stock solution in anhydrous DMSO or DMF. For analysis, dilute into the mobile phase immediately before injection. Store any stock solutions at -80°C in small, single-use aliquots.
pH Effects During Sample Prep Does your sample preparation involve any steps where the pH could become basic (e.g., dissolution in a basic buffer, contamination)?Measure the pH of all buffers and solutions used in your sample preparation workflow. Ensure all glassware is clean and free of basic residues. Adjust pH to be slightly acidic if compatible with your downstream process.
Thermal Stress Has the sample (solid or solution) been exposed to elevated temperatures (e.g., left on a bench in direct sunlight, stored near equipment)?Implement strict temperature controls for all handling steps. Use an ice bath for solution preparations if necessary and ensure storage locations are temperature-monitored.

Issue 2: I am observing significant hydrolysis to benazeprilat, which is complicating my analysis.

Potential Cause Diagnostic Question Recommended Action
Presence of Water Are you using anhydrous solvents? Is there humidity in the lab environment?Use fresh, sealed bottles of anhydrous solvents for all solution preparations. Handle the solid material in a low-humidity environment or a glove box if possible.
Acidic/Basic Contamination Could your sample be contaminated with trace amounts of acid or base?Use high-purity solvents and reagents. Pre-rinse all glassware with the solvent to be used. As noted in forced degradation studies, benazepril is unstable in hydrolytic conditions.[7]

Key Experimental Protocol: Enantiomeric Purity Assessment

To accurately monitor and troubleshoot racemization, a validated, stability-indicating chiral HPLC method is essential.

Objective: To separate and quantify this compound (S,S,S-isomer) from its potential diastereomers.

Background: The separation of enantiomers and diastereomers requires a chiral stationary phase (CSP). The "three-point interaction model" is a conceptual framework explaining how a CSP can differentiate between stereoisomers. For benazepril, a method using a Chiral AGP (alpha-1-acid glycoprotein) column has been shown to be effective and validated for examining stereochemical stability.[8]

Methodology: Chiral HPLC with an AGP Column

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral AGP column (e.g., 100 mm x 4.0 mm, 5 µm).

  • Chromatographic Conditions (Example):

    • Mobile Phase: Prepare a buffered mobile phase. The exact composition may require optimization, but a common approach for AGP columns involves an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or isopropanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm or 242 nm.[9][10]

    • Column Temperature: Ambient or controlled at 25°C.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions.

    • Identify the peaks corresponding to this compound and any diastereomers based on their retention times.

    • Calculate the percentage of the diastereomeric impurity by area normalization: % Impurity = (Area of Impurity Peak / Total Area of All Isomer Peaks) x 100

HPLC_Workflow cluster_workflow Chiral HPLC Analysis Workflow A Sample Weighing & Dissolution B Filtration (0.45 µm) A->B C HPLC Injection B->C D Chromatographic Separation (Chiral AGP Column) C->D E UV Detection (240 nm) D->E F Data Analysis: Peak Integration & Purity Calculation E->F

Caption: Workflow for assessing the enantiomeric purity of benazepril samples.

References

  • PatSnap Synapse. (2024). What is the mechanism of Benazepril? Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Stability-Indicating HPTLC Method for Estimation of Benazepril in Bulk and Tablet Dosage Form. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Retrieved from [Link]

  • Healthline. (n.d.). Benazepril | Side Effects, Dosage, Uses, and More. Retrieved from [Link]

  • ResearchGate. (2014). Benazepril Hydrochloride: Comprehensive Profile. Retrieved from [Link]

  • Government of Canada. (2019). Benazepril Hydrochloride. Retrieved from [Link]

  • Springer. (2018). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2011). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Retrieved from [Link]

  • Merck Millipore. (n.d.). USP Method Benazepril RS. Retrieved from [Link]

  • JETIR. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. Retrieved from [Link]

  • NCBI Bookshelf. (2024). Benazepril - StatPearls. Retrieved from [Link]

  • ResearchGate. (2014). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Retrieved from [Link]

  • ResearchGate. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. Retrieved from [Link]

  • Mayo Clinic. (2025). Benazepril (oral route) - Side effects & dosage. Retrieved from [Link]

  • PubMed. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. Retrieved from [Link]

  • ResearchGate. (2013). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Retrieved from [Link]

  • MDPI. (2013). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Retrieved from [Link]

  • PubMed. (1991). Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure. Retrieved from [Link]

  • YouTube. (2018). Chirality and the Separation of Enantiomers by Liquid Chromatography. Retrieved from [Link]

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ent-Benazepril solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Overcoming Solubility Challenges

Welcome to the technical support guide for ent-Benazepril. As Senior Application Scientists, we understand that navigating the physicochemical properties of a compound is as critical as the experimental design itself. This center is structured to provide you not just with protocols, but with the underlying principles to empower you to troubleshoot solubility issues effectively. This guide addresses challenges related to this compound, the enantiomer of the well-known ACE inhibitor, Benazepril. Given their enantiomeric relationship, their fundamental physicochemical properties, including solubility, are identical under achiral conditions.

Section 1: Foundational Knowledge - Understanding this compound's Properties

This section provides answers to the most common questions regarding the fundamental properties of this compound that directly influence its behavior in solution.

Q1: What is the practical difference between using this compound free base and its hydrochloride (HCl) salt?

A: The choice between the free base and the hydrochloride salt is primarily a decision about solubility and stability.

  • This compound Hydrochloride: This is the salt form and is far more common for research applications. Salts of weakly basic drugs are created to significantly improve aqueous solubility and stability.[1] The hydrochloride salt of benazepril is a crystalline solid that is soluble in water, especially at acidic pH.[2][3]

  • This compound Free Base: The free base is the un-ionized form of the molecule. It exhibits significantly lower aqueous solubility but higher solubility in non-polar organic solvents. In most experimental contexts involving aqueous buffers, starting with the HCl salt is the recommended and more practical approach.

The key takeaway is that the HCl salt provides a "handle" for aqueous solubilization by ensuring the molecule can be readily protonated.

Q2: What are the key physicochemical properties I should be aware of?

A: Understanding these core parameters is essential for predicting and troubleshooting solubility. The properties for this compound HCl are detailed below.

PropertyValueSignificance for SolubilitySource
Molecular Formula C₂₄H₂₈N₂O₅ • HCl-[4]
Molecular Weight 460.95 g/mol Affects molarity calculations for solution preparation.[5]
Form White to off-white crystalline solidThe physical form can impact the dissolution rate.[3][4]
pKa ~3.1 and ~5.3These values are critical. They indicate that the molecule is a weak base. At a pH below these values, the molecule's amine groups become protonated (charged), drastically increasing its affinity for water and thus its solubility.[6]
Q3: What is the general solubility profile of this compound HCl?

A: The solubility of this compound HCl is highly dependent on the solvent system, particularly the pH of aqueous solutions.

Table of Solubility in Common Laboratory Solvents

Solvent Approximate Solubility Reference
Water >100 mg/mL (at pH 1.9) [2][3]
0.1N HCl (pH 1.2) >100 mg/mL [2]
PBS (pH 7.2) Sparingly soluble (direct dissolution) [4]
DMSO ~20 mg/mL [4]
DMF ~30 mg/mL [4]
Ethanol ~1 mg/mL [4]

| Methanol | Freely soluble |[6] |

The stark difference in aqueous solubility with pH is the most common source of experimental challenges. As the pH increases towards and above the pKa values, the molecule loses its positive charge, becomes more neutral, and its solubility in water plummets.

Q4: Is this compound the active form of the drug?

A: No. It is crucial to remember that this compound is a prodrug. In a biological system, it is rapidly metabolized by hepatic esterases into its active diacid form, ent-Benazeprilat .[7][8][9][10] This active metabolite is the compound that actually inhibits the Angiotensin-Converting Enzyme (ACE).[8] Be aware that benazeprilat itself has different, and more limited, aqueous solubility compared to the parent prodrug.[11]

G Benazepril This compound (Prodrug, Ester) Enzyme Hepatic Esterases (in vivo hydrolysis) Benazepril->Enzyme Benazeprilat ent-Benazeprilat (Active Drug, Diacid) Enzyme->Benazeprilat Metabolic Cleavage

Prodrug activation of this compound.
Section 2: Troubleshooting Common Solubility Issues

This section addresses specific problems you may encounter during your experiments, providing the causal explanation and a clear path to a solution.

Q1: I can't dissolve this compound HCl directly in my neutral buffer (e.g., PBS, pH 7.4). It just forms a suspension. Why?

A: Causality: This is the most common issue and is directly related to the compound's pKa values (~3.1 and 5.3). At a neutral pH of 7.4, which is significantly above the pKa values, the this compound molecule is primarily in its neutral, un-ionized state. In this form, its aqueous solubility is very low, leading to the suspension you observe. While it is a hydrochloride salt, the buffering capacity of the PBS maintains a pH where the free base form predominates in equilibrium, preventing dissolution.

Solution: Do not attempt to dissolve this compound HCl directly in neutral aqueous buffers. The recommended procedure is to first create a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous medium. This is a standard technique for handling poorly water-soluble drugs.[12][13]

G cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 6) mol_low This compound-H⁺ Protonated (Charged) Form High Aqueous Solubility mol_high This compound Neutral (Free Base) Form Low Aqueous Solubility mol_low->mol_high pH Increases mol_high->mol_low pH Decreases

Impact of pH on this compound's ionization and solubility.
Q2: I successfully made a DMSO stock, but when I diluted it into my cell culture media, a precipitate formed immediately. What happened?

A: Causality: This is a classic case of exceeding the solubility limit in the final aqueous medium. While your compound was fully dissolved in the 100% organic DMSO stock, the small volume you added to the aqueous buffer created a final concentration that is higher than the compound's maximum solubility at the buffer's pH. The DMSO acts as a co-solvent, but once it is diluted enough, it can no longer keep the drug in solution.

Troubleshooting Steps:

  • Check Final Concentration: Calculate the final molar concentration of this compound in your aqueous buffer. Is it reasonable? For many in vitro assays, final concentrations are in the µM or nM range.

  • Reduce Organic Solvent Percentage: Ensure the final percentage of the organic solvent (e.g., DMSO) in your working solution is minimal, typically below 1% and ideally below 0.5%, to avoid solvent-induced artifacts in your experiment.

  • Perform Serial Dilutions: Do not perform a single large dilution. First, make an intermediate dilution of your concentrated stock into the aqueous buffer, vortexing immediately, and then perform the final dilution. This can sometimes help prevent localized high concentrations that initiate precipitation.

  • Lower the pH (if permissible): If your experimental conditions allow, slightly lowering the pH of your final buffer can increase the solubility of this compound. However, this is often not possible in biological experiments.

  • Re-evaluate the required concentration: It's possible the concentration you are trying to achieve is simply not attainable in the chosen aqueous system.

Q3: My dissolved this compound solution is clear, but my results are inconsistent. Could it be a stability issue?

A: Causality: Yes, this is a strong possibility. This compound is susceptible to degradation, which can impact its effective concentration and lead to inconsistent results.

  • Hydrolytic Instability: The ester group in this compound can be hydrolyzed to form the active metabolite, ent-Benazeprilat. This process can occur in aqueous solutions, especially if the pH is not controlled or if the solution is stored for extended periods.[14][15]

  • Photodegradation: The compound can also degrade upon exposure to light.[14]

  • Recommendation: Aqueous solutions of this compound are not recommended for storage for more than one day.[4] For maximum consistency, prepare fresh aqueous working solutions from your frozen organic stock for each experiment. Protect solutions from light.

Section 3: Protocols for Solubilization and Analysis

Follow these validated protocols to ensure consistent and successful preparation of your this compound solutions.

Protocol 3.1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Weigh Compound: Accurately weigh out the desired amount of this compound HCl powder. For 1 mL of a 10 mM stock, you will need 4.61 mg (using MW = 460.95 g/mol ).

  • Add Solvent: Add the calculated amount of high-purity, anhydrous DMSO to the vial containing the compound.

  • Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, briefly sonicate the vial in a water bath to ensure all solid material has dissolved.

  • Visual Inspection: Hold the vial against a light source to confirm that the solution is clear and free of any particulates.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protecting vials to minimize freeze-thaw cycles. Store at -20°C or -80°C. The compound is stable for years when stored as a solid at -20°C.[4]

Protocol 3.2: General Workflow for Troubleshooting Solubility

Use this workflow when facing challenges in dissolving this compound for your specific application.

G start Start: This compound HCl Powder q1 Attempt to dissolve directly in neutral aqueous buffer? start->q1 fail1 Result: Fails to Dissolve (Suspension forms) q1->fail1 Yes prep_stock Protocol 3.1: Prepare concentrated stock in organic solvent (e.g., DMSO) q1->prep_stock No (Correct Path) fail1->prep_stock q2 Dilute stock into aqueous buffer. Does it precipitate? prep_stock->q2 success Success! Clear working solution (Proceed with experiment) q2->success No fail2 Result: Precipitate Forms q2->fail2 Yes troubleshoot Troubleshoot: 1. Lower final concentration 2. Use serial dilution 3. Check buffer pH 4. Consider co-solvents (PEG, ethanol) fail2->troubleshoot troubleshoot->q2

Experimental workflow for solubilizing this compound HCl.
Section 4: Stability and Degradation Considerations

Proper handling is crucial to ensure the integrity of your compound throughout your experiments.

Q: How should I properly store my this compound solutions?

A: Storage conditions depend on the solvent.

  • Solid Form: Store the powder at -20°C, protected from light and moisture. It is stable for years under these conditions.[4]

  • Organic Stock Solutions (DMSO, DMF, Ethanol): Aliquot and store in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: Do not store. Prepare these fresh for each experiment from the frozen organic stock.[4] Any unused aqueous solution should be discarded at the end of the day.

Q: What are the primary degradation products I should be aware of?

A: The main degradation pathways are hydrolysis and photodegradation.[14] The primary degradation product is typically the active metabolite, benazeprilat , formed via hydrolysis of the ester linkage.[14] Other minor degradation products can form under stress conditions like exposure to acid/base and light.[14] For quantitative studies, it is highly recommended to use analytical methods like HPLC to confirm the purity and concentration of your solutions, especially if they are not prepared fresh.[16][17]

References
  • Patsnap Synapse. (2024). What is the mechanism of Benazepril?
  • Small Molecule Pathway Database. (2025). Benazepril Metabolism Pathway.
  • SynThink. Benazepril EP Impurity and USP Related Compounds.
  • Veeprho. Benazepril Impurities and Related Compound.
  • Cayman Chemical. (2022). Benazepril (hydrochloride) - PRODUCT INFORMATION.
  • Chemicea. (2024). Understanding N-Nitroso Benazepril Impurities in Medications.
  • IUPHAR/BPS Guide to PHARMACOLOGY. benazepril.
  • Singh, S., et al. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. Journal of Chromatography A, 1271(1), 66-78.
  • Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Apotex Inc. (2019). Product Monograph - Benazepril Hydrochloride.
  • Pharmaffiliates. Benazepril-Impurities.
  • USP Store. Benazepril Related Compound C.
  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Benchchem. (2025). Technical Support Center: Overcoming Solubility Issues of Benazeprilat in Aqueous Solutions.
  • New Drug Approvals. (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW.
  • Whittington, R., & Brogden, R. N. (1992). Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure. Drugs, 43(5), 625-652.
  • Pediatric Oncall. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.
  • Üstün, Z., Saleh, A., & Kara, Ü. (2023). Degradation percentages of quinapril, cilazapril and benazepril under various stress conditions as determined by RPLC. ResearchGate.
  • El-Gindy, A., et al. (2018). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Journal of AOAC International, 101(4), 1033-1039.
  • Pawar, P., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences, 1, 18-38.
  • Sigma-Aldrich. Benazepril, ≥98% (HPLC), solid.
  • Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. ResearchGate.
  • Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
  • PubChem. Benazepril Hydrochloride.
  • Merck Millipore. USP Method Benazepril RS.
  • Pharmascience Inc. (1997). PRODUCT MONOGRAPH pms-BENAZEPRIL.
  • Grech, L., & Serracino-Inglott, A. (2010). A Chromatographic Determination of the Stability of Solutions of Amlodipine Benazepril and Amlodipine Besilate. ResearchGate.
  • El-Gindy, A., et al. (2001). Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 883-891.
  • Usha Sri, B., et al. (2016). Formulation and Evaluation of Benazepril Hydrochloride Transdermal Films for Controlled Drug Release. ResearchGate.
  • U.S. Food and Drug Administration. (2011). Lotensin® (benazepril hydrochloride) Tablets Rx only Prescribing Information.
  • Li, S., et al. (2001). Correlation and prediction of moisture-mediated dissolution stability for benazepril hydrochloride tablets. Journal of Pharmaceutical Sciences, 90(4), 484-491.
  • Sreenivasulu, J., et al. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. Journal of Emerging Technologies and Innovative Research.
  • Sravani, G., et al. (2016). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Longdom Publishing.
  • Serajuddin, A. T., & Pudipeddi, M. (2002). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research, 19(5), 628-634.
  • Fiol, S., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Journal of the Argentine Chemical Society, 104(1), 35-44.
  • Serajuddin, A. T., & Pudipeddi, M. (2002). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate.

Sources

Technical Support Center: Ensuring the Integrity of ent-Benazepril in Plasma Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ent-Benazepril. This guide is designed to provide in-depth, field-proven insights into the challenges of analyzing this ester-containing prodrug in plasma samples. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to ensure the integrity of your samples and the accuracy of your results.

Part 1: Frequently Asked Questions (FAQs) - The Science of Stability

This section addresses the fundamental principles governing the stability of this compound in a biological matrix. Understanding the "why" is the first step toward effective problem-solving.

Q1: My measured plasma concentrations of this compound are consistently lower than expected. What is the most likely cause?

The most probable cause is the ex vivo enzymatic degradation of this compound within the plasma sample itself. This compound is a prodrug with an ethyl ester functional group.[1] This ester bond is susceptible to rapid hydrolysis by a class of enzymes called esterases, which are abundant in plasma. This process converts this compound into its active metabolite, benazeprilat, the same conversion that happens in vivo, primarily in the liver.[2][3][4] If this reaction occurs in the collection tube or during sample processing, it will artificially lower the concentration of the parent drug, leading to inaccurate quantification.

Q2: What are plasma esterases and why are they a problem?

Plasma contains several types of esterase enzymes, including carboxylesterases and cholinesterases, whose biological function is to hydrolyze ester bonds.[5] While this is a crucial metabolic process within the body, it becomes a significant analytical challenge once a blood sample is drawn. These enzymes remain active ex vivo and will continue to metabolize susceptible drugs like this compound. The rate of this enzymatic hydrolysis is often rapid at room temperature and physiological pH, making immediate preventative action critical.

Q3: Besides enzymatic degradation, are there other stability concerns for this compound?

Yes, while enzymatic hydrolysis is the primary concern in plasma, this compound is also susceptible to chemical hydrolysis under acidic or basic conditions, especially when combined with heat.[6][7][8] Forced degradation studies show that benazepril degrades significantly in the presence of 0.1 N HCl or 0.1 N NaOH.[8] Therefore, maintaining control over sample pH throughout the collection, processing, and storage workflow is essential to prevent non-enzymatic degradation.

Part 2: Visualizing the Challenge and Solution

Understanding the degradation pathway and the corresponding preventative workflow is key to mastering sample handling.

Degradation Pathway and Intervention Points

The following diagram illustrates the enzymatic hydrolysis of this compound and the key intervention points to prevent this degradation during sample handling.

cluster_0 In the Collection Tube / During Processing cluster_1 Intervention Strategies A This compound (Intact Prodrug) B Benazeprilat (Metabolite) A->B Enzymatic Hydrolysis C Plasma Esterases (e.g., Carboxylesterase) C->A Catalysis I1 Low Temperature (On Ice / 4°C) I1->C Inhibits Activity I2 Esterase Inhibitors (e.g., Sodium Fluoride) I2->C Inhibits Activity I3 pH Control (Acidification) I3->C Inhibits Activity

Caption: Enzymatic degradation of this compound and points of intervention.

Recommended Sample Handling Workflow

This workflow diagram outlines the critical steps from blood collection to long-term storage to ensure sample integrity.

A Step 1: Blood Collection Use tubes with Anticoagulant (K2EDTA) + Esterase Inhibitor (e.g., NaF) B Step 2: Immediate Cooling Place sample on wet ice immediately after collection. A->B C Step 3: Centrifugation Within 1 hour of collection. Centrifuge at 4°C (e.g., 1500 x g for 10 min). B->C D Step 4: Plasma Harvesting Immediately transfer supernatant (plasma) to a clean, pre-chilled polypropylene tube. C->D E Step 5: (Optional) Acidification Add a small volume of acid (e.g., formic acid) to lower pH if required by the analytical method. D->E F Step 6: Immediate Analysis or Storage Analyze immediately or flash-freeze and store at ≤ -70°C. E->F

Caption: Recommended workflow for handling this compound plasma samples.

Part 3: Troubleshooting Guide

Direct answers to common issues encountered during experimental analysis.

Q: I'm seeing high variability between replicate samples processed at different times. Why?

A: This is a classic sign of ongoing degradation. The activity of plasma esterases is time-dependent. If there is a delay between blood collection and processing, or between thawing and analysis, the extent of this compound hydrolysis will vary.

  • Solution: Standardize all processing times. Process all samples as a single batch when possible. Always keep samples on ice during any waiting periods. Bioanalytical method validation studies show that benazepril plasma samples, once processed, can be stable for extended periods when properly stored (e.g., 93 days at -20°C), but stability during the initial handling is paramount.

Q: Can I use standard serum (red-top) or heparin tubes for collection?

A: It is not recommended. While heparin is an anticoagulant, it does not inhibit esterase activity. Serum tubes, which allow blood to clot, are also unsuitable as the enzymatic degradation will occur during the clotting process.

  • Solution: The best practice is to use collection tubes containing both an anticoagulant (like K₂EDTA) and an esterase inhibitor. Commercially available Sodium Fluoride/Potassium Oxalate tubes are an excellent choice, as sodium fluoride acts as a non-specific inhibitor of esterases.[5]

Q: My LC-MS/MS assay is showing interference or matrix effects. Could my stabilization technique be the cause?

A: Yes, this is a possibility. While esterase inhibitors are necessary, they can potentially interfere with the analysis. For example, some inhibitors or their degradation products might co-elute with your analyte or internal standard, causing ion suppression or enhancement in the mass spectrometer.

  • Solution: During method development, evaluate the potential for matrix effects from your chosen stabilization agents. This can be done by performing post-column infusion experiments. If interference is detected, you may need to optimize your chromatographic separation to resolve the inhibitor from the analyte or select a different inhibitor.

Part 4: Validated Protocol for Sample Handling & Key Parameters

This section provides a detailed, step-by-step protocol that integrates the principles discussed above. Following this procedure will significantly minimize the ex vivo degradation of this compound.

Step-by-Step Experimental Protocol
  • Preparation:

    • Pre-chill all necessary equipment and reagents, including centrifuges, pipettes, and polypropylene tubes.

    • Prepare an ice bath for immediate sample cooling.

  • Blood Collection:

    • Collect whole blood directly into a vacuum collection tube containing K₂EDTA and Sodium Fluoride (e.g., a gray-top tube).

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood with the anticoagulant and inhibitor.

    • Place the tube immediately into the wet ice bath.

  • Plasma Separation:

    • Within one hour of collection, centrifuge the blood sample at approximately 1500 x g for 10 minutes at 4°C.

    • Immediately following centrifugation, carefully aspirate the upper plasma layer, taking care not to disturb the buffy coat or red blood cells.

    • Transfer the plasma to a clearly labeled, pre-chilled polypropylene cryovial.

  • Sample Processing for Analysis:

    • If analyzing immediately, proceed with your validated bioanalytical method (e.g., protein precipitation). A common technique involves adding 2-3 volumes of ice-cold acetonitrile to the plasma sample to precipitate proteins.

    • Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis. Many LC-MS/MS methods for benazepril utilize a mobile phase containing a small amount of acid (e.g., 0.1% formic acid), which helps maintain a low pH environment conducive to analyte stability.[7]

  • Storage:

    • If not analyzing immediately, cap the cryovial containing the harvested plasma, flash-freeze it (e.g., in a dry ice/isopropanol bath), and store it at ≤ -70°C.

    • Avoid repeated freeze-thaw cycles. If multiple analyses are planned, aliquot the plasma into smaller volumes before the initial freezing. Studies have shown benazepril can be stable through multiple freeze-thaw cycles when initially handled correctly, but minimizing them is best practice.

Summary of Critical Stabilization Parameters
ParameterRecommendationRationale
Temperature Collect and process on wet ice; centrifuge at 4°C; store at ≤ -70°C.Reduces the kinetic rate of enzymatic reactions.
Anticoagulant K₂EDTAPrevents clotting and chelates metal ions that can act as cofactors for some enzymes.
Esterase Inhibitor Sodium Fluoride (NaF)Directly inhibits the activity of plasma esterases responsible for hydrolysis.[5]
pH Control Maintain neutral to slightly acidic pH during processing.Esterase activity is generally optimal at physiological pH (~7.4); lowering the pH reduces their catalytic efficiency.
Time to Processing Centrifuge and harvest plasma within 1 hour of collection.Minimizes the time available for enzymatic degradation to occur in whole blood.

By implementing these scientifically grounded procedures and troubleshooting guides, researchers can significantly enhance the reliability and accuracy of their data when quantifying this compound in plasma.

References

  • King, J. N., Maurer, M., Morrison, C. A., Mauron, C., & Kaiser, G. (1997). Pharmacokinetics of the Angiotensin-Converting-Enzyme Inhibitor, Benazepril, and Its Active Metabolite, Benazeprilat, in Dog. Xenobiotica, 27(8), 819-29. [Link]

  • [Anonymous]. (n.d.). [Simultaneous determination of amlodipine, benazepril and benazeprilat in human plasma by LC-HESI/MS/MS method]. PubMed. [Link]

  • Chen, K., Zhang, J., Liu, S., Liu, Y., Song, F., Liu, Z., & Guo, R. (2012). Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study. Journal of Chromatography B, 903, 111-118. [Link]

  • [Anonymous]. (2024). Benazepril - StatPearls. NCBI Bookshelf. [Link]

  • Fung, E. N., Zheng, N., Arnold, M. E., & Zeng, J. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(4), 733-43. [Link]

  • Food and Drug Administration. (1993). Guideline for Industry: Stability Testing of New Drug Substances and Products. FDA. [Link]

  • Archontaki, H. A., Panderi, I. E., & Gikas, E. K. (2001). Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 845-853. [Link]

  • [Anonymous]. (n.d.). Benazepril HCl | CAS:86541-74-4. BioCrick. [Link]

  • Licea Perez, H., Knecht, D., & Busz, M. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis, 9(20), 1589-1601. [Link]

  • [Anonymous]. (n.d.). The Important Role of Sodium Fluoride in Blood Sample Preservation. Needle.Tube. [Link]

  • [Anonymous]. (n.d.). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. ResearchGate. [Link]

  • Meyer, M. R., Bergstrand, M. P., Helander, A., & Beck, O. (2013). Effects of sodium fluoride on serum concentrations of selected psychotropic drugs. Journal of Analytical Toxicology, 37(8), 556-561. [Link]

  • [Anonymous]. (n.d.). The Role of Sodium Fluoride in Blood Sample Preservation: Benefits and Importance. LabFlorida. [Link]

  • Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. FDA. [Link]

  • Food and Drug Administration. (n.d.). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. [Link]

  • [Anonymous]. (n.d.). Bioanalytical Method Development: Focus on Prodrugs. BioPharma Services. [Link]

  • [Anonymous]. (n.d.). Benazepril ethyl ester. PubChem. [Link]

  • [Anonymous]. (n.d.). Products by Parent Name: Benazepril. Dove Research & Analytics. [Link]

  • [Anonymous]. (n.d.). Benazepril and Hydrochlorothiazide: Package Insert / Prescribing Info. Drugs.com. [Link]

  • [Anonymous]. (n.d.). The pharmacokinetics of benazepril relative to other ACE inhibitors. PubMed. [Link]

  • [Anonymous]. (n.d.). benazepril. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • [Anonymous]. (2019). Benazepril Hydrochloride. Prasco. [Link]

  • [Anonymous]. (1997). PRODUCT MONOGRAPH pms-BENAZEPRIL. Pharmascience. [Link]

  • [Anonymous]. (2025). Benazepril: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • Patel, D. P., Patel, S. K., & Patel, C. N. (2012). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Journal of Pharmaceutical Analysis, 2(6), 443-448. [Link]

  • Xiao, W., Chen, B., Yao, S., & Cheng, Z. (2005). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. Journal of Chromatography B, 814(2), 303-308. [Link]

Sources

Validation & Comparative

A Comparative In Vivo Pharmacokinetic Analysis of Benazepril Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the in vivo pharmacokinetics of benazepril's stereoisomers. As researchers, scientists, and drug development professionals, understanding the stereoselective behavior of chiral drugs like benazepril is paramount for optimizing therapeutic efficacy and ensuring safety. Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is administered as a prodrug and contains two chiral centers, resulting in four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S). The commercially available drug is the hydrochloride salt of the (S,S)-enantiomer, benazepril. This guide will delve into the differential absorption, distribution, metabolism, and excretion of these enantiomers, supported by experimental data and methodologies.

Introduction to Benazepril and the Significance of Chirality

Benazepril is a widely prescribed medication for the treatment of hypertension and heart failure.[1][2] Its therapeutic effect is mediated by its active metabolite, benazeprilat, which inhibits the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). Inhibition of ACE leads to vasodilation and reduced aldosterone secretion, ultimately lowering blood pressure.[2]

The presence of two chiral centers in benazepril's structure gives rise to four stereoisomers. It has been established that the (S,S)-configuration is the most potent inhibitor of ACE.[3] This inherent stereoselectivity in its pharmacological action underscores the importance of investigating the pharmacokinetic profiles of the individual enantiomers. Differences in how the body absorbs, distributes, metabolizes, and excretes each enantiomer can significantly impact the overall therapeutic outcome and safety profile of the drug.

Comparative Pharmacokinetic Profiles

While most clinical and preclinical studies have focused on the pharmacokinetics of the racemic mixture or the active (S,S)-enantiomer, understanding the behavior of all stereoisomers provides a more complete picture. The following sections compare the key pharmacokinetic parameters of the benazepril enantiomers based on available data.

Absorption

Following oral administration, benazepril is rapidly absorbed, with peak plasma concentrations of the parent drug reached within 0.5 to 1 hour.[2][4] The presence of food can delay the time to peak plasma concentration of the active metabolite, benazeprilat, but does not significantly affect its overall bioavailability.[1][5] While specific comparative data on the oral absorption rates of the individual enantiomers are limited, it is understood that the prodrug form is designed for efficient absorption.

Distribution

Both benazepril and its active metabolite benazeprilat are highly bound to plasma proteins, at approximately 96.7% and 95.3%, respectively.[1][5] This extensive protein binding limits their volume of distribution. There is a lack of specific in vivo studies detailing the differential tissue distribution of the benazepril enantiomers.

Metabolism: The Stereoselective Conversion to Benazeprilat

The primary metabolic pathway for benazepril is the hepatic cleavage of its ester group to form the pharmacologically active diacid metabolite, benazeprilat.[6] This conversion is a critical step in the drug's mechanism of action, as benazeprilat is a much more potent ACE inhibitor than benazepril itself.[3] Both benazepril and benazeprilat can also undergo glucuronidation to form their respective glucuronide conjugates, which are then excreted.[2][7]

The metabolic conversion of benazepril to benazeprilat is stereoselective. The (S,S)-enantiomer is the preferred substrate for the hepatic esterases responsible for this conversion. This results in a more rapid and extensive formation of the active (S)-benazeprilat from (S,S)-benazepril compared to the formation of (R)-benazeprilat from the other stereoisomers.

cluster_absorption Gastrointestinal Tract cluster_metabolism Liver (Hepatic Metabolism) cluster_excretion Excretion Oral Administration Oral Administration Benazepril Enantiomers Benazepril Enantiomers Oral Administration->Benazepril Enantiomers Absorption S,S-Benazepril S,S-Benazepril Benazepril Enantiomers->S,S-Benazepril Other Benazepril Stereoisomers Other Benazepril Stereoisomers Benazepril Enantiomers->Other Benazepril Stereoisomers S-Benazeprilat (Active) S-Benazeprilat (Active) S,S-Benazepril->S-Benazeprilat (Active) Hepatic Esterases (Preferred Substrate) R-Benazeprilat (Less Active) R-Benazeprilat (Less Active) Other Benazepril Stereoisomers->R-Benazeprilat (Less Active) Hepatic Esterases Glucuronide Conjugates Glucuronide Conjugates S-Benazeprilat (Active)->Glucuronide Conjugates Glucuronidation R-Benazeprilat (Less Active)->Glucuronide Conjugates Glucuronidation Renal and Biliary Excretion Renal and Biliary Excretion Glucuronide Conjugates->Renal and Biliary Excretion

Metabolic pathway of benazepril enantiomers.

Excretion

The elimination of benazepril and its metabolites occurs primarily through renal excretion.[1] Benazeprilat exhibits biphasic elimination from plasma, with an initial half-life of about 3 hours and a terminal half-life of approximately 10-11 hours after repeated dosing.[5][8] In patients with severe renal impairment (creatinine clearance < 30 ml/min), the elimination of benazeprilat is slowed, necessitating a dose reduction.[9]

Stereoselectivity in the excretion of benazeprilat enantiomers has been observed. Generally, the renal clearance of (S)-benazeprilat is higher than that of (R)-benazeprilat. This differential excretion, coupled with the stereoselective metabolism, contributes to the overall pharmacokinetic profile where the active (S)-enantiomer is efficiently formed and subsequently eliminated.

Quantitative Pharmacokinetic Data Summary

The table below summarizes the key pharmacokinetic parameters for benazepril and its active metabolite, benazeprilat. It is important to note that most available data pertains to the racemic mixture or the (S,S)-enantiomer.

ParameterBenazeprilBenazeprilatSource(s)
Bioavailability ≥37%-[5][7]
Time to Peak Plasma Concentration (Tmax) 0.5 - 1.0 hours1.0 - 2.0 hours (fasting), 2.0 - 4.0 hours (with food)[2][4][5]
Protein Binding ~96.7%~95.3%[1][5]
Metabolism Rapidly and almost completely hydrolyzed in the liver to benazeprilat. Also undergoes glucuronidation.Undergoes glucuronidation.[2][6]
Elimination Half-Life -Effective half-life of 10-11 hours after repeated dosing. Biphasic elimination with a terminal half-life of approximately 22 hours.[5]
Route of Excretion Primarily renal (as metabolites)Predominantly renal excretion. Non-renal (biliary) excretion accounts for ~11-12%.[5]

Experimental Protocols for Chiral Analysis

The investigation of the comparative pharmacokinetics of benazepril enantiomers in vivo necessitates robust and validated analytical methodologies for their chiral separation and quantification in biological matrices.

In Vivo Pharmacokinetic Study Design

A typical in vivo pharmacokinetic study in an animal model (e.g., rats, dogs) would involve the following steps:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the study.

  • Drug Administration: A specific dose of the benazepril enantiomeric mixture or individual enantiomers is administered orally or intravenously.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing via an appropriate route (e.g., tail vein, jugular vein).

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Sample Preparation: Plasma samples are prepared for analysis, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analytes of interest.

  • Chiral HPLC Analysis: The prepared samples are analyzed using a validated chiral High-Performance Liquid Chromatography (HPLC) method to separate and quantify the individual enantiomers of benazepril and benazeprilat.

  • Pharmacokinetic Analysis: The concentration-time data for each enantiomer are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Drug Administration Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Time Points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation Extraction Chiral HPLC Analysis Chiral HPLC Analysis Sample Preparation->Chiral HPLC Analysis Injection Pharmacokinetic Analysis Pharmacokinetic Analysis Chiral HPLC Analysis->Pharmacokinetic Analysis Concentration Data

Sources

A Comparative Guide to Validated Analytical Methods for the Stereospecific Quantification of ent-Benazepril

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification of ent-Benazepril, the enantiomer of the active pharmaceutical ingredient Benazepril. As regulatory agencies increasingly emphasize the importance of stereospecific drug analysis, robust and reliable methods to separate and quantify individual enantiomers are critical for drug development, quality control, and pharmacokinetic studies.[1][2] Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, contains two chiral centers and is marketed as a single (S,S) enantiomer.[3] The inactive or less active enantiomers, collectively referred to as this compound in this context, must be monitored as impurities.

This document delves into the technical specifics of two distinct High-Performance Liquid Chromatography (HPLC) methods employing different chiral stationary phases (CSPs). We will explore the causality behind the methodological choices, present detailed experimental protocols, and compare their performance based on internationally recognized validation standards.[4][5][6]

The Imperative for Stereospecific Analysis

The three-dimensional structure of a drug molecule is fundamental to its interaction with biological targets. Enantiomers, being non-superimposable mirror images, can exhibit significant differences in pharmacological activity, metabolism, and toxicity.[7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that the stereoisomeric composition of a chiral drug be well-documented, requiring the development of quantitative, stereospecific assays early in the drug development process.[2] An achiral method cannot distinguish between Benazepril and its enantiomeric impurities, making it unsuitable for ensuring the stereochemical purity of the final product.

Method 1: Chiral HPLC-UV with a Protein-Based Stationary Phase (AGP)

This method stands out for its excellent resolving power in a reversed-phase mode, which is often preferred for its simplicity and compatibility with aqueous samples.

Expert Rationale: The AGP Column Advantage

The Chiral AGP (alpha-1-acid glycoprotein) column is a protein-based CSP. Its separation mechanism relies on the complex stereoselective interactions (ionic, hydrophobic, and hydrogen bonding) that occur between the analyte and the chiral cavities of the immobilized protein. This multi-modal interaction often results in high selectivity for a broad range of chiral compounds, including the diastereomers of benazepril. The use of a phosphate buffer at a controlled pH is critical, as it influences the ionization state of both the benazepril molecule (which has acidic and basic centers) and the protein, thereby modulating the retention and selectivity.[3]

Experimental Protocol: Chiral AGP Method
  • Instrumentation : HPLC system with UV detector.

  • Column : Chiral AGP, 150 mm x 4.0 mm, 5 µm particle size.

  • Mobile Phase : A mixture of phosphate buffer (pH 6.0) and methanol in an 80:20 (v/v) ratio.

  • Flow Rate : 0.9 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 240 nm.

  • Sample Preparation : Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL for the main component (S,S enantiomer) and 0.01 mg/mL for the enantiomeric impurities.

Workflow for Method 1

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp Dissolve Benazepril Sample in Mobile Phase inj Inject Sample (e.g., 20 µL) sp->inj mp Prepare 80:20 Phosphate Buffer (pH 6.0) : Methanol degas Filter & Degas Mobile Phase mp->degas col Column: Chiral AGP (150x4.0mm) Temp: 30°C Flow: 0.9 mL/min degas->col inj->col det Detection UV @ 240 nm col->det chrom Obtain Chromatogram det->chrom quant Integrate Peaks & Quantify (S,S), (R,R), (S,R), (R,S) chrom->quant report Report Results quant->report

Caption: Workflow for Chiral HPLC-UV analysis using an AGP column.

Method 2: Comparative Analysis with a Polysaccharide-Based CSP

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and offer a different, yet powerful, mechanism for chiral recognition.

Expert Rationale: The Chiralcel OD Column

The Chiralcel OD column features a cellulose derivative (cellulose tris(3,5-dimethylphenylcarbamate)) coated on a silica support. Separation is typically achieved in normal-phase mode (using solvents like hexane and isopropanol). The mechanism involves the analyte entering the chiral grooves of the polysaccharide polymer, where interactions like hydrogen bonding, dipole-dipole, and π-π stacking lead to differential retention of the enantiomers. The addition of a small amount of an acidic or basic modifier (like trifluoroacetic acid) is often necessary to improve peak shape for ionizable compounds like benazepril.[3]

Experimental Protocol: Chiralcel OD Method
  • Instrumentation : HPLC system with UV detector.

  • Column : Chiralcel OD, 250 mm x 4.6 mm, 10 µm particle size.

  • Mobile Phase : A mixture of hexane, isopropanol, and trifluoroacetic acid in an 850:150:1 (v/v/v) ratio.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 254 nm.

  • Sample Preparation : Dissolve the sample in the mobile phase.

Workflow for Method 2

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp Dissolve Benazepril Sample in Mobile Phase inj Inject Sample (e.g., 20 µL) sp->inj mp Prepare 850:150:1 Hexane: Isopropanol:TFA col Column: Chiralcel OD (250x4.6mm) Temp: 30°C Flow: 1.0 mL/min mp->col inj->col det Detection UV @ 254 nm col->det chrom Obtain Chromatogram det->chrom quant Integrate Peaks & Quantify chrom->quant report Report Results quant->report

Caption: Workflow for Chiral HPLC-UV analysis using a Chiralcel OD column.

Performance Comparison and Validation Data

A direct comparison of the two methods reveals significant differences in performance. The validation of an analytical procedure is intended to demonstrate its suitability for the intended purpose.[8][9] The data below is synthesized from published literature and represents typical performance for these validated methods.[3]

Parameter Method 1 (Chiral AGP) Method 2 (Chiralcel OD) Commentary
Mobile Phase 80:20 Phosphate Buffer:Methanol850:150:1 Hexane:Isopropanol:TFAMethod 1 uses a simpler, aqueous-based reversed-phase system. Method 2 uses a more complex and hazardous normal-phase system.
Retention Time (S,S) ~6.9 minNot well resolvedThe AGP method provides distinct, well-separated peaks for all isomers.
Retention Time (R,R) ~13.0 minNot well resolvedThe Chiralcel OD column, under these conditions, did not provide adequate separation of the benazepril enantiomers.[3]
Resolution (Rs) > 2.0 between all isomers< 1.5High resolution in Method 1 ensures accurate quantification without peak overlap.
Specificity High; resolves all 4 isomersLow; insufficient separationSpecificity is a critical validation parameter; Method 1 is demonstrably superior.[8]
Linearity (R²) > 0.999N/A (due to poor resolution)Assumes a linear detector response over a defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%N/AAccuracy ensures the measured value is close to the true value.
Precision (%RSD) < 2.0%N/APrecision demonstrates the method's reproducibility.
LOQ ~0.01 mg/mL (UV)N/AFor higher sensitivity (e.g., <1 ng/mL), LC-MS/MS would be required.[10]

Advanced Perspective: High-Sensitivity with Chiral LC-MS/MS

For applications requiring ultra-low quantification limits, such as in vivo pharmacokinetic studies, coupling the Chiral AGP HPLC method with a tandem mass spectrometry (LC-MS/MS) detector is the logical next step. While the specific papers cited did not perform chiral separation, they demonstrate that benazepril can be quantified with a lower limit of quantification (LLOQ) of 1 ng/mL.[10]

Rationale: An LC-MS/MS system provides unparalleled sensitivity and specificity by monitoring specific mass-to-charge (m/z) transitions for the analyte. This would allow for the accurate quantification of this compound even when it is present at trace levels in complex biological matrices like plasma. The challenge often lies in the potential for ion suppression from non-volatile mobile phase additives like phosphate buffers, necessitating careful method development to balance chromatographic separation with MS ionization efficiency.

References

  • Merck Millipore. (n.d.). USP Method Benazepril RS.
  • Piotr, K., et al. (n.d.). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica.
  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Javed, I., et al. (2016). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry.
  • Wang, L., et al. (2012). Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study. Journal of Chromatography B.
  • Wang, F., et al. (n.d.). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of Pharmaceutical Analysis.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.

Sources

A-Senior Application Scientist's Guide to Stereospecificity: Assessing Benazepril Immunoassay Cross-Reactivity with ent-Benazepril

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, precision and specificity are paramount. This is particularly true when dealing with chiral molecules, where stereoisomers can exhibit vastly different pharmacological activities. This guide provides an in-depth comparison of analytical approaches to quantify benazepril, an angiotensin-converting enzyme (ACE) inhibitor, with a critical focus on the potential for cross-reactivity of immunoassays with its inactive enantiomer, ent-benazepril. We will explore the underlying principles of stereospecificity, present a framework for evaluating assay performance, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

The Critical Importance of Stereoisomeric Discrimination in Drug Analysis

Benazepril is a prodrug that is metabolized in the liver to its active form, benazeprilat, which is a potent inhibitor of ACE.[1][2][3] Benazepril itself possesses two chiral centers, leading to four possible stereoisomers. The therapeutically active form is the (S,S)-enantiomer.[4][5] Its enantiomer, (R,R)-benazepril, also known as this compound, is considered an impurity and is pharmacologically inactive.[4] Therefore, the ability to specifically quantify the active (S,S)-enantiomer in the presence of its inactive counterpart is crucial for accurate pharmacokinetic and toxicokinetic studies.

Immunoassays are widely used for their high throughput and sensitivity in quantifying drugs and their metabolites in biological matrices.[6][7][8] However, a significant limitation of some immunoassays is their potential for cross-reactivity with structurally similar compounds, including stereoisomers.[9][10] An antibody generated against a specific enantiomer may still exhibit some degree of binding to its mirror image, leading to an overestimation of the active drug concentration. This can have profound implications for dose-response modeling and the overall assessment of a drug's efficacy and safety.

The U.S. Food and Drug Administration (FDA) and other regulatory bodies have established stringent guidelines for the validation of bioanalytical methods, emphasizing the need to assess selectivity and specificity.[11][12][13] For chiral drugs, this includes demonstrating the ability of the assay to differentiate between enantiomers.[14]

Comparing Analytical Methodologies: Immunoassay vs. Chiral Chromatography

The choice of analytical method hinges on a balance of throughput, sensitivity, and, critically, specificity. While immunoassays offer speed, chromatographic methods, particularly those employing chiral stationary phases (CSPs), provide the gold standard for stereospecific separation.

FeatureImmunoassayChiral High-Performance Liquid Chromatography (HPLC)
Principle Antibody-antigen bindingDifferential interaction with a chiral stationary phase
Specificity Variable; potential for cross-reactivity with stereoisomersHigh; capable of baseline separation of enantiomers
Throughput HighLower
Sensitivity Generally highModerate to high
Development Time Moderate to long (for antibody development)Shorter (for method development)
Cost per Sample LowerHigher

While chiral HPLC offers unambiguous separation of benazepril and this compound, the development and validation of these methods can be time-consuming.[4][15][16] Immunoassays, if properly validated for stereospecificity, can provide a valuable high-throughput screening tool.

Experimental Protocol: Assessing Cross-Reactivity of a Benazepril Immunoassay

This protocol outlines a systematic approach to determine the percentage of cross-reactivity of a benazepril immunoassay with this compound. The principle is based on a competitive immunoassay format, where the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites.

Materials and Reagents
  • Benazepril Assay Standard (e.g., from a reputable supplier like Sigma-Aldrich)

  • This compound (custom synthesis or specialized supplier)

  • Benazepril Immunoassay Kit (including antibody-coated plates, enzyme-labeled benazepril, substrate, and stop solution)

  • Biological Matrix (e.g., drug-free human plasma or serum)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Experimental Workflow

G cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis prep_standards Prepare Benazepril and this compound Standards add_sample Add Standards, QCs, and this compound to Plate prep_standards->add_sample prep_qc Prepare Quality Control (QC) Samples prep_qc->add_sample add_conjugate Add Enzyme-Labeled Benazepril add_sample->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance add_stop->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calc_ic50 Calculate IC50 for Benazepril and this compound plot_curve->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Workflow for assessing immunoassay cross-reactivity.

Step-by-Step Methodology
  • Preparation of Standard Curves:

    • Prepare a series of calibration standards of benazepril in the biological matrix of interest (e.g., 0.1, 1, 10, 100, 1000 ng/mL).

    • Prepare a separate series of standards for this compound over a wider concentration range (e.g., 1, 10, 100, 1000, 10000, 100000 ng/mL) to account for potentially lower affinity.

  • Immunoassay Procedure:

    • Follow the manufacturer's instructions for the benazepril immunoassay kit.

    • Typically, this involves adding the standards, quality control samples, and the this compound solutions to the antibody-coated microplate wells.

    • Add the enzyme-labeled benazepril (conjugate) to each well.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate for color development.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for both the benazepril and this compound standard curves.

    • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Benazepril / IC50 of this compound) x 100

Interpretation of Results

A low percentage of cross-reactivity indicates that the assay is highly specific for benazepril. Conversely, a high percentage suggests that the assay cannot adequately distinguish between the two enantiomers, and the results should be interpreted with caution. For assays with significant cross-reactivity, a confirmatory method such as chiral HPLC is essential for obtaining accurate quantitative data.

The Underlying Principle: Competitive Immunoassay

The potential for cross-reactivity in a competitive immunoassay is fundamentally linked to the specificity of the antibody used.

G cluster_high_specificity High Specificity cluster_low_specificity Low Specificity (Cross-Reactivity) Ab1 Antibody Ben1 Benazepril Ben1->Ab1 High Affinity Binding entBen1 This compound entBen1->Ab1 No/Low Affinity Binding Ab2 Antibody Ben2 Benazepril Ben2->Ab2 High Affinity Binding entBen2 This compound entBen2->Ab2 Significant Binding

Sources

A Comparative Guide to the In Vitro Metabolic Stability of Benazepril Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vitro metabolic stability of benazepril's stereoisomers. As drug development professionals are keenly aware, stereochemistry can have a profound impact on a drug's pharmacokinetic and pharmacodynamic properties. In the case of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, understanding the metabolic fate of its different isomers is crucial for optimizing its therapeutic efficacy and safety profile. Benazepril is a prodrug that is converted in the body to its active metabolite, benazeprilat.[1][2] This conversion and subsequent metabolism can be stereoselective, leading to different metabolic rates and potentially different pharmacological activities among the isomers.

This document will delve into the experimental design and detailed protocols for assessing the in vitro metabolic stability of benazepril isomers. We will explore the rationale behind the choice of in vitro systems, analytical methodologies, and data interpretation, providing a robust framework for researchers in the field.

Introduction to Benazepril and its Stereoisomers

Benazepril is primarily used for the management of hypertension.[1] It exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin-aldosterone system. The commercially available drug is the hydrochloride salt of the (S,S)-isomer of benazepril. However, during its synthesis, other isomers can be formed as impurities, including its enantiomer (R,R-isomer) and the diastereomeric pair (R,S and S,R).[3] The stereochemical configuration of these isomers can significantly influence their interaction with metabolizing enzymes, thereby affecting their metabolic stability and overall pharmacokinetic profile.

The primary metabolic pathway of benazepril is the hydrolysis of the ester group to form the active metabolite, benazeprilat.[1][2] This reaction is predominantly carried out by hepatic carboxylesterases. Benazeprilat is then further metabolized through glucuronidation.[2][4] Understanding the comparative metabolic stability of the different isomers is essential for ensuring the quality, safety, and efficacy of the final drug product.

Experimental Design for Comparative Metabolic Stability Assessment

A well-designed in vitro metabolic stability study is fundamental to understanding the disposition of drug candidates. For benazepril isomers, the primary objective is to compare their rates of metabolism in a controlled in vitro environment that mimics the metabolic processes in the liver.

Selection of In Vitro Systems

The choice of the in vitro system is critical for obtaining clinically relevant data. For benazepril, which undergoes hepatic metabolism, the following systems are recommended:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes. While benazepril's primary metabolism is not CYP-mediated, microsomes are a standard and cost-effective tool for initial metabolic stability screening. They are particularly useful for studying phase I metabolism.

  • Liver S9 Fraction: This is the supernatant fraction obtained after centrifugation of a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, offering a broader range of metabolic capabilities, including phase II conjugation reactions like glucuronidation.

  • Hepatocytes: These are whole liver cells that contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model for studying drug metabolism.[5] They are capable of carrying out both phase I and phase II reactions.

For a comprehensive comparison, it is advisable to use both liver S9 fractions and hepatocytes from multiple species (e.g., human, rat, dog) to assess potential inter-species differences in metabolism.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro metabolic stability assessment of benazepril isomers.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_isomers Prepare Stock Solutions of Benazepril Isomers initiate_reaction Initiate Reaction by Adding Benazepril Isomer prep_isomers->initiate_reaction prep_system Prepare In Vitro System (Microsomes, S9, or Hepatocytes) pre_incubation Pre-incubate In Vitro System at 37°C prep_system->pre_incubation prep_cofactors Prepare Cofactor Solution (e.g., NADPH, UDPGA) prep_cofactors->initiate_reaction pre_incubation->initiate_reaction time_points Incubate and Collect Samples at Multiple Time Points initiate_reaction->time_points quench_reaction Quench Reaction (e.g., with Acetonitrile) time_points->quench_reaction protein_precipitation Protein Precipitation and Centrifugation quench_reaction->protein_precipitation lcms_analysis LC-MS/MS Analysis of Supernatant protein_precipitation->lcms_analysis data_analysis Data Analysis and Parameter Calculation lcms_analysis->data_analysis

Caption: Experimental workflow for in vitro metabolic stability assessment.

Detailed Experimental Protocols

The following protocols are provided as a template and should be optimized based on specific laboratory conditions and analytical instrumentation.

In Vitro Metabolic Stability Assay in Human Liver S9 Fraction

Materials:

  • Benazepril isomers ((S,S), (R,R), (R,S), and (S,R))

  • Human Liver S9 Fraction (pooled)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of each benazepril isomer (e.g., 10 mM in DMSO).

    • Prepare a working solution of each isomer (e.g., 100 µM in phosphate buffer).

    • Prepare the NADPH regenerating system and UDPGA solutions according to the manufacturer's instructions.

    • Thaw the human liver S9 fraction on ice. Dilute to the desired protein concentration (e.g., 1 mg/mL) with phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, add the diluted human liver S9 fraction.

    • Add the NADPH regenerating system and UDPGA.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the benazepril isomer working solution to a final concentration of 1 µM.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the collected aliquot to a tube containing ice-cold acetonitrile with an internal standard.

    • Vortex the mixture to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific LC-MS/MS method is required for the separation and quantification of the benazepril isomers and their primary metabolite, benazeprilat.

  • Chromatographic Separation: A chiral HPLC column is necessary to separate the different stereoisomers. The mobile phase composition and gradient will need to be optimized for adequate separation. A reverse-phase C18 column can be used for the separation of benazepril from benazeprilat if the isomers are analyzed separately.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for sensitive and selective detection. The specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.

Data Analysis and Presentation

The concentration of the parent benazepril isomer at each time point is determined from the LC-MS/MS data. The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k).

The in vitro half-life (t½) and intrinsic clearance (CLint) can then be calculated using the following equations:

  • t½ = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount)

Comparative Data Summary

The following table presents a hypothetical comparison of the metabolic stability parameters for the different benazepril isomers.

IsomerHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
(S,S)-Benazepril4515.4
(R,R)-Benazepril6011.6
(R,S)-Benazepril5213.3
(S,R)-Benazepril5512.6

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Mechanistic Insights and Discussion

The differences in the metabolic stability among the benazepril isomers can be attributed to the stereoselectivity of the metabolizing enzymes, primarily carboxylesterases. The active site of these enzymes is chiral, leading to preferential binding and metabolism of one isomer over another. The (S,S)-isomer, being the therapeutically active form, may be metabolized at a different rate compared to its enantiomer and diastereomers.

The metabolic pathway of benazepril can be visualized as follows:

metabolic_pathway Benazepril Benazepril (Prodrug) Benazeprilat Benazeprilat (Active Metabolite) Benazepril->Benazeprilat Carboxylesterases (Hydrolysis) Glucuronide Benazeprilat Glucuronide (Inactive Metabolite) Benazeprilat->Glucuronide UGTs (Glucuronidation)

Caption: Simplified metabolic pathway of benazepril.

A thorough understanding of the stereoselective metabolism of benazepril is crucial for:

  • Optimizing Drug Efficacy: Ensuring that the active (S,S)-isomer has a favorable metabolic profile to maintain therapeutic concentrations.

  • Assessing Safety: Determining if any of the other isomers are metabolized to reactive or toxic metabolites.

  • Quality Control: Establishing acceptable limits for isomeric impurities in the drug substance and product.

Conclusion

This guide has provided a comprehensive framework for the comparative in vitro metabolic stability assessment of benazepril isomers. By employing robust experimental designs, detailed protocols, and sensitive analytical methods, researchers can gain valuable insights into the stereoselective metabolism of this important antihypertensive drug. The data generated from these studies are essential for supporting drug development, ensuring product quality, and ultimately, enhancing patient safety and therapeutic outcomes.

References

  • Benazepril - StatPearls - NCBI Bookshelf. (2024-10-05). [Link]

  • IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. (n.d.). Acta Poloniae Pharmaceutica, 64(2), 117-122. [Link]

  • Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. (n.d.). Longdom Publishing. [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024-01-24). MDPI. [Link]

  • Benazepril Metabolism Pathway. (n.d.). SMPDB. [Link]

  • Pharmacokinetics of a new angiotensin-converting enzyme inhibitor, benazepril hydrochloride, in special populations. (1989-03). American Heart Journal, 117(3), 746-51. [Link]

  • A Chromatographic Determination of the Stability of Solutions of Amlodipine Benazepril and Amlodipine Besilate. (n.d.). ResearchGate. [Link]

  • Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria. (n.d.). PubMed. [Link]

  • Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches. (n.d.). NIH. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (n.d.). NIH. [Link]

  • (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2023-03-17). ResearchGate. [Link]

  • Synthesis method of benazepril intermediate and benazepril hydrochloride. (n.d.).
  • PRODUCT MONOGRAPH pms-BENAZEPRIL (benazepril hydrochloride) 5 mg, 10 mg and 20 mg Tablets Angiotensin-Converting Enzyme Inhibitor. (1997-06-24). [Link]

  • Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms. (n.d.). PubMed. [Link]

  • Correlation and prediction of moisture-mediated dissolution stability for benazepril hydrochloride tablets. (n.d.). PubMed. [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020-10-31). NIH. [Link]

  • Lotensin benazepril hydrochloride. (n.d.). accessdata.fda.gov. [Link]

  • ADME 101: Overview of In Vitro Drug-Drug Interaction (DDI) Studies. (2024-07-18). YouTube. [Link]

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A Head-to-Head Technical Guide: Stereoselectivity of Benazepril and Other ACE Inhibitor Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the stereoisomers of the angiotensin-converting enzyme (ACE) inhibitor, benazepril, and places this within the broader context of stereoselectivity among other ACE inhibitors. We will delve into the structural nuances that dictate inhibitory potency, supported by experimental data and detailed protocols for in vitro assessment.

The Critical Role of Chirality in ACE Inhibition

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure.[1] A significant number of these drugs are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. This seemingly subtle difference in three-dimensional structure can have profound implications for their pharmacological activity. The active site of ACE is itself chiral, composed of L-amino acids, creating a stereospecific environment where only an inhibitor with the correct spatial arrangement can bind effectively.

Benazepril, a widely prescribed ACE inhibitor, is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[2] Benazeprilat possesses two stereogenic centers, giving rise to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S). The commercially available and therapeutically used form of benazepril is the pure (S,S)-enantiomer.[3] Its enantiomer, (R,R)-benazepril, is often referred to as ent-benazepril. The other two are diastereomers.

The profound impact of stereochemistry on the ACE inhibitory activity of benazeprilat is a compelling example of the importance of chiral purity in drug development. The (S,S)-configuration of benazeprilat is the most potent inhibitor of ACE. While specific quantitative data for the other isomers is not widely published, it is understood that the (R,R), (R,S), and (S,R) stereoisomers are considered impurities and exhibit significantly lower or negligible ACE inhibitory activity.

Visualizing the Stereoselective Interaction

The differential binding of benazeprilat stereoisomers to the ACE active site can be conceptualized as a lock-and-key mechanism. The (S,S)-enantiomer possesses the precise three-dimensional conformation to engage with key residues in the enzyme's active site, leading to potent inhibition. In contrast, the other stereoisomers, due to their different spatial arrangement of atoms, are unable to achieve this optimal fit, resulting in weak or no binding.

cluster_ACE ACE Active Site cluster_SS (S,S)-Benazeprilat cluster_RR This compound (R,R) Binding Pocket 1 Binding Pocket 1 Binding Pocket 2 Binding Pocket 2 Catalytic Zinc Ion Catalytic Zinc Ion SS_inhibitor Optimal Fit SS_inhibitor->Binding Pocket 1 Strong Interaction SS_inhibitor->Binding Pocket 2 Strong Interaction SS_inhibitor->Catalytic Zinc Ion Chelation RR_inhibitor Mismatched Fit RR_inhibitor->Binding Pocket 1 Weak/No Interaction RR_inhibitor->Binding Pocket 2 Weak/No Interaction RR_inhibitor->Catalytic Zinc Ion No Chelation

Caption: Differential binding of (S,S)-benazeprilat and its enantiomer to the ACE active site.

Quantitative Comparison of ACE Inhibitor Enantiomers

To provide a quantitative perspective on the stereoselectivity of ACE inhibitors, we can examine the half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

ACE Inhibitor StereoisomerIn Vitro IC50 (nM)Relative Potency
(S,S)-Benazeprilat 0.27 [4]High
(R,R), (R,S), (S,R)-BenazeprilatData not availableSignificantly Lower
Perindoprilat (active form) ~1-2 High
Other Perindopril Stereoisomers>100 to >10,000 Low to Negligible

Note: The IC50 values can vary depending on the specific assay conditions.

The data for perindopril clearly demonstrates that only a select few of the 32 stereoisomers exhibit potent ACE inhibitory activity, with most being significantly less active. This underscores the critical importance of isolating the most active enantiomer for therapeutic use. For dicarboxylate-containing ACE inhibitors with two chiral centers, like benazepril, the (S,S) configuration is generally required for optimal binding to the L-amino acid-lined active site of ACE.

Experimental Protocols for Determining ACE Inhibitory Activity

For researchers aiming to conduct head-to-head comparisons of ACE inhibitor enantiomers, a robust and reproducible in vitro assay is essential. The following is a detailed protocol for an HPLC-based ACE inhibition assay.

Experimental Workflow: HPLC-Based ACE Inhibition Assay

cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. HPLC Analysis cluster_calc 4. Calculation Prepare ACE solution Prepare ACE solution Pre-incubate ACE with inhibitor Pre-incubate ACE with inhibitor Prepare ACE solution->Pre-incubate ACE with inhibitor Prepare substrate (HHL) solution Prepare substrate (HHL) solution Initiate reaction with substrate Initiate reaction with substrate Prepare substrate (HHL) solution->Initiate reaction with substrate Prepare inhibitor solutions (enantiomers) Prepare inhibitor solutions (enantiomers) Prepare inhibitor solutions (enantiomers)->Pre-incubate ACE with inhibitor Pre-incubate ACE with inhibitor->Initiate reaction with substrate Incubate at 37°C Incubate at 37°C Initiate reaction with substrate->Incubate at 37°C Stop reaction with HCl Stop reaction with HCl Incubate at 37°C->Stop reaction with HCl Inject sample into HPLC Inject sample into HPLC Stop reaction with HCl->Inject sample into HPLC Separate hippuric acid (product) from HHL (substrate) Separate hippuric acid (product) from HHL (substrate) Inject sample into HPLC->Separate hippuric acid (product) from HHL (substrate) Quantify hippuric acid peak area Quantify hippuric acid peak area Separate hippuric acid (product) from HHL (substrate)->Quantify hippuric acid peak area Calculate % inhibition Calculate % inhibition Quantify hippuric acid peak area->Calculate % inhibition Determine IC50 value Determine IC50 value Calculate % inhibition->Determine IC50 value

Caption: Workflow for determining ACE inhibitory activity using an HPLC-based assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • ACE Solution: Prepare a solution of angiotensin-converting enzyme from rabbit lung in a suitable buffer (e.g., 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl). The final concentration will depend on the specific activity of the enzyme lot.

  • Substrate Solution: Prepare a 5 mM solution of Hippuryl-His-Leu (HHL) in the same borate buffer.

  • Inhibitor Solutions: Prepare stock solutions of the ACE inhibitor enantiomers (e.g., (S,S)-benazeprilat, ent-benazeprilat) in an appropriate solvent (e.g., water or DMSO). Create a series of dilutions to cover a range of concentrations for IC50 determination.

  • Stopping Reagent: 1 M Hydrochloric acid (HCl).

2. Enzymatic Reaction:

  • In a microcentrifuge tube, add 20 µL of the ACE inhibitor solution (or buffer for the control) to 30 µL of the ACE solution.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the HHL substrate solution.

  • Incubate the reaction mixture for 60 minutes at 37°C.

  • Stop the reaction by adding 250 µL of 1 M HCl.

3. HPLC Analysis:

  • Filter the reaction mixture through a 0.45 µm syringe filter.

  • Inject an aliquot (e.g., 20 µL) into an HPLC system equipped with a C18 column and a UV detector set at 228 nm.

  • Use an isocratic mobile phase, for example, a mixture of acetonitrile and water with 0.1% trifluoroacetic acid, to separate the product (hippuric acid) from the substrate (HHL).

  • Integrate the peak area of the hippuric acid.

4. Data Analysis:

  • Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Control Peak Area - Sample Peak Area) / Control Peak Area] x 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The stereochemistry of ACE inhibitors is a critical determinant of their pharmacological activity. The case of benazepril, where the (S,S)-enantiomer is the therapeutically active form, highlights the importance of stereoselective synthesis and purification in drug development. While direct head-to-head clinical studies of ACE inhibitor enantiomers are scarce, in vitro assays provide a robust platform for comparing their inhibitory potency. The provided experimental protocol offers a reliable method for researchers to conduct such comparative studies, contributing to a deeper understanding of the structure-activity relationships of this important class of drugs.

References

  • King, A. B., & Toutain, P. L. (2001). Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of benazepril and benazeprilat in cats. Journal of veterinary pharmacology and therapeutics, 24(5), 327–336.
  • Johnston, C. I., Fabris, B., & Yamada, H. (1990). Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 8(1), S11–S16.
  • Chang, M. Y., & Yang, Y. C. (2003). Asymmetric Synthesis of ACE Inhibitor-Benazepril HCl via a Bioreductive Reaction. Journal of the Chinese Chemical Society, 50(5), 1075-1080.
  • Chang, M. Y., & Yang, Y. C. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641-648.
  • Kublin, E., Czerwińska, K., Wyszomirska, E., Zajaczkowską, A., Malanowicz, E., Kaczmarska-Graczyk, B., & Mazurek, A. P. (2015). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta poloniae pharmaceutica, 72(2), 219–225.
  • Kaiser, G. (1991). The pharmacokinetics of benazepril relative to other ACE inhibitors. Clinical cardiology, 14(8 Suppl 4), IV44–IV51.
  • Chang, M. Y., & Yang, Y. C. (2006). Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. Molecules (Basel, Switzerland), 11(8), 641–648.
  • Vincent, M., Marchand, B., Pascal, M., Dourthe, M. C., De Cointet, P., & Laubie, M. (1992). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Drug design and discovery, 9(1), 11–28.
  • Singh, A. K. (2003). Quantitative structure-activity relationships of renin inhibitors. Mini reviews in medicinal chemistry, 3(4), 315–321.
  • Dahal, S. S., & Gupta, M. (2024). Benazepril. In StatPearls.
  • Kaiser, G., Ackermann, R., Brechbühler, S., & Dieterle, W. (1989). Pharmacokinetics of the Angiotensin Converting Enzyme Inhibitor benazepril.HCl (CGS 14 824 A) in Healthy Volunteers After Single and Repeated Administration. Biopharmaceutics & drug disposition, 10(4), 365–376.
  • Kublin, E., Czerwińska, K., Wyszomirska, E., Zajaczkowską, A., Malanowicz, E., Kaczmarska-Graczyk, B., & Mazurek, A. P. (2015). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta poloniae pharmaceutica, 72(2), 219–225.
  • Sioufi, A., Strocchi, E., & Wermeille, M. (1990). Pharmacokinetics and pharmacodynamics of the ace inhibitor benazepril hydrochloride in the elderly. British journal of clinical pharmacology, 30(6), 851–857.
  • Brem, J., van Berkel, S. S., Zollman, D., Rabe, P., Martin, R., Non-members of the M4K Pharma Consortium, Spencer, J., & Le Beller, D. (2020). IC50 curves for all captopril stereoisomers tested against BcII (A), IMP-1 (B), and VIM-2 (C) reveal different potencies. Journal of medicinal chemistry, 63(17), 9452–9465.

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A Technical Guide to the Comparative Statistical Analysis of Benazepril Stereoisomers' Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough statistical analysis comparing the activity of benazepril's stereoisomers. Benazepril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is metabolized in vivo to its active form, benazeprilat.[1][2] The molecule possesses two chiral centers, giving rise to four potential stereoisomers: (3S, 1'S), (3R, 1'R), (3S, 1'R), and (3R, 1'S). The commercially available therapeutic agent is the pure (S,S)-enantiomer.[3][4] This guide will delve into the established methodologies for the chiral separation, in vitro ACE inhibitory activity assessment, and in vivo pharmacokinetic and pharmacodynamic evaluation of these stereoisomers.

The Significance of Stereochemistry in Benazepril's Action

The three-dimensional arrangement of atoms in a drug molecule can profoundly influence its interaction with biological targets. In the case of benazepril, the (S,S) configuration has been identified as the most potent stereoisomer for antagonizing angiotensin I-induced vasoconstriction.[3] The other stereoisomers, (R,R), (R,S), and (S,R), are considered impurities and are expected to have significantly lower or negligible ACE inhibitory activity.[4] A rigorous comparative analysis is crucial to quantify these differences, ensuring the stereochemical purity and therapeutic efficacy of the final drug product.

Part 1: Chiral Separation of Benazepril Stereoisomers

A prerequisite for any comparative analysis is the effective separation and isolation of each stereoisomer. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: Chiral HPLC Separation

This protocol outlines a validated HPLC method for the separation of benazepril's four stereoisomers.[4]

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable.

  • The key component is a chiral stationary phase. A Chiral AGP column (150 x 4.0 mm, 5 µm) has proven effective for resolving benazepril stereoisomers.[4]

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (pH 6.0) and methanol (80:20, v/v) is used.[4]

  • Flow Rate: A flow rate of 0.9 mL/min is recommended.[4]

  • Column Temperature: Maintain the column at 30°C.[4]

  • Detection: Set the UV detector to a wavelength of 240 nm.[4]

3. Sample Preparation:

  • Prepare standard solutions of each benazepril stereoisomer (if available as reference standards) in methanol at a concentration of 1 mg/mL.

  • For analyzing a mixture or a sample of benazepril hydrochloride, dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

4. Data Analysis:

  • The retention times for each stereoisomer will be distinct, allowing for their identification and quantification.

  • A typical elution order is (S,S), followed by (R,R), (S,R), and (R,S).[4]

Visualization of the Chiral Separation Workflow

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Acquisition & Analysis prep1 Dissolve Benazepril Sample in Mobile Phase prep2 Filter Sample (0.45 µm) prep1->prep2 injection Inject Sample prep2->injection hplc_system HPLC System with Chiral AGP Column hplc_system->injection separation Isocratic Elution (Phosphate Buffer pH 6.0 : Methanol) injection->separation detection UV Detection at 240 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Identify and Quantify Each Stereoisomer by Retention Time and Peak Area chromatogram->quantification

Caption: Workflow for the chiral separation of benazepril stereoisomers using HPLC.

Part 2: In Vitro Comparative Analysis of ACE Inhibitory Activity

The core of the comparative analysis lies in determining the half-maximal inhibitory concentration (IC50) of each stereoisomer of benazeprilat against the ACE enzyme.

Experimental Protocol: In Vitro ACE Inhibition Assay

This assay is based on the spectrophotometric measurement of hippuric acid produced from the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE.

1. Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) as the substrate

  • Benazeprilat stereoisomers ((S,S), (R,R), (R,S), and (S,R))

  • Captopril (as a positive control)

  • Sodium borate buffer (100 mM, pH 8.3, containing 300 mM NaCl)

  • 1 M HCl (for stopping the reaction)

  • Ethyl acetate (for extraction)

2. Assay Procedure:

  • Prepare a series of dilutions for each benazeprilat stereoisomer and the captopril control.

  • In a microcentrifuge tube, add 50 µL of the ACE solution (e.g., 100 mU/mL).

  • Add 50 µL of the respective stereoisomer or control solution at varying concentrations.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 150 µL of the HHL substrate solution (e.g., 5 mM).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid formed into 1.5 mL of ethyl acetate by vortexing.

  • Centrifuge the tubes, and carefully transfer 1 mL of the ethyl acetate layer to a new tube.

  • Evaporate the ethyl acetate to dryness.

  • Reconstitute the residue in 1 mL of deionized water.

  • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

3. Data Analysis and IC50 Determination:

  • Calculate the percentage of ACE inhibition for each concentration of the stereoisomers.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value for each stereoisomer by fitting the data to a dose-response curve.

Data Presentation: Comparative ACE Inhibitory Activity
StereoisomerIC50 (nM)
(S,S)-BenazeprilatExpected to be the lowest
(R,R)-BenazeprilatExpected to be significantly higher
(R,S)-BenazeprilatExpected to be significantly higher
(S,R)-BenazeprilatExpected to be significantly higher
Captopril (Control)Reference value

Note: This table is a template for presenting the experimental data. Actual values will be determined from the in vitro assay.

Part 3: In Vivo Comparative Analysis in Animal Models

To understand the physiological relevance of the in vitro findings, in vivo studies in appropriate animal models of hypertension are essential. The Spontaneously Hypertensive Rat (SHR) is a widely used and relevant model for this purpose.[5][6][7][8]

Experimental Protocol: In Vivo Antihypertensive Activity in SHR Rats

1. Animal Model and Acclimatization:

  • Use male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks old.

  • Acclimatize the animals for at least one week before the experiment, with free access to standard chow and water.

2. Drug Administration:

  • Administer each benazepril stereoisomer (as the prodrug) orally via gavage at a predetermined dose.

  • Include a vehicle control group (receiving only the vehicle, e.g., 0.5% carboxymethyl cellulose).

  • Administer the commercially available (S,S)-benazepril as a positive control.

3. Blood Pressure Measurement:

  • Measure systolic blood pressure (SBP) and heart rate (HR) at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours) post-dosing using a non-invasive tail-cuff method.

4. Data Analysis:

  • Calculate the change in SBP from baseline for each treatment group at each time point.

  • Compare the antihypertensive effects of the different stereoisomers using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Experimental Protocol: Stereoselective Pharmacokinetic Analysis

1. Animal Model and Dosing:

  • Use male Sprague-Dawley or Wistar rats.

  • Administer a single oral dose of each benazepril stereoisomer.

2. Blood Sampling:

  • Collect serial blood samples from the tail vein or via cannulation at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Process the blood samples to obtain plasma.

3. Bioanalytical Method:

  • Develop and validate a stereoselective HPLC-MS/MS method for the simultaneous quantification of each benazepril stereoisomer and their corresponding benazeprilat metabolites in plasma.[1]

4. Pharmacokinetic Parameter Calculation:

  • From the plasma concentration-time data, calculate the key pharmacokinetic parameters for each stereoisomer, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

Data Presentation: Comparative Pharmacokinetic Parameters
Parameter(S,S)-Benazepril(R,R)-Benazepril(R,S)-Benazepril(S,R)-Benazepril
Cmax (ng/mL)
Tmax (h)
AUC (ng·h/mL)
t1/2 (h)

Note: This table is a template for presenting the pharmacokinetic data for the parent drug. A similar table should be generated for the active metabolite, benazeprilat.

Visualization of the In Vivo Evaluation Workflow

G cluster_pd Pharmacodynamic (PD) Study in SHR Rats cluster_pk Pharmacokinetic (PK) Study in Rats cluster_conclusion Comparative Analysis & Conclusion pd_admin Oral Administration of each Benazepril Stereoisomer pd_measure Measure Blood Pressure at Timed Intervals pd_admin->pd_measure pd_analysis Analyze Antihypertensive Effect pd_measure->pd_analysis correlation Correlate PK/PD Data with In Vitro ACE Inhibition pd_analysis->correlation pk_admin Oral Administration of each Benazepril Stereoisomer pk_sample Serial Blood Sampling pk_admin->pk_sample pk_bioanalysis Stereoselective HPLC-MS/MS Analysis of Plasma pk_sample->pk_bioanalysis pk_params Calculate PK Parameters (Cmax, Tmax, AUC) pk_bioanalysis->pk_params pk_params->correlation conclusion Determine the Stereoisomer-Activity Relationship correlation->conclusion

Caption: Workflow for the in vivo evaluation of benazepril stereoisomers.

Conclusion

This guide provides a robust framework for the comprehensive statistical analysis of benazepril stereoisomers. By following these detailed protocols, researchers can elucidate the distinct pharmacological and pharmacokinetic profiles of each stereoisomer. The expected outcome is the quantitative confirmation of the superior ACE inhibitory activity of the (S,S)-enantiomer of benazeprilat, thereby reinforcing the rationale for its use as a single-enantiomer therapeutic agent. This rigorous approach to stereoisomer comparison is fundamental to ensuring the safety, efficacy, and quality of chiral drug products.

References

  • Kublin, E., et al. (2015). IMPACT OF STRESS FACTORS ON OPTICAL ISOMERISM OF BENAZEPRIL HYDROCHLORIDE. Acta Poloniae Pharmaceutica, 72(2), 219-225. [Link]

  • King, J. N., et al. (1998). Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of benazepril and benazeprilat in cats. Journal of Veterinary Pharmacology and Therapeutics, 21(4), 283-292. [Link]

  • Shionoiri, H., et al. (1987). Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. Arzneimittel-Forschung, 37(12), 1351-1355. [Link]

  • van den Meiracker, A. H., et al. (1991). Steady-state pharmacokinetics and pharmacodynamics of benazeprilat in spontaneously hypertensive rats (SHR) and Wistar-Kyoto (WKY) rats. Journal of Cardiovascular Pharmacology, 18(3), 447-455. [Link]

  • Gardiner, S. M., et al. (1993). Hemodynamic effects of amlodipine and benazeprilat in spontaneously hypertensive rats. Journal of Cardiovascular Pharmacology, 22(5), 755-761. [Link]

  • Xiao, W., et al. (2005). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. Journal of Chromatography B, 814(2), 303-308. [Link]

  • National Center for Biotechnology Information. (n.d.). Benazepril. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Kaiser, G., et al. (1989). The pharmacokinetics of benazepril relative to other ACE inhibitors. Journal of Cardiovascular Pharmacology, 14 Suppl 4, S17-S24. [Link]

  • van Griensven, J. M., et al. (1992). Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 30(10), 427-433. [Link]

  • Nishimura, K., et al. (1992). Effect of benazepril hydrochloride on cardiac hypertrophy in spontaneously hypertensive rats. Arzneimittel-Forschung, 42(12), 1436-1440. [Link]

  • Liu, X. P., et al. (2009). Benazepril, an angiotensin-converting enzyme inhibitor, alleviates renal injury in spontaneously hypertensive rats by inhibiting advanced glycation end-product-mediated pathways. Clinical and Experimental Pharmacology and Physiology, 36(3), 287-296. [Link]

Sources

The Nexus of Bench and Bedside: A Comparative Guide to Correlating In Vitro and In Vivo Data for ent-Benazepril

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the critical relationship between in vitro biochemical activity and in vivo therapeutic efficacy for the angiotensin-converting enzyme (ACE) inhibitor, ent-Benazepril. As a senior application scientist, the objective is to move beyond a mere recitation of protocols and instead, to construct a narrative that elucidates the scientific rationale behind the experimental design and data interpretation, thereby establishing a robust framework for understanding the in vitro-in vivo correlation (IVIVC) of this important antihypertensive agent.

Introduction: The Rationale for IVIVC in Drug Development

In the landscape of pharmaceutical development, the establishment of a predictive relationship between in vitro properties and in vivo performance is a paramount objective.[1] This concept, known as in vitro-in vivo correlation (IVIVC), serves as a crucial bridge between early-stage laboratory research and clinical outcomes, potentially streamlining the development process and providing a deeper understanding of a drug's mechanism of action.[1] For a prodrug like this compound, which is metabolized to its active form, benazeprilat, understanding the link between the in vitro inhibition of the angiotensin-converting enzyme (ACE) and the in vivo antihypertensive response is fundamental to its therapeutic application. This guide will explore the experimental methodologies used to characterize this compound both in vitro and in vivo, and critically evaluate the correlation between these datasets.

The Target: The Renin-Angiotensin-Aldosterone System (RAAS)

The therapeutic effect of this compound is mediated through its interaction with the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure. The key effector in this pathway is Angiotensin II, a potent vasoconstrictor produced from Angiotensin I by the action of ACE. By inhibiting ACE, benazeprilat reduces the levels of Angiotensin II, leading to vasodilation and a decrease in blood pressure.

cluster_Benazepril This compound (Benazeprilat) Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Benazeprilat Benazeprilat (Active Metabolite) ACE ACE Benazeprilat->ACE Inhibits

Caption: Mechanism of action of benazeprilat within the RAAS pathway.

In Vitro Characterization: Quantifying ACE Inhibition

The initial step in evaluating a potential ACE inhibitor is to determine its potency in a controlled, cell-free environment. This is typically achieved through an in vitro ACE inhibition assay.

Experimental Protocol: In Vitro ACE Inhibition Assay

A common method for determining the in vitro inhibitory activity of benazeprilat involves a spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL).

Principle: ACE cleaves HHL to release hippuric acid and histidyl-leucine. The amount of hippuric acid produced is directly proportional to ACE activity. In the presence of an inhibitor like benazeprilat, this reaction is attenuated.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Angiotensin-Converting Enzyme (ACE) solution (typically from rabbit lung).

    • Hippuryl-Histidyl-Leucine (HHL) substrate solution.

    • A series of dilutions of benazeprilat.

    • Control inhibitor (e.g., captopril).

    • Reaction buffer (e.g., sodium borate buffer with NaCl).

    • Stopping reagent (e.g., 1 M HCl).

    • Extraction solvent (e.g., ethyl acetate).

  • Assay Procedure:

    • In separate microcentrifuge tubes, pre-incubate a fixed amount of ACE with varying concentrations of benazeprilat for a defined period (e.g., 10 minutes at 37°C).

    • Initiate the enzymatic reaction by adding the HHL substrate to each tube.

    • Incubate the reaction mixture for a specific duration (e.g., 30 minutes at 37°C).

    • Terminate the reaction by adding the stopping reagent.

    • Extract the hippuric acid produced into the organic solvent.

    • Measure the absorbance of the extracted hippuric acid at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of benazeprilat compared to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the benazeprilat concentration.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of benazeprilat required to inhibit 50% of the ACE activity, by fitting the data to a sigmoidal dose-response curve.

cluster_workflow In Vitro ACE Inhibition Assay Workflow start Prepare Reagents (ACE, HHL, Benazeprilat) preincubation Pre-incubate ACE with Benazeprilat start->preincubation reaction Initiate Reaction with HHL Substrate preincubation->reaction incubation Incubate at 37°C reaction->incubation termination Terminate Reaction with HCl incubation->termination extraction Extract Hippuric Acid termination->extraction measurement Measure Absorbance extraction->measurement analysis Calculate % Inhibition and IC50 measurement->analysis

Caption: Workflow for the in vitro ACE inhibition assay.

In Vitro Performance Data

The IC50 is a critical parameter for comparing the potency of different ACE inhibitors.

ACE InhibitorIC50 (nM)
Benazeprilat 0.27
Enalaprilat1.94
Lisinopril1.2 - 8.1
Ramiprilat0.65 - 2
Captopril6 - 20

Note: IC50 values can vary between studies due to different experimental conditions.

This in vitro data clearly establishes benazeprilat as a highly potent inhibitor of ACE, surpassing the potency of several other commonly used ACE inhibitors.

In Vivo Evaluation: Assessing Antihypertensive Efficacy

While in vitro data provides a measure of a compound's intrinsic activity, in vivo studies are essential to understand its therapeutic effect in a complex biological system. The spontaneously hypertensive rat (SHR) is a widely accepted and relevant model for studying essential hypertension.[1]

Experimental Protocol: In Vivo Antihypertensive Study in SHRs

Objective: To determine the dose-dependent effect of orally administered this compound on blood pressure in spontaneously hypertensive rats.

Step-by-Step Methodology:

  • Animal Model:

    • Use adult male spontaneously hypertensive rats (SHRs) with established hypertension.

    • House the animals in a controlled environment with a standard diet and water ad libitum.

  • Drug Administration:

    • Divide the animals into several groups: a vehicle control group and multiple groups receiving different oral doses of this compound (e.g., 3 mg/kg/day, 10 mg/kg/day).

    • Administer the drug or vehicle daily via oral gavage for a specified period (e.g., several weeks).

  • Blood Pressure Measurement:

    • Measure systolic blood pressure (SBP) and diastolic blood pressure (DBP) at regular intervals (e.g., weekly) using a non-invasive tail-cuff method.

    • For more continuous and accurate measurements, telemetric blood pressure monitoring can be employed.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each treatment group.

    • Compare the blood pressure reductions in the this compound-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

    • Construct a dose-response curve by plotting the magnitude of blood pressure reduction against the dose of this compound.

cluster_workflow In Vivo Antihypertensive Study Workflow start Select SHR Model grouping Group Animals (Vehicle & Dose Groups) start->grouping administration Daily Oral Administration of this compound grouping->administration measurement Measure Blood Pressure (e.g., Tail-cuff) administration->measurement analysis Analyze Blood Pressure Reduction & Dose-Response measurement->analysis

Caption: Workflow for the in vivo antihypertensive study in SHRs.

In Vivo Performance Data in SHRs

Studies in spontaneously hypertensive rats have demonstrated a clear dose-dependent antihypertensive effect of this compound.

Treatment GroupDose (mg/kg/day)Change in Systolic Blood Pressure (mmHg)
Vehicle Control-Minimal Change
This compound3Significant Reduction
This compound10Greater and Sustained Reduction

Note: The magnitude of blood pressure reduction can vary based on the specific study design and duration.

A study in SHRs showed that benazepril administered at doses of 3 and 10 mg/kg/day suppressed the development of high blood pressure and dose-dependently reduced the wet weights of the whole heart and left ventricle.[2] Furthermore, serum ACE activity was significantly reduced at the 10 mg/kg/day dose.[2]

Bridging the Gap: The In Vitro-In Vivo Correlation

The central thesis of this guide is to establish a clear and logical correlation between the potent in vitro ACE inhibition of benazeprilat and the significant in vivo antihypertensive effects of this compound.

Levels of IVIVC

The U.S. Food and Drug Administration (FDA) has defined several levels of IVIVC.[3]

  • Level A Correlation: This is the highest level of correlation and represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[3] For a drug like benazepril, a Level A correlation would ideally relate the rate and extent of ACE inhibition to the magnitude and duration of blood pressure reduction.

  • Level B Correlation: This level of correlation utilizes the principles of statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time.[3]

  • Level C Correlation: This is a single-point correlation, relating one dissolution time point to one pharmacokinetic parameter, such as Cmax or AUC.[4]

cluster_ivivc IVIVC Framework for this compound in_vitro In Vitro Data (ACE Inhibition Assay) - High Potency (Low IC50) correlation Correlation (Predictive Relationship) in_vitro->correlation Predicts in_vivo In Vivo Data (SHR Model) - Dose-Dependent BP Reduction correlation->in_vivo Manifests as

Sources

Safety Operating Guide

A Guide to the Proper Disposal of ent-Benazepril for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical and pharmaceutical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of ent-Benazepril, an angiotensin-converting enzyme (ACE) inhibitor. Adherence to these procedures is critical not only for regulatory compliance but also for protecting personnel and minimizing the ecological impact of pharmaceutical waste. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Hazard Assessment and aetiology of Disposal Protocols

Understanding the inherent risks of a compound is fundamental to determining the appropriate disposal method. This compound, like its active counterpart Benazepril, requires careful handling due to its pharmacological activity and potential hazards.

  • Pharmacological Activity: As an ACE inhibitor, this compound is a physiologically potent substance.[1] Improper disposal could lead to unintended environmental exposure.

  • Health Hazards: Safety Data Sheets (SDS) classify Benazepril Hydrochloride as a substance suspected of damaging fertility or the unborn child (Reproductive Toxicity, Category 2).[2][3][4] It may also cause damage to the cardiovascular system through prolonged or repeated exposure.[4][5]

  • Environmental Hazards: Some data suggests that this compound may cause long-lasting harmful effects to aquatic life, underscoring the importance of preventing its entry into waterways.[6]

These factors necessitate a disposal strategy that ensures the complete containment and, where possible, deactivation of the compound.

The Regulatory Landscape: EPA and FDA Mandates

In the United States, the disposal of pharmaceutical waste is governed by several federal agencies, primarily the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA).

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste, including certain pharmaceuticals.[7] A key regulation for all healthcare and laboratory facilities is the sewer ban , which explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain or toilet.[8][9] This is because wastewater treatment facilities are often not equipped to remove complex pharmaceutical compounds, leading to environmental contamination.[10][11]

  • Food and Drug Administration (FDA): While the FDA's guidance is often directed at consumers, it establishes a clear hierarchy of preferable disposal methods. The most recommended option is utilizing a drug take-back program.[12][13] For substances not on the FDA's specific "flush list," disposal in household trash is permitted only after rendering the medication undesirable and hard to access.[14][15] However, this method is generally unsuitable for the bulk quantities found in laboratory settings.

For research professionals, the EPA's regulations and the specific directives found on the product's SDS are the primary compliance documents. The core principle is that laboratory-generated this compound waste must be managed as a hazardous chemical waste.

Disposal Hierarchy for this compound in a Laboratory Setting

The following hierarchy represents the preferred order of disposal methods, from most to least recommended.

  • Return to Manufacturer or Reverse Distributor: While not always feasible for research-grade materials, this is a viable option for expired, unopened commercial products.

  • Licensed Hazardous Waste Disposal: This is the most common and required method for laboratory-generated chemical waste. It involves collection by a certified hazardous waste management company.

  • On-Site Chemical Deactivation: For small quantities, chemical deactivation using an approved method can be an effective pre-treatment step before final disposal. This must be done in strict accordance with institutional and local regulations.

The following diagram illustrates the decision-making process for selecting the appropriate disposal pathway.

start Identify this compound Waste Stream waste_type What is the nature of the waste? start->waste_type bulk Bulk Powder, Expired Reagent, or Concentrated Solutions waste_type->bulk Pure or Concentrated contaminated_solids Trace-Contaminated Solids (e.g., weigh paper, gloves, empty vials) waste_type->contaminated_solids Trace Contamination small_spill Aqueous Spill or Small Quantity for Disposal waste_type->small_spill Small Quantity / Spill protocol1 Protocol 1: Engage Licensed Hazardous Waste Vendor bulk->protocol1 protocol2 Protocol 2: Segregate into Solid Hazardous Waste Stream contaminated_solids->protocol2 protocol3 Protocol 3: Perform On-Site Chemical Deactivation small_spill->protocol3 final_disposal Final Disposal via Hazardous Waste Collection protocol1->final_disposal protocol2->final_disposal protocol3->final_disposal

Caption: Disposal Decision Workflow for this compound Waste.

Step-by-Step Disposal Protocols

Always consult your institution's Environmental Health & Safety (EHS) department before implementing any disposal protocol. Local regulations may have specific requirements.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE as recommended by the Safety Data Sheet:

  • Gloves: Nitrile or other chemical-resistant gloves.[16]

  • Eye Protection: Safety glasses or goggles.[16]

  • Lab Coat: To prevent skin exposure.[16]

  • Respiratory Protection: If handling fine powders outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary.[17]

Protocol 1: Disposal of Bulk this compound

This protocol applies to unused or expired reagents, significant quantities of leftover material, and concentrated stock solutions.

  • Containment: Ensure the this compound waste is in a sealed, clearly labeled, and non-reactive container. The label must read "Hazardous Waste" and include the chemical name ("this compound") and associated hazards (e.g., "Reproductive Toxin").

  • Segregation: Do not mix this compound waste with other waste streams unless approved by your EHS department. Store the container in a designated satellite accumulation area.

  • Documentation: Maintain a log of the waste being added to the container, including quantities and dates.

  • Arrange Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor.[2][6] This ensures the waste is transported and disposed of at a permitted facility, likely via incineration.

Protocol 2: Disposal of Trace-Contaminated Solid Waste

This protocol applies to items with minimal residual contamination, such as weigh boats, gloves, bench paper, and empty vials.

  • Gross Decontamination: To the extent possible, remove any visible powder from items. For empty vials, triple-rinse with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and treated as liquid hazardous waste (see Protocol 1).

  • Segregation: Place all trace-contaminated solid items into a dedicated hazardous waste bag or container, separate from regular trash. This container should be clearly labeled as "Hazardous Waste" with the identity of the contaminants.

  • Disposal: Manage the container for pickup by your licensed hazardous waste vendor, as described in Protocol 1.

Protocol 3: On-Site Deactivation of Small Quantities

This protocol is for the treatment of small aqueous spills or minute quantities of this compound powder. It utilizes activated carbon (charcoal) to adsorb the pharmaceutical, rendering it less bioavailable.

Causality: Activated carbon has an extremely porous structure with a large surface area, allowing it to effectively adsorb organic molecules like this compound through physical binding, thus sequestering them from the environment.[18]

  • Acquire a Commercial Kit: Use a commercially available pharmaceutical disposal kit that contains activated carbon.[19] These kits provide a pre-measured amount of carbon in a sealable container.

  • Add Waste: Carefully add the this compound powder or aqueous solution to the container.

  • Add Water: Add warm water to the container as per the product's instructions to create a slurry.

  • Seal and Agitate: Securely close the container and shake vigorously for 30-60 seconds to ensure the drug is fully mixed with the activated carbon slurry.

  • Allow for Adsorption: Let the sealed container sit for the time specified by the manufacturer (typically several hours to a day) to allow for maximum adsorption. Studies have shown that activated carbon can achieve over 99% deactivation of certain drugs within a 28-day period.[18]

  • Final Disposal: Once the deactivation period is complete, the sealed container can be placed in the solid hazardous waste stream for final disposal via your institution's hazardous waste program. Do not place it in the regular trash unless explicitly permitted by your EHS department and local regulators.

cluster_0 Activated Carbon Particle carbon Porous Surface bena1 This compound bena1->carbon Adsorption bena2 This compound bena2->carbon bena3 This compound bena3->carbon

Caption: Principle of Activated Carbon Deactivation.

Summary of Disposal Procedures

Waste StreamDescriptionPrimary Disposal MethodKey Considerations
Bulk Material Unused/expired powder, concentrated solutions.Licensed Hazardous Waste Vendor (Protocol 1).Must be segregated, properly labeled, and tracked.[2][17]
Contaminated Solids Gloves, weigh paper, empty vials, PPE.Solid Hazardous Waste Stream (Protocol 2).Triple-rinse empty containers; collect rinsate as liquid waste.
Small Spills/Quantities Minor spills, residual amounts for cleanup.On-Site Deactivation (Protocol 3).Use commercial activated carbon kits. Final container goes to hazardous waste.

By implementing these scientifically grounded and regulation-compliant procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of safety and environmental integrity.

References

  • Pfizer. (2020, July 22). How to Dispose of Unused Medicine Responsibly to Protect the Environment.
  • U.S. Environmental Protection Agency. (2025, September 18). What To Do with Unwanted Household Medicines.
  • Safe Medications Disposal. (n.d.). Safe Medications Disposal to Protect Your Health and Environment.
  • HealthWarehouse. (n.d.). FDA Guidelines on Proper Methods of Disposing of Unused Medicine.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • King & Spalding. (2019, August 21). EPA Issues New Pharmaceutical Waste Management Rules for Hospitals, Medical Clinics and Pharmacies.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines.
  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals.
  • Secure Waste. (2026, January 14). EPA Final Rule on Hazardous Waste Pharmaceuticals.
  • Ohio Pharmacists Association. (n.d.). New FDA Web Page w/Disposal Instructions for Select Meds.
  • U.S. Environmental Protection Agency. (n.d.). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet.
  • FIP - International Pharmaceutical Federation. (2024, April 22). Safe disposal of medicines: A helpful solution for our planet.
  • San Diego Medical Waste Services. (2025, January 10). How to Dispose of Unused Medicines.
  • U.S. Food and Drug Administration. (2024, October 31). Safe Disposal of Medicines.
  • MedPro Disposal. (2022, July 15). FDA changes policies regarding pharmaceutical waste disposal.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Benazepril (hydrochloride).
  • Sigma-Aldrich. (2025, April 28). Safety Data Sheet - Benazepril hydrochloride.
  • PCCA. (2023, January 23). Safety Data Sheet - Benazepril Hydrochloride USP.
  • CymitQuimica. (2017, November 22). Safety Data Sheet - Benazepril Hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - Benazepril hydrochloride.
  • Par Pharmaceutical. (2019, December 6). Benazepril HCl and Hydrochlorothiazide Tablets Safety Data Sheet.
  • Mayo Clinic. (2025, December 1). Benazepril (oral route) - Side effects & dosage.
  • Cayman Chemical. (2025, August 26). GHS08 Health hazard - Safety Data Sheet - Benazepril (hydrochloride).
  • National Center for Biotechnology Information. (n.d.). Benazepril. PubChem Compound Database.
  • U.S. Pharmacopeia. (2015, October 17). Safety Data Sheet - BENAZEPRIL HYDROCHLORIDE TABLETS.
  • WikiTox. (n.d.). Angiotensin Converting Enzyme Inhibitors (ACEi) and Angiotensin II Receptor Blockers (ARBs).
  • U.S. Environmental Protection Agency. (2009, October). How to Dispose of Medicines Properly.
  • Nationwide Children's Hospital. (n.d.). Medicine: Proper Disposal.
  • San Francisco Environment Department. (n.d.). Medicine Disposal Products.
  • Clearsynth. (n.d.). This compound.
  • Rx Destroyer. (2021, December 15). Disposal Of Model Prescription Sedative Medications with Active Carbon.
  • PubMed Central. (n.d.). Discontinuation of Angiotensin Converting Enzyme Inhibitors and Angiotensin Receptor Blockers in Chronic Kidney Disease.
  • The University of Texas MD Anderson Cancer Center. (2025, November 24). Should Angiotensin-Converting Enzyme (ACE) inhibitors be stopped prior to surgery?.

Sources

Navigating the Safe Handling of ent-Benazepril: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Research, Scientific, and Drug Development Professionals

The handling of active pharmaceutical ingredients (APIs) like ent-Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor, demands a meticulous and informed approach to personal safety. This guide provides essential, actionable intelligence on the selection, use, and disposal of Personal Protective Equipment (PPE) to mitigate exposure risks during research and development activities. Our core objective is to empower laboratory personnel with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of experimental outcomes.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Benazepril hydrochloride, the parent compound of this compound, is classified with the hazard statement H361: Suspected of damaging fertility or the unborn child.[1] As a potent pharmaceutical compound, the primary routes of occupational exposure are through inhalation of airborne particles (dust) and dermal contact.[2][3] Therefore, a comprehensive PPE strategy must create a robust barrier against these exposure pathways.

The Occupational Safety and Health Administration (OSHA) mandates that employers identify and eliminate workplace hazards.[4][5] For pharmaceutical dusts, this includes implementing engineering controls and, where necessary, appropriate PPE.[4][6] Guidelines from the United States Pharmacopeia (USP) Chapter <800> provide a framework for handling hazardous drugs, which serves as a valuable reference for potent compounds like this compound.[7][8][9][10]

The Essential PPE Ensemble for Handling this compound

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific laboratory operations being performed. The following table outlines the recommended PPE for handling this compound powder.

Operation Eye/Face Protection Gloves Body Protection Respiratory Protection
Weighing and Aliquoting Safety goggles2 pairs of chemotherapy gloves (ASTM D6978)Disposable gown, opens in the back, with knit cuffsNIOSH-approved N95 or higher respirator
Solution Preparation Safety goggles and face shield2 pairs of chemotherapy gloves (ASTM D6978)Disposable gown, opens in the back, with knit cuffsNIOSH-approved N95 or higher respirator
In-vitro/In-vivo Dosing Safety goggles2 pairs of chemotherapy gloves (ASTM D6978)Disposable gown, opens in the back, with knit cuffsAs determined by risk assessment
Spill Cleanup Safety goggles and face shield2 pairs of chemotherapy gloves (ASTM D6978)Disposable gown, opens in the back, with knit cuffsNIOSH-approved N95 or higher respirator
A Deeper Dive into PPE Selection
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are required to protect against accidental splashes of solutions.[7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[11]

  • Gloves: Double gloving with chemotherapy-tested gloves that meet the American Society for Testing and Materials (ASTM) standard D6978 is mandatory.[7] Gloves should be changed every 30 minutes or immediately if they are torn, punctured, or contaminated.[7][11]

  • Body Protection: Disposable gowns that are shown to resist permeability by hazardous drugs are required.[7] These gowns should be long-sleeved with closed cuffs and open in the back.[7]

  • Respiratory Protection: Due to the risk of inhaling fine particles, a NIOSH-approved N95 respirator is the minimum requirement when handling this compound powder.[7] Fit testing of the respirator is essential to ensure a proper seal.[7] For large spills or situations with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[11]

Procedural Guidance: Donning, Doffing, and Disposal

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Wash_Hands Wash hands thoroughly Don_Gown Don Gown Wash_Hands->Don_Gown 1. Don_Respirator Don N95 Respirator (Perform fit check) Don_Gown->Don_Respirator 2. Don_Goggles Don Goggles/Face Shield Don_Respirator->Don_Goggles 3. Don_Gloves1 Don First Pair of Gloves (Over cuffs) Don_Goggles->Don_Gloves1 4. Don_Gloves2 Don Second Pair of Gloves Don_Gloves1->Don_Gloves2 5.

Caption: Sequential workflow for donning PPE before handling this compound.

Doffing PPE Workflow

Doffing_PPE cluster_doffing Doffing Sequence Remove_Gloves2 Remove Outer Pair of Gloves Remove_Gown Remove Gown Remove_Gloves2->Remove_Gown 1. Dispose1 Dispose of Gloves and Gown in designated waste Remove_Gown->Dispose1 2. Wash_Hands1 Wash Hands Dispose1->Wash_Hands1 3. Remove_Goggles Remove Goggles/Face Shield Wash_Hands1->Remove_Goggles 4. Remove_Respirator Remove N95 Respirator Remove_Goggles->Remove_Respirator 5. Remove_Gloves1 Remove Inner Pair of Gloves Remove_Respirator->Remove_Gloves1 6. Wash_Hands2 Wash Hands Thoroughly Remove_Gloves1->Wash_Hands2 7.

Caption: Sequential workflow for doffing and disposing of PPE after handling this compound.

Disposal of Contaminated PPE

All disposable PPE worn when handling this compound is considered contaminated waste.[11] It must be disposed of in a designated hazardous waste container according to institutional and local regulations.[12] Under no circumstances should disposable PPE be reused.[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

For small spills (less than 5 mL of a solution or a few milligrams of powder):

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE as outlined in the table above.

  • Cover the spill with an absorbent material.[2]

  • Carefully sweep the material into a designated hazardous waste container.[2]

  • Clean the area with a suitable decontamination solution.

  • Dispose of all cleanup materials as hazardous waste.

For large spills:

  • Evacuate the area and restrict access.

  • Alert your institution's environmental health and safety (EHS) department immediately.

  • Only trained personnel with appropriate PPE, including respiratory protection, should clean up large spills.[11]

Conclusion: A Culture of Safety

The safe handling of potent APIs like this compound is a cornerstone of responsible research. Adherence to these PPE guidelines, in conjunction with robust engineering controls and a strong safety culture, will provide the necessary protection for laboratory personnel. Regular training on these procedures and a commitment to continuous improvement are essential for maintaining a safe working environment.

References

  • USP Chapter : Personal Protective Equipment . Pharmacy Times. [Link]

  • USP 800 Personal Protective Equipment . Pharmaceutical Technology. [Link]

  • Safe Handling of Hazardous Drugs - USP<800> . El Paso Community College. [Link]

  • USP 800: Clinical . [Link]

  • Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients . [Link]

  • Personal protective equipment for chemical handling . Safety Notes. [Link]

  • Best Practices for Pharmaceutical PPE . Scribd. [Link]

  • Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry . [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients . Powder Systems. [Link]

  • The rules on HPAPI containment in high potent manufacturing . Pharmaceutical Technology. [Link]

  • PPE for Hazardous Materials Incidents: A Selection Guide (84-114) . NIOSH | CDC. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • Pharmaceutical Dust Collection: Strategies for Oral Solid Dose Pharmaceutical Manufacturing . Camfil APC. [Link]

  • The Bottom Line on Pharmaceutical Combustible Dust . Hughes Environmental. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . OSHA. [Link]

  • Personal Protective Equipment - Overview . Occupational Safety and Health Administration. [Link]

  • Evaluation of Exposures to Dust and Noise at a Pharmaceutical Manufacturing Facility . CDC. [Link]

  • PPE and Decontamination . Substance Use - CDC. [Link]

  • SAFETY DATA SHEET - BENAZEPRIL HYDROCHLORIDE TABLETS . Amazon S3. [Link]

  • Complete Guide to Dust Collection Compliance: Meeting Regulatory Requirements and Ensuring Workplace Safety . Baghouse.com. [Link]

  • Safe management of care equipment . [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.